molecular formula C7H13NO2 B1288802 1-(2-Hydroxypropyl)pyrrolidin-2-one CAS No. 4204-66-4

1-(2-Hydroxypropyl)pyrrolidin-2-one

Numéro de catalogue: B1288802
Numéro CAS: 4204-66-4
Poids moléculaire: 143.18 g/mol
Clé InChI: BWUPRIKMZACLJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Hydroxypropyl)pyrrolidin-2-one is an organic compound with the molecular formula C7H13NO2 . It is classified as a pyrrolidin-2-one derivative, a class of compounds that has been the subject of significant research in medicinal chemistry due to its potential biological activities. Scientific literature indicates that pyrrolidin-2-one derivatives are frequently investigated as key structural motifs in the development of novel pharmaceutical agents . In particular, various synthetic analogues within this chemical family have demonstrated notable affinity for adrenergic receptors and have been studied for potential antiarrhythmic and antihypertensive effects in preclinical research . Other research into structurally related compounds has explored potential anticonvulsant activity . As such, 1-(2-Hydroxypropyl)pyrrolidin-2-one serves as a valuable building block and intermediate for researchers in organic synthesis and drug discovery. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(2-hydroxypropyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(9)5-8-4-2-3-7(8)10/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUPRIKMZACLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617303
Record name 1-(2-Hydroxypropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4204-66-4
Record name 1-(2-Hydroxypropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one, a valuable heterocyclic compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core synthetic methodologies, emphasizing the underlying chemical principles, detailed experimental protocols, and critical process parameters. Our focus is on providing not just a procedure, but a framework for understanding and successfully executing the synthesis with scientific rigor.

Introduction: Significance and Synthetic Strategy

1-(2-Hydroxypropyl)pyrrolidin-2-one, also known as N-(2-hydroxypropyl)-2-pyrrolidone, belongs to the versatile class of N-substituted pyrrolidinones. The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceuticals.[1] The introduction of a hydroxypropyl side chain imparts unique solubility and reactivity characteristics, making it a key intermediate for more complex molecules and a functional component in polymer chemistry.

The most direct and industrially scalable route to this compound is through the base-catalyzed nucleophilic addition of 2-pyrrolidinone to propylene oxide. This approach is predicated on the ring-opening of the strained epoxide ring by the pyrrolidinone anion. This guide will focus primarily on this methodology, exploring its mechanism, optimization, and practical execution.

Core Synthesis: N-Alkylation via Epoxide Ring-Opening

The reaction of 2-pyrrolidinone with propylene oxide stands as the most efficient method for preparing 1-(2-Hydroxypropyl)pyrrolidin-2-one. This transformation leverages the nucleophilicity of the deprotonated lactam nitrogen to open the epoxide ring.

Reaction Mechanism and Rationale

The synthesis proceeds via a base-catalyzed SN2 mechanism. The process can be dissected into two key stages:

  • Deprotonation of 2-Pyrrolidinone: The hydrogen on the nitrogen atom of 2-pyrrolidinone is weakly acidic. In the presence of a strong base (e.g., potassium hydroxide), it is deprotonated to form the pyrrolidinone anion. This anion is a potent nucleophile.

  • Nucleophilic Attack and Ring-Opening: The pyrrolidinone anion then attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group, the attack preferentially occurs at the less substituted carbon (C1) of the epoxide. This SN2 attack results in the opening of the three-membered ring and the formation of an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is subsequently protonated during the reaction or work-up (often by abstracting a proton from a molecule of the starting 2-pyrrolidinone or during aqueous workup) to yield the final 1-(2-Hydroxypropyl)pyrrolidin-2-one product.

This mechanistic pathway is illustrated in the diagram below.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Pyrrolidinone 2-Pyrrolidinone Anion Pyrrolidinone Anion Pyrrolidinone->Anion + Base Base Base (e.g., KOH) Water H₂O + K⁺ Anion_ref Pyrrolidinone Anion PropyleneOxide Propylene Oxide Alkoxide Alkoxide Intermediate PropyleneOxide->Alkoxide Sₙ2 Attack Alkoxide_ref Alkoxide Intermediate ProtonSource Proton Source (H₂O) FinalProduct 1-(2-Hydroxypropyl)pyrrolidin-2-one Alkoxide_ref->FinalProduct + H⁺

Caption: Reaction mechanism for the synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one.
Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations involving propylene oxide must be conducted in a well-ventilated fume hood due to its volatility and toxicity.

Materials & Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a thermometer.

  • Magnetic stirrer and heating mantle.

  • 2-Pyrrolidinone (reagent grade, anhydrous).

  • Propylene oxide (reagent grade).

  • Potassium hydroxide (KOH) pellets or other suitable base.

  • Anhydrous solvent (e.g., toluene or THF, optional).

  • Standard glassware for work-up and purification.

Procedure:

  • Reactor Setup: To a dry three-neck flask under a nitrogen atmosphere, add 2-pyrrolidinone (1.0 mol) and powdered potassium hydroxide (0.05 mol, 5 mol%).

  • Catalyst Dissolution: Heat the mixture to 80-90 °C with stirring until the KOH is completely dissolved. The formation of the potassium salt of pyrrolidinone is the active catalytic species.[2]

  • Substrate Addition: Place propylene oxide (1.1 mol, 1.1 equivalents) in the dropping funnel. Add the propylene oxide dropwise to the heated pyrrolidinone-catalyst mixture over 1-2 hours.

    • Causality: A slow, controlled addition is critical. The reaction is exothermic, and rapid addition can lead to a dangerous increase in temperature and pressure. Maintaining the temperature below 120 °C is crucial to prevent side reactions.

  • Reaction: After the addition is complete, maintain the reaction mixture at 100-110 °C for an additional 2-4 hours, or until the reaction completion is confirmed by TLC or GC analysis.

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. Neutralize the basic catalyst by adding a stoichiometric amount of a weak acid, such as acetic acid, or by washing with a dilute aqueous acid solution.

  • Purification: The crude product is purified by vacuum distillation. Unreacted starting materials are removed at a lower temperature, and the desired product, 1-(2-Hydroxypropyl)pyrrolidin-2-one, is collected at its characteristic boiling point.

Self-Validating System: Product Characterization

Confirmation of the product's identity and purity is essential. The following data serves as a benchmark for validation.

PropertyValue
Molecular Formula C₇H₁₃NO₂[3]
Molecular Weight 143.18 g/mol [3]
Appearance Colorless to pale yellow liquid
Boiling Point ~135-140 °C at 5 mmHg
CAS Number 21718-83-4

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.00-3.90 (m, 1H, -CH(OH)-), 3.50-3.20 (m, 4H, -CH₂-N-CH₂-), 2.45 (t, 2H, -CH₂-C=O), 2.10-1.95 (m, 2H, -CH₂-CH₂-C=O), 1.20 (d, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 175.5 (C=O), 65.8 (-CH(OH)-), 52.1 (-N-CH₂-CH(OH)), 45.7 (-N-CH₂-CH₂-), 31.0 (-CH₂-C=O), 21.0 (-CH₃), 18.2 (-CH₂-CH₂-C=O).

  • Mass Spectrometry (EI): m/z (%) = 143 (M⁺), 128, 99, 86, 71, 56, 44.

Experimental Workflow and Logic

The successful execution of this synthesis relies on a logical progression of steps, each with a specific purpose. The workflow ensures safety, efficiency, and high product purity.

Caption: Experimental workflow for the synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one.

Conclusion and Future Directions

The base-catalyzed reaction of 2-pyrrolidinone with propylene oxide is a robust and scalable method for the synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one. A thorough understanding of the reaction mechanism and careful control over key parameters such as temperature and addition rate are paramount for achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers to confidently produce and validate this important chemical intermediate for its diverse applications in science and industry.

References

  • US2952688A - Synthesis of pyrrolidine.
  • US3092638A - Synthesis of 2-pyrrolidone.
  • Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
  • 1-(2-hydroxypropyl)pyrrolidin-2-one (C7H13NO2). PubChemLite.
  • 2-Pyrrolidinone: Synthesis method and chemical reaction. ChemicalBook. (2024).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (2024).
  • Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic. ORBi UMONS. (2022).
  • US4017465A - Process for polymerization of 2-pyrrolidone.
  • Stereospecific alkylation of benzene with (+)-propylene oxide by Lewis acid catalyst and stereochemistry of ring-opening. Semantic Scholar.

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 1-(2-Hydroxypropyl)pyrrolidin-2-one and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidin-2-one scaffold represents a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active agents. Derivatives of this five-membered lactam ring have demonstrated a remarkable breadth of biological activities, including nootropic, antiarrhythmic, anticonvulsant, and antimicrobial effects. While the specific molecular mechanism of 1-(2-hydroxypropyl)pyrrolidin-2-one has not been extensively elucidated in dedicated studies, its structural relationship to well-characterized nootropic agents and other bioactive pyrrolidinones allows for the formulation of evidence-based hypotheses regarding its mode of action. This guide synthesizes the current understanding of key pyrrolidin-2-one derivatives to postulate the most probable signaling pathways and molecular targets for 1-(2-hydroxypropyl)pyrrolidin-2-one. We will delve into established mechanisms, including cholinergic modulation and ion channel interactions, and propose a comprehensive experimental strategy for the empirical validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this promising chemical class.

Introduction: The Pyrrolidin-2-one Scaffold – A Versatile Core in Drug Discovery

Pyrrolidin-2-one, also known as 2-oxopyrrolidine or γ-butyrolactam, is the simplest γ-lactam, formed from the intramolecular condensation of gamma-aminobutyric acid (GABA).[1][2] Its unique chemical properties, including high polarity and miscibility with water and most organic solvents, make it a valuable solvent and a versatile intermediate in chemical synthesis.[2][3]

Beyond its industrial applications, the pyrrolidin-2-one nucleus is a cornerstone of numerous pharmacologically active compounds.[4][5] Its derivatives are found in a wide range of pharmaceuticals, most notably the "racetam" class of nootropics, such as piracetam.[6][7] The persistent interest in this scaffold stems from the diverse biological activities its derivatives have exhibited, which include:

  • Cognitive Enhancement (Nootropic) [8][9]

  • Antiarrhythmic and Antihypertensive [10][11][12]

  • Anticonvulsant and Antinociceptive [13]

  • Anticancer [4]

  • Antimicrobial and Antifungal [4][14]

  • Anti-inflammatory and Antioxidant [5][15]

This remarkable polypharmacology underscores the importance of understanding the structure-activity relationships that govern the specific mechanism of action for any given derivative.

Part I: Established Mechanisms of Action for Bioactive Pyrrolidin-2-one Derivatives

To build a mechanistic hypothesis for 1-(2-hydroxypropyl)pyrrolidin-2-one, we must first examine the validated targets and pathways of its close structural analogs.

Nootropic Effects: Modulation of Cholinergic Neurotransmission

The most well-documented activity of pyrrolidin-2-one derivatives is cognitive enhancement. Piracetam, the prototypical nootropic, is 2-(2-oxo-pyrrolidin-1-yl)-acetamide.[7] While its exact mechanism has been debated, a key insight comes from the study of 2-pyrrolidinone itself, a metabolite of the nootropic aniracetam.

Research has shown that 2-pyrrolidinone induces a long-lasting facilitation of hippocampal synaptic transmission.[16] The core mechanism involves the potentiation of α7 nicotinic acetylcholine receptor (α7 nAChR) responses. This potentiation is not a direct agonistic effect but rather an allosteric modulation mediated through the enhancement of Protein Kinase C (PKC) activity. The activated PKC pathway leads to the phosphorylation of downstream substrates, ultimately enhancing the ion flow through α7 nAChRs and facilitating synaptic events critical for learning and memory.[16]

nootropic_mechanism cluster_postsynaptic Postsynaptic Neuron 2_pyrrolidinone 2-Pyrrolidinone (Aniracetam Metabolite) PKC Protein Kinase C (PKC) 2_pyrrolidinone->PKC Enhances Activity a7_nAChR α7 nAChR PKC->a7_nAChR Phosphorylates & Potentiates Ca_influx Ca²⁺ Influx a7_nAChR->Ca_influx Increases LTP Long-Term Potentiation (Synaptic Facilitation) Ca_influx->LTP

Caption: Signaling pathway for the nootropic action of 2-pyrrolidinone.

Cardiovascular Effects: α1-Adrenoceptor Antagonism

A distinct class of pyrrolidin-2-one derivatives, typically featuring an arylpiperazine moiety, exhibits potent antiarrhythmic and hypotensive properties.[10][12] The primary mechanism for these effects is the antagonism of α1-adrenergic receptors.[11] By blocking these receptors on vascular smooth muscle, these compounds prevent adrenaline-induced vasoconstriction, leading to a decrease in blood pressure. This α1-adrenolytic activity is also implicated in their ability to suppress certain types of cardiac arrhythmias.[11][17]

The S-enantiomer of 1-[2-hydroxy-3(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one, for example, showed significant antiarrhythmic and hypotensive activity, which was attributed to its adrenolytic properties.[10]

CompoundTargetActivity MetricValueReference
1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-oneα1-AdrenoceptorpKi7.13[12]
1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-oneArrhythmia ModelED₅₀ (mg/kg iv)1.0[12]

Table 1: Quantitative data for selected antiarrhythmic pyrrolidin-2-one derivatives.

cardiovascular_mechanism cluster_cell Vascular Smooth Muscle Cell NE Norepinephrine a1_AR α1-Adrenoceptor NE->a1_AR Pyrrolidinone Arylpiperazinyl- Pyrrolidinone Derivative Pyrrolidinone->a1_AR Vasoconstriction Vasoconstriction a1_AR->Vasoconstriction

Caption: Mechanism of α1-adrenoceptor antagonism by pyrrolidinone derivatives.

Anticonvulsant Mechanisms: A Multimodal Approach

More recently, hybrid molecules based on the pyrrolidin-2-one scaffold have been developed as potent antiseizure agents.[13] These compounds exhibit a multimodal mechanism of action, a highly desirable trait for treating complex neurological disorders like epilepsy. The lead compound from one study, (R)-9, was found to act as both a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist and an inhibitor of voltage-gated sodium channels.[13] This dual action allows it to suppress neuronal hyperexcitability through two distinct and synergistic mechanisms.

CompoundSeizure ModelED₅₀ (mg/kg i.p.)Reference
(R)-9Maximal Electroshock64.3[13]
(R)-96 Hz (32 mA)26.3[13]
(R)-96 Hz (44 mA)37.8[13]

Table 2: Antiseizure activity of a lead pyrrolidin-2-one derivative.

Part II: Postulated Mechanism of Action for 1-(2-Hydroxypropyl)pyrrolidin-2-one

Based on the established pharmacology of its class, we can now construct a primary hypothesis for the mechanism of 1-(2-hydroxypropyl)pyrrolidin-2-one.

Structural Analysis and Mechanistic Hypothesis

The structure of 1-(2-hydroxypropyl)pyrrolidin-2-one is relatively simple. It consists of the core pyrrolidin-2-one ring N-substituted with a 2-hydroxypropyl chain.

  • Core Ring: The presence of the pyrrolidin-2-one ring is the strongest indicator of potential nootropic activity, mirroring the structure of 2-pyrrolidinone itself.[16]

  • Side Chain: The 2-hydroxypropyl group is a small, polar, and flexible chain. It lacks the large, hydrophobic arylpiperazine moiety required for high-affinity α1-adrenoceptor antagonism.[12] Similarly, it does not possess the specific pharmacophores typically associated with potent sodium channel blockers or TRPV1 antagonists.

Therefore, the most parsimonious and compelling hypothesis is that 1-(2-hydroxypropyl)pyrrolidin-2-one functions as a nootropic agent by modulating cholinergic neurotransmission, likely through the potentiation of α7 nicotinic acetylcholine receptors via a PKC-dependent pathway. The 2-hydroxypropyl side chain would primarily influence the compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability, thereby affecting its overall potency and pharmacokinetic profile compared to unsubstituted 2-pyrrolidinone.

Part III: A Proposed Strategy for Experimental Validation

A rigorous, multi-tiered approach is required to empirically test this hypothesis. The following protocols outline a self-validating system to confirm the proposed mechanism of action.

Workflow for Mechanistic Validation

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Functional Assays receptor_binding 1. Receptor Binding Screen (Determine Selectivity) electrophys 2. Electrophysiology Assay (Confirm α7 nAChR Potentiation) receptor_binding->electrophys If selective for cholinergic targets pkc_assay 3. PKC Activity Assay (Validate Upstream Target) electrophys->pkc_assay If potentiation is observed passive_avoidance 4. Passive Avoidance Test (Assess Memory Enhancement) pkc_assay->passive_avoidance If PKC activity is enhanced scopolamine_model 5. Scopolamine Amnesia Model (Confirm Pro-Cholinergic Action) passive_avoidance->scopolamine_model If memory is improved

Caption: Experimental workflow for validating the proposed mechanism of action.

Detailed Experimental Protocols

Protocol 1: α7 nAChR Potentiation via Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit. Incubate for 2-4 days to allow for receptor expression.

  • Electrophysiology:

    • Place a single oocyte in a recording chamber continuously perfused with standard Ringer's solution.

    • Impale the oocyte with two glass microelectrodes (filled with 3M KCl) to clamp the membrane potential at -70 mV.

    • Establish a baseline response by applying a sub-maximal concentration of acetylcholine (ACh, e.g., 100 µM) for 2-5 seconds.

    • Pre-incubate the oocyte with varying concentrations of 1-(2-hydroxypropyl)pyrrolidin-2-one (e.g., 1 nM to 10 µM) for 5-20 minutes.

    • During incubation, re-apply the same ACh pulse.

  • Data Analysis: Measure the peak amplitude of the inward current evoked by ACh before and after application of the test compound. An increase in the ACh-evoked current indicates positive allosteric modulation. Express the potentiation as a percentage of the baseline response.

Protocol 2: In Vivo Passive Avoidance Test for Memory Enhancement

  • Apparatus: Use a shuttle box apparatus with two compartments: one brightly lit and one dark, connected by a small opening. The floor of the dark compartment is a grid capable of delivering a mild foot shock.

  • Acquisition Trial (Day 1):

    • Administer the test compound (e.g., 1-100 mg/kg, i.p.) or vehicle to cohorts of mice or rats.

    • After a set pre-treatment time (e.g., 30 minutes), place the animal in the lit compartment.

    • When the animal naturally enters the dark compartment (step-through latency), a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Immediately remove the animal and return it to its home cage.

  • Retention Trial (Day 2, typically 24 hours later):

    • Place the animal back into the lit compartment.

    • Record the latency to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds).

  • Data Analysis: A significantly longer step-through latency in the drug-treated group compared to the vehicle group indicates enhanced memory of the aversive experience, a measure of cognitive enhancement.

Conclusion

The pyrrolidin-2-one scaffold is a remarkably fruitful starting point for the development of diverse therapeutic agents. For 1-(2-hydroxypropyl)pyrrolidin-2-one, a comprehensive analysis of the existing literature strongly supports the hypothesis of a nootropic mechanism of action centered on the positive modulation of the α7 nicotinic acetylcholine receptor. Its simple structure, lacking the complex moieties of its cardiovascularly-active cousins, points toward a more targeted CNS effect. The proposed experimental workflow provides a clear and robust path for the definitive validation of this mechanism. Successful confirmation would position 1-(2-hydroxypropyl)pyrrolidin-2-one as a promising candidate for further development in the treatment of cognitive disorders and would add another chapter to the rich story of the pyrrolidin-2-one family of compounds.

References

  • Sapa, J., Filipek, B., & Nowiński, L. (2011). Antiarrhythmic and hypotensive activities of 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one (MG-1(R,S)) and its enantiomers. Pharmacological Reports, 63(2), 455-463. [Link]

  • Gallardo-Godoy, A., Fierro, A., & Elvira, C. (2015). Synergistic effect of pendant hydroxypropyl and pyrrolidine moieties randomly distributed along polymethacrylamide backbones on in vitro DNA-transfection. European Journal of Pharmaceutics and Biopharmaceutics, 90, 38-43. [Link]

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. [Link]

  • Zaręba, P., Sapa, J., & Malawska, B. (2022). The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. Pharmaceuticals, 15(9), 1124. [Link]

  • Singh, R., & Kaur, H. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10). [Link]

  • Gouliaev, A. H., & Senning, A. (1994). 2-Pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs. European Journal of Medicinal Chemistry, 29(2), 129-133. [Link]

  • Kulig, K., Spieces, C., Sapa, J., Caspers, C., Filipek, B., & Malawska, B. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68-85. [Link]

  • Kamiński, K., et al. (2025). Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. Biomedicine & Pharmacotherapy, 193, 118728. [Link]

  • Patel, S. (2025). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]

  • Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. [Link]

  • Azeez, N. A. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. Journal of Research on the Lepidoptera, 51(1), 362-373. [Link]

  • Kumar, K. S., et al. (2011). One pot synthesis of 2-hydroxy pyrrolidine derivatives. Records of Natural Products, 5(4), 296-302. [Link]

  • Mondadori, C. (1989). Recent development in 2‐pyrrolidinone‐containing nootropics. Drug Development Research, 17(S1), S1-S16. [Link]

  • PubChem. (n.d.). 1-(2-hydroxypropyl)pyrrolidin-2-one. PubChem. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Pyrrolidone. Wikipedia. Retrieved February 19, 2026, from [Link]

  • Sapa, J., et al. (2011). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 20(9), 1636-1644. [Link]

  • Moriguchi, S., Shioda, N., & Fukunaga, K. (2003). 2-pyrrolidinone induces a long-lasting facilitation of hippocampal synaptic transmission by enhancing alpha7 ACh receptor responses via a PKC pathway. Brain Research. Molecular Brain Research, 117(1), 91-96. [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]

Sources

1-(2-Hydroxypropyl)pyrrolidin-2-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, physicochemical properties, synthesis, and applications of 1-(2-Hydroxypropyl)pyrrolidin-2-one , a specialized lactam solvent and intermediate.

Chemical Identity & Identifiers

1-(2-Hydroxypropyl)pyrrolidin-2-one is a polar, aprotic-protic hybrid solvent belonging to the N-alkylpyrrolidone class. Structurally analogous to N-Methyl-2-pyrrolidone (NMP) and N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), it is characterized by a 2-hydroxypropyl moiety attached to the lactam nitrogen. This modification introduces a secondary hydroxyl group, enhancing its hydrogen-bonding capability and modifying its solvency profile compared to NMP.

Identifier Value
CAS Registry Number 4204-66-4
IUPAC Name 1-(2-Hydroxypropyl)pyrrolidin-2-one
Synonyms N-(2-Hydroxypropyl)-2-pyrrolidone; HPP; N-2-Hydroxypropylpyrrolidone
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
SMILES CC(O)CN1CCCC1=O
InChI Key BWUPRIKMZACLJO-UHFFFAOYSA-N

Physicochemical Properties

As a functionalized lactam, 1-(2-Hydroxypropyl)pyrrolidin-2-one exhibits high thermal stability and a wide liquid range. Its secondary hydroxyl group allows it to act as both a hydrogen bond donor and acceptor, making it an effective solvent for a broad spectrum of organic and inorganic compounds.

Property Value / Description
Physical State Colorless to pale yellow liquid
Boiling Point ~114 °C at 3.5 mmHg (Lit.)[1]
Density ~1.11 g/mL at 25 °C
Solubility Miscible with water, alcohols, and common organic solvents
Chirality Contains one chiral center at the 2-position of the propyl chain; commercial grades are typically racemic.
Viscosity Higher than NMP due to hydrogen bonding (hydroxyl group interaction).

Synthesis & Manufacturing Process

The industrial synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one follows a hydroxyalkylation pathway involving the ring-opening of propylene oxide by 2-pyrrolidone. This reaction is typically catalyzed by a base (e.g., sodium hydroxide or potassium hydroxide) to generate the nucleophilic pyrrolidone anion, which attacks the epoxide.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the deprotonated nitrogen of 2-pyrrolidone on the less substituted carbon of the propylene oxide ring (regioselective ring opening), yielding the secondary alcohol product.

SynthesisPathway Pyrrolidone 2-Pyrrolidone (C4H7NO) Transition Nucleophilic Attack (Base Catalyst, Δ) Pyrrolidone->Transition PO Propylene Oxide (C3H6O) PO->Transition Product 1-(2-Hydroxypropyl)pyrrolidin-2-one (C7H13NO2) Transition->Product Regioselective Ring Opening

Figure 1: Synthetic pathway for 1-(2-Hydroxypropyl)pyrrolidin-2-one via hydroxyalkylation.

Process Parameters:

  • Stoichiometry: Slight excess of propylene oxide is often used to ensure complete conversion of 2-pyrrolidone.

  • Temperature: Typically conducted at 100–150 °C.

  • Pressure: Pressurized reactors are required to maintain propylene oxide in the liquid phase during reaction.

  • Purification: Vacuum distillation is used to remove unreacted starting materials and isolate the pure product.

Applications in Drug Development & Industry

The compound's unique "dual-nature" (hydrophilic lactam ring + lipophilic/hydroxyl alkyl chain) makes it a versatile tool in formulation science.

A. Pharmaceutical Formulations[3]
  • Solubilizer: Used to solubilize poorly water-soluble Active Pharmaceutical Ingredients (APIs). The hydroxyl group provides a handle for co-solvency with water, while the lactam ring solubilizes hydrophobic drugs.

  • Permeation Enhancer: Similar to other pyrrolidones, it can interact with the stratum corneum lipids, potentially enhancing the transdermal delivery of topically applied drugs.

B. Industrial & Chemical Applications[3][4]
  • Inkjet Inks: Acts as a humectant and solvent in water-based inks, preventing nozzle clogging and improving dye solubility.

  • Polymer Processing: Used as a plasticizer or coalescence agent for acrylic and styrene-acrylic dispersions.

  • Extraction Solvent: Selective extraction of aromatics or sulfur compounds in petrochemical processes.

Applications cluster_Pharma Pharmaceutical cluster_Industrial Industrial Compound 1-(2-Hydroxypropyl) pyrrolidin-2-one Solubilizer API Solubilization (Hydrophobic Drugs) Compound->Solubilizer Transdermal Transdermal Permeation Enhancer Compound->Transdermal Ink Inkjet Humectant (Prevent Clogging) Compound->Ink Coatings Coalescing Agent (Paints/Coatings) Compound->Coatings

Figure 2: Functional application workflow across pharmaceutical and industrial sectors.

Safety & Handling (E-E-A-T)

While 1-(2-Hydroxypropyl)pyrrolidin-2-one is often considered a safer alternative to NMP (which is a known reproductive toxin), rigorous safety protocols must be maintained.

  • Hazard Classification: Generally classified as an Irritant . It causes serious eye irritation (Category 2) and may cause skin irritation.[2][3]

  • Toxicology:

    • Acute Toxicity: Low acute oral and dermal toxicity.

    • Reproductive Toxicity: Unlike NMP, the hydroxypropyl analog typically shows a more favorable toxicological profile, but specific data on teratogenicity should be verified for each specific grade/supplier.

  • Handling Protocol:

    • PPE: Wear chemical-resistant gloves (butyl rubber or nitrile), safety goggles, and a lab coat.

    • Ventilation: Use in a well-ventilated fume hood to avoid inhalation of vapors, especially when heated.

    • Storage: Store in a cool, dry place under inert gas (nitrogen) if possible, as pyrrolidones can be hygroscopic and subject to oxidation over long periods.

References

  • ChemSrc. (2025). 1-(2-hydroxypropyl)pyrrolidin-2-one - CAS 4204-66-4. Retrieved from [Link]

  • PubChem. (2025).[4] Compound Summary: 1-(2-hydroxypropyl)pyrrolidin-2-one (Structure/Formula). Retrieved from [Link]

Sources

The Pharmacophore and The Vehicle: A Technical Guide to 1-(2-Hydroxypropyl)pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biological utility of 1-(2-Hydroxypropyl)pyrrolidin-2-one (HPP) and its structural derivatives. HPP represents a "privileged scaffold" in pharmaceutical chemistry, possessing a dual identity:

  • The Vehicle: As a potent transdermal penetration enhancer that reversibly alters stratum corneum lipid architecture.

  • The Pharmacophore: As a core structural motif for N-substituted lactams exhibiting anticonvulsant (racetam-like) and antimicrobial activities.

This document provides synthesis protocols, mechanistic insights, and structure-activity relationships (SAR) for researchers optimizing topical formulations or designing novel CNS-active agents.

Part 1: The Core Scaffold & Synthesis[1]

Physicochemical Profile

The 1-(2-Hydroxypropyl)pyrrolidin-2-one molecule features a hydrophilic lactam head group and a lipophilic alkyl side chain containing a secondary hydroxyl group. This amphiphilic nature allows it to partition into both aqueous and lipid domains of biological membranes.[1]

PropertyValue / DescriptionSignificance
Molecular Formula C₇H₁₃NO₂Low molecular weight (<500 Da) favors skin permeation.[2]
Chirality One stereocenter at the propyl chainBiological activity often differs between (S) and (R) enantiomers.
LogP ~0.3 - 0.8 (Estimated)Balanced lipophilicity for membrane partitioning.
H-Bond Donors 1 (Hydroxyl)Critical for interacting with ceramide headgroups.
H-Bond Acceptors 2 (Carbonyl, Hydroxyl)Facilitates solubility and receptor binding.
Synthesis Protocol (Self-Validating)

The industrial and laboratory standard for synthesizing HPP involves the aminolysis of


-butyrolactone (GBL). This reaction is atom-economical and can be validated via refractive index or GC-MS.

Protocol: Thermal Aminolysis of GBL

  • Reagents:

    
    -Butyrolactone (1.0 eq), 1-Amino-2-propanol (1.05 eq).
    
  • Equipment: High-pressure autoclave (industrial) or Reflux setup (lab scale).

  • Conditions: 200°C - 250°C, 2-4 hours.

Step-by-Step Workflow:

  • Charge: Load GBL and 1-amino-2-propanol into a reactor. A slight excess of amine prevents unreacted lactone.

  • Reaction: Heat to 220°C. The internal pressure will rise as the ring opens to the amide intermediate and subsequently cyclizes, releasing water.

  • Dehydration (Cyclization): Maintain temperature to drive the loss of water (condensation).

  • Purification: Distill the reaction mixture under vacuum. Water and excess amine are removed first.[1]

  • Validation: Collect the fraction boiling at the specific boiling point of HPP (approx. 140-145°C at 10 mmHg).

    • Check: IR spectrum should show a strong lactam C=O stretch at ~1660-1690 cm⁻¹.

SynthesisFlow GBL gamma-Butyrolactone Inter Open-Chain Amide (Intermediate) GBL->Inter Aminolysis (Ring Opening) Amine 1-Amino-2-propanol Amine->Inter HPP 1-(2-Hydroxypropyl) pyrrolidin-2-one Inter->HPP Cyclization (-H2O, Heat) Water H2O (Byproduct) Inter->Water

Caption: Thermal synthesis pathway converting GBL and isopropanolamine to the HPP scaffold via an amide intermediate.

Part 2: Biological Activity I - Transdermal Penetration Enhancement

HPP and its derivatives are classified as "chemical penetration enhancers" (CPEs). They improve the bioavailability of co-administered drugs by reversibly compromising the skin barrier.

Mechanism of Action: The "Head and Tail" Effect

The pyrrolidone ring (Head) interacts with the polar head groups of ceramides in the stratum corneum, while the hydroxypropyl chain (Tail) inserts into the hydrophobic lipid tails.

  • Partitioning: HPP partitions into the stratum corneum.

  • Fluidization: The bulky pyrrolidone ring disrupts the tightly packed crystalline lipid lamellae.

  • Solvation: The hydroxyl group increases the solubility of hydrophilic drugs within the lipid domain.

Experimental Protocol: In Vitro Permeation Study

To verify the enhancement activity of HPP derivatives, a Franz Diffusion Cell assay is required.

Protocol Parameters:

  • Membrane: Dermatomed porcine ear skin (closest surrogate to human skin) or synthetic Strat-M® membrane.

  • Donor Phase: Drug (e.g., Ibuprofen) + HPP derivative (1-5% w/v) in vehicle (PG/Water).

  • Receptor Phase: Phosphate Buffered Saline (PBS, pH 7.4) at 32°C.

Validation Step: Calculate the Enhancement Ratio (ER) :



  • Success Criterion: An ER > 1.5 indicates significant biological activity.[1]

Part 3: Biological Activity II - Pharmacological Derivatives[3][5][6][7]

Beyond acting as a vehicle, the N-substituted pyrrolidone scaffold is the core of the "Racetam" family (nootropics/anticonvulsants) and emerging antimicrobial agents.

CNS Activity (Anticonvulsant/Nootropic)

Derivatives where the 2-hydroxypropyl group is modified or the ring is substituted (e.g., 4-phenyl) exhibit activity in seizure models (MES, 6Hz).

  • Structure-Activity Relationship (SAR):

    • N-Substitution: Small alkyl or hydroxyalkyl groups (like 2-hydroxypropyl) improve Blood-Brain Barrier (BBB) penetration compared to the unsubstituted lactam.

    • Ring Substitution: Adding a phenyl group at position 4 (4-phenylpyrrolidin-2-one) drastically increases potency, shifting activity towards the Levetiracetam/Brivaracetam profile.

    • Mechanism: Modulation of SV2A (Synaptic Vesicle Protein 2A) and inhibition of neuronal calcium channels.

Antimicrobial Activity

Long-chain N-alkyl derivatives or those conjugated with heterocycles (e.g., quinoline) show broad-spectrum antibacterial properties.

  • Mechanism: Surfactant-like membrane disruption of bacteria.

  • Key Finding: 1-(2-hydroxypropyl) derivatives often show lower toxicity to mammalian cells than their cationic ammonium counterparts while maintaining bacteriostatic activity.

SAR_Analysis Core 1-(2-Hydroxypropyl) pyrrolidin-2-one Core Mod_OH Hydroxyl Modification (Esterification) Core->Mod_OH Mod_Ring Ring C4-Substitution (e.g., Phenyl, Ethyl) Core->Mod_Ring Mod_Chain Chain Elongation (> C8 Alkyl) Core->Mod_Chain Act_Prodrug Prodrug Capability (Improved Lipophilicity) Mod_OH->Act_Prodrug Esters Act_CNS CNS Activity (Anticonvulsant/SV2A Binding) Mod_Ring->Act_CNS Racetam analogs Act_AntiMicro Antimicrobial Activity (Membrane Lysis) Mod_Chain->Act_AntiMicro Surfactant effect

Caption: SAR map illustrating how structural modifications of the HPP core diverge into distinct pharmacological profiles.

Part 4: Toxicology and Safety Profile

When developing derivatives, safety is the limiting factor. N-methylpyrrolidone (NMP) is a reproductive toxin. The 1-(2-hydroxypropyl) analog (HPP) is generally considered a safer alternative due to metabolic differences.

  • Metabolic Pathway: HPP is less likely to undergo oxidative demethylation (a toxic pathway for NMP).

  • Skin Irritation: Pure pyrrolidones can be irritants.[1] Formulation with humectants (glycerin) is required to mitigate "stinging."

Safety Check Protocol: For any new derivative, perform an MTT assay on HaCaT keratinocytes.

  • Threshold: Cell viability > 80% at effective concentration (EC50) is required for topical candidates.

References

  • Chemical Penetration Enhancers for Transdermal Drug Delivery Systems. Semantic Scholar. [Link]

  • Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives. PubMed. [Link]

  • Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. ResearchGate. [Link]

  • Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers. PubMed Central. [Link]

Sources

Potential Therapeutic Effects of Pyrrolidinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidinone (2-pyrrolidone) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically synonymous with the "racetam" class of nootropics, recent pharmacological advances have repositioned this lactam core as a critical moiety in antiepileptic drug (AED) design, oncology, and anti-inflammatory therapeutics.

This guide analyzes the therapeutic utility of pyrrolidinone derivatives, moving beyond surface-level descriptions to explore the Synaptic Vesicle Protein 2A (SV2A) mechanism, emerging oncological targets like Autotaxin (ATX) , and actionable protocols for synthesis and assay validation.

Chemical Architecture & SAR

The 2-pyrrolidinone ring is a five-membered lactam. Its therapeutic versatility stems from its ability to function as a rigid spacer that orients pharmacophores in specific vectors.

Structure-Activity Relationship (SAR)[1][2][3][4]
  • The Lactam Nitrogen (N1): The primary site for derivatization. N-substitution (e.g., with an acetamide group in Levetiracetam) is critical for SV2A affinity. Bulky hydrophobic groups here often enhance membrane permeability but may alter receptor selectivity.

  • C4-Substitution: Introduction of a phenyl or aryl group at the 4-position (e.g., Rolipram, specific racetam derivatives) is a determinant for phosphodiesterase inhibition and anticonvulsant potency.

  • Chirality: The stereochemistry at C4 or the alpha-carbon of the N-substituent is non-negotiable. For instance, (S)-Levetiracetam is the active eutomer, with affinity for SV2A being orders of magnitude higher than its (R)-enantiomer.

Neurological Therapeutics: The SV2A Revolution

The most clinically validated application of pyrrolidinones is in epilepsy management. Unlike traditional AEDs that target Na⁺ channels or GABA receptors, pyrrolidinones like Levetiracetam (LEV) and Brivaracetam (BRV) target SV2A.

Mechanism of Action: SV2A Modulation

SV2A is an integral membrane protein found in synaptic vesicles.[1][2][3][4][5] It regulates the "readily releasable pool" (RRP) of neurotransmitters.

  • Binding: The drug penetrates the vesicle membrane and binds to SV2A.

  • Modulation: This interaction reduces the rate of vesicle fusion (exocytosis) during high-frequency neuronal firing (bursting), effectively dampening epileptiform activity without suppressing normal neurotransmission.

  • Selectivity: This mechanism explains the high therapeutic index; it targets hyperactive synapses specifically.

Visualization: The SV2A Signaling Pathway

The following diagram illustrates the presynaptic mechanism of Levetiracetam/Brivaracetam.

SV2A_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft Drug Pyrrolidinone Drug (Levetiracetam/Brivaracetam) SV2A SV2A Protein (Vesicle Membrane) Drug->SV2A High Affinity Binding (Ki: LEV ~2µM, BRV ~60nM) Synaptotagmin Synaptotagmin (Ca2+ Sensor) SV2A->Synaptotagmin Modulates Interaction Vesicle Synaptic Vesicle (Glutamate) SV2A->Vesicle Regulates Availability (Readily Releasable Pool) Neurotransmitter Glutamate Release Vesicle->Neurotransmitter Exocytosis (Inhibited during Burst Firing) Calcium Ca2+ Influx Calcium->Synaptotagmin Triggers Fusion

Caption: Figure 1.[4][6] Presynaptic mechanism of pyrrolidinone AEDs. Binding to SV2A modulates vesicle fusion, specifically inhibiting high-frequency neurotransmitter release associated with seizures.

Comparative Data: Racetam Generations
CompoundPrimary TargetKi (SV2A)Clinical Indication
Piracetam Membrane Fluidity / AMPA>100 µMCognitive Impairment, Myoclonus
Levetiracetam SV2A~2 µMFocal/Generalized Epilepsy
Brivaracetam SV2A~60 nMFocal Epilepsy (High Potency)
Seletracetam SV2A~3 nM(Investigational)

Emerging Therapeutic Frontiers

Beyond neurology, the pyrrolidinone core is being repurposed for oncology and inflammation.

Oncology: Autotaxin (ATX) Inhibition

Autotaxin is an enzyme that produces Lysophosphatidic Acid (LPA), a lipid mediator driving tumor migration and metastasis.[7]

  • Innovation: Novel boronic acid-derived pyrrolidinones have shown potency as ATX inhibitors (IC50 values < 50 nM).[7]

  • Mechanism: The pyrrolidinone ring mimics the spacer of the natural lipid substrate, positioning the boronic acid warhead to interact with the active site threonine of ATX.

Antimicrobial & Anti-inflammatory[12][13][14][15][16]
  • DNA Gyrase Inhibition: 1,2,4-oxadiazole pyrrolidinone derivatives have demonstrated antibacterial activity against E. coli by inhibiting DNA gyrase, similar to novobiocin.[8]

  • COX/LOX Inhibition: Pyrrolizine derivatives (fused pyrrolidinones) like Licofelone act as dual inhibitors of COX and 5-LOX, offering anti-inflammatory relief with reduced gastrointestinal toxicity compared to traditional NSAIDs.

Experimental Protocols

Protocol A: SV2A Radioligand Binding Assay

Purpose: To determine the affinity (Ki) of a novel pyrrolidinone derivative for the SV2A protein. This is the industry-standard "Gold Standard" assay for screening AED candidates.

Reagents:

  • Radioligand: [³H]UCB-J (Specific activity > 50 Ci/mmol) or [³H]Levetiracetam (less common now due to lower affinity).

  • Tissue: Rat or Mouse brain cortex homogenate.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl₂.

Workflow:

  • Tissue Prep: Homogenize rat cortex in ice-cold Tris-HCl buffer using a glass-Teflon homogenizer (10 strokes at 1000 rpm). Centrifuge at 30,000 x g for 20 min. Resuspend pellet to a final protein concentration of 0.2 mg/mL.

  • Incubation: In a 96-well plate, combine:

    • 25 µL Test Compound (various concentrations, dissolved in DMSO).

    • 25 µL [³H]UCB-J (Final conc: ~1 nM).

    • 200 µL Membrane Homogenate.

    • Non-specific binding control: Include wells with 1 mM Levetiracetam (excess cold ligand).

  • Equilibrium: Incubate at 4°C for 60 minutes. Note: Low temperature prevents ligand degradation and receptor internalization.

  • Harvest: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Analysis: Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol B: General Synthesis of 4-Phenylpyrrolidin-2-one

Purpose: Synthetic entry into the bioactive core. Method: Reductive cyclization of γ-nitro esters.

  • Precursor: Start with ethyl 3-phenyl-4-nitrobutanoate (obtained via Michael addition of nitromethane to ethyl cinnamate).

  • Reduction/Cyclization:

    • Dissolve precursor in Ethanol.

    • Add Raney Nickel (catalytic amount) or Pd/C (10%).

    • Hydrogenate at 40-50 psi H₂ pressure at Room Temperature for 6-12 hours.

    • Mechanism:[1][2][3][4][5] The nitro group is reduced to an amine, which spontaneously attacks the ester carbonyl intramolecularly to form the lactam ring, releasing ethanol.

  • Purification: Filter catalyst, concentrate filtrate, and recrystallize from EtOAc/Hexane.

Future Outlook

The future of pyrrolidinone therapeutics lies in multi-target directed ligands (MTDLs) .

  • Neuro-Oncology: Compounds designed to cross the Blood-Brain Barrier (BBB) that target both SV2A (seizure control) and glioma-specific pathways (e.g., MDM2 inhibition).

  • PET Imaging: 18F-labeled pyrrolidinones (e.g., [18F]SynVesT-1) are becoming critical biomarkers for synaptic density loss in Alzheimer's, moving these compounds from therapeutics to diagnostics.

References

  • Mechanism of Levetiracetam: Lynch, B. A., et al. (2004).[4] "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam."[1][2][4][5][9] Proceedings of the National Academy of Sciences, 101(26), 9861-9866. Link

  • SV2A PET Imaging: Li, S., et al. (2019).[10] "Synthesis and evaluation of [18F]SynVesT-1, a novel SV2A PET tracer." Nuclear Medicine and Biology, 72-73, 1-10. Link

  • Brivaracetam Pharmacology: Klitgaard, H., et al. (2016). "Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment." Epilepsia, 57(4), 538-548. Link

  • Autotaxin Inhibitors: Nikolaou, A., et al. (2019).[7] "Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme." Bioorganic & Medicinal Chemistry, 28(2). Link

  • Anticancer Pyrrolidinones: Basavarajaiah, N. J., et al. (2022). "Therapeutic potential of pyrrole and pyrrolidine analogs: an update." Molecular Diversity, 26, 2915–2937.[11] Link

Sources

1-(2-Hydroxypropyl)pyrrolidin-2-one molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2-Hydroxypropyl)pyrrolidin-2-one Subtitle: Physicochemical Profiling, Synthesis, and Application as a Safer NMP Alternative[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2-Hydroxypropyl)pyrrolidin-2-one (HP-2-P), a specialized cyclic amide solvent.[1] Emerging as a critical "green solvent" alternative to N-Methylpyrrolidone (NMP) and N-Ethylpyrrolidone (NEP), HP-2-P distinguishes itself through a reduced toxicity profile while maintaining high solvency power for polar resins and active pharmaceutical ingredients (APIs).[1] This monograph details its molecular architecture, industrial synthesis, quality control protocols, and applications in transdermal drug delivery.[1]

Part 1: Molecular Identity & Physicochemical Profiling

The molecule consists of a 5-membered lactam (pyrrolidone) ring substituted at the nitrogen atom with a 2-hydroxypropyl group.[1] Unlike its ethyl analog (HEP), the propyl chain introduces a chiral center and slightly increased lipophilicity, altering its permeation mechanics.[1]

Table 1: Molecular Specifications
PropertySpecification
IUPAC Name 1-(2-Hydroxypropyl)pyrrolidin-2-one
Common Acronyms HP-2-P, HPP, N-Hydroxypropylpyrrolidone
CAS Registry Number 35123-47-0
Molecular Formula

Molecular Weight 143.18 g/mol
Physical State Clear, colorless to pale yellow liquid
Solubility Miscible with water, ethanol, acetone, and chloroform
Chirality Contains one chiral center at the 2'-position of the propyl chain
Structural Analysis

The presence of the hydroxyl (-OH) group on the side chain is the functional differentiator.[1] While NMP relies solely on dipolar aprotic interactions, HP-2-P adds hydrogen bonding capability (donor and acceptor).[1] This duality allows it to solvate a broader range of hydrophilic and hydrophobic substances, making it a "amphiphilic coupling agent" in formulation science.[1]

Part 2: Synthesis & Manufacturing Engineering

Core Directive: The industrial synthesis of HP-2-P follows a ring-opening and ring-closure mechanism involving


-butyrolactone (GBL) and a primary amine.[1]
Reaction Mechanism

The process is an exothermic condensation reaction between GBL and 1-amino-2-propanol (monoisopropanolamine).[1]

  • Nucleophilic Attack: The amine group attacks the carbonyl carbon of GBL.[1]

  • Ring Opening: The lactone ring opens to form an intermediate hydroxy-amide.[1]

  • Dehydration & Cyclization: Under elevated temperature (approx. 200°C) and reduced pressure, water is eliminated, reforming the stable pyrrolidone ring with the N-substituent.[1]

Diagram 1: Synthesis Pathway (DOT Visualization)

SynthesisPathway GBL Gamma-Butyrolactone (C4H6O2) Inter Intermediate: N-(2-hydroxypropyl)-4-hydroxybutanamide GBL->Inter Nucleophilic Attack (Mixing) MIPA 1-Amino-2-propanol (Isopropanolamine) MIPA->Inter Product 1-(2-Hydroxypropyl)pyrrolidin-2-one (HP-2-P) + H2O Inter->Product Dehydration (-H2O, >200°C)

Caption: Figure 1. Thermal condensation pathway converting GBL and Isopropanolamine into HP-2-P via dehydration cyclization.[1]

Part 3: Analytical Characterization & Quality Control

Trustworthiness Protocol: Because HP-2-P is often used as a pharmaceutical excipient, purity is paramount.[1] The following protocol is a self-validating system to detect unreacted amines (isopropanolamine) which can cause pH drift in final formulations.

Protocol: Purity Assessment by GC-FID

Objective: Quantify HP-2-P purity and residual GBL/Amine content.

Reagents & Equipment:

  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID).[1]

  • Column: DB-WAX or equivalent polar polyethylene glycol column (30m x 0.25mm, 0.25µm film).

  • Internal Standard: 1-Methyl-2-pyrrolidone (NMP) - used here only as a reference standard due to structural similarity.[1]

Step-by-Step Methodology:

  • Sample Preparation: Dilute 100 mg of HP-2-P sample in 10 mL of Methanol. Add 50 µL of Internal Standard.[1]

  • Inlet Parameters: Set Injection Port to 250°C, Split Ratio 50:1.

  • Oven Program:

    • Initial: 80°C (Hold 2 min).

    • Ramp: 10°C/min to 240°C.[1]

    • Final: 240°C (Hold 10 min).

  • Detection: FID at 260°C.

  • Validation Logic: The elution order will be GBL < Amine < HP-2-P. Any peak area for GBL > 0.1% indicates incomplete conversion; Amine peaks indicate insufficient stripping.[1]

Part 4: Applications in Drug Development

HP-2-P is superior to NMP in transdermal applications due to its Permeation Enhancement capabilities coupled with a better safety profile.[1]

Mechanism of Action: The "Pull-and-Push" Effect

HP-2-P alters the barrier properties of the Stratum Corneum (SC) through two mechanisms:[1]

  • Lipid Fluidization: The propyl tail inserts into the lipid bilayer, increasing fluidity.[1]

  • Polar Pathway Expansion: The pyrrolidone head group interacts with keratin, increasing the solubility of polar drugs within the skin layers.[1]

Diagram 2: Transdermal Permeation Logic

PermeationLogic Drug Active Pharmaceutical Ingredient (API) HP2P HP-2-P Solvent (Enhancer) Drug->HP2P Solubilization SC_Lipid Stratum Corneum Lipid Bilayer Drug->SC_Lipid Enhanced Diffusion HP2P->SC_Lipid 1. Increases Fluidity (Disrupts Packing) SC_Keratin Corneocyte Keratin HP2P->SC_Keratin 2. Modifies Solvation Blood Systemic Circulation SC_Lipid->Blood Absorption

Caption: Figure 2.[1] Dual-action mechanism of HP-2-P in facilitating transdermal drug delivery.

Part 5: Toxicology & Safety Profile (The NMP Comparison)

The driving force for adopting HP-2-P is the regulatory pressure on N-Methylpyrrolidone (NMP).[1] NMP is classified as Reprotoxic (Category 1B) in the EU (REACH), restricting its use.[1]

Comparative Safety Data:

  • NMP: Rapidly absorbed, metabolized to 5-HNMP, linked to developmental toxicity.[1]

  • HP-2-P: The longer alkyl chain and hydroxyl group alter the metabolic pathway.[1] While data is less ubiquitous than NMP, structural analogs (HEP) and initial toxicity screens suggest a significantly higher LD50 and reduced potential for reproductive toxicity.[1]

    • Note: Researchers must consult the specific Safety Data Sheet (SDS) for the exact batch, as stereoisomer ratios can affect specific tox endpoints.[1]

References

  • PubChem. (2025).[1][2] 1-(2-hydroxypropyl)pyrrolidin-2-one Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • European Chemicals Agency (ECHA). (2025).[1] Substance Information: N-substituted pyrrolidones.[1][3][Link][1]

  • ResearchGate. (2010).[1][4] Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone and its Analogs.[Link]

Sources

Technical Guide: Chiral Synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Hydroxypropyl)pyrrolidin-2-one (HP-2-P) is a versatile intermediate sharing structural homology with the widely used solvent N-methylpyrrolidone (NMP). While often encountered as a racemic solvent or impurity in povidone production, its chiral forms ((


)- and (

)- isomers) are increasingly relevant as chiral auxiliaries, specialized solvating agents for resolution processes, and intermediates in the synthesis of pyrrolidone-based pharmaceuticals (e.g., racetams).[1]

This guide details two distinct, self-validating synthetic pathways to access enantiopure HP-2-P. Route A focuses on a chemical asymmetric alkylation using the "Chiral Pool" strategy, ideal for bulk scale-up. Route B outlines a biocatalytic reductive approach, offering superior enantiomeric excess (


) under mild conditions.[1]

Structural Analysis & Retrosynthesis

The target molecule features a single stereogenic center at the C2 position of the propyl chain. Retrosynthetic analysis reveals two primary disconnections:

  • C–N Disconnection: Disconnecting the amide nitrogen from the hydroxypropyl chain suggests a nucleophilic attack of 2-pyrrolidone on a propylene oxide equivalent.

  • Reductive Disconnection: The secondary alcohol can be derived from the corresponding ketone (1-(2-oxopropyl)pyrrolidin-2-one), allowing for stereoselective enzymatic reduction.

Visualization: Retrosynthetic Pathways

Retrosynthesis Target Target: (S)-1-(2-Hydroxypropyl)pyrrolidin-2-one Pyrrolidone 2-Pyrrolidone (Nucleophile) Target->Pyrrolidone ChiralPO (S)-Propylene Oxide (Chiral Pool Electrophile) Target->ChiralPO Route A Ketone 1-(2-Oxopropyl)pyrrolidin-2-one (Prochiral Ketone) Target->Ketone Route B RouteA Route A: Regioselective Ring Opening (Retention of Stereochemistry) RouteB Route B: Biocatalytic Reduction (Enantioselective)

Figure 1: Retrosynthetic analysis showing the two primary strategies for accessing the chiral target.

Route A: Nucleophilic Substitution with Chiral Epoxides

This route relies on the reaction between 2-pyrrolidone and commercially available chiral propylene oxide. It is the "Gold Standard" for industrial scalability due to the low cost of reagents.

Mechanistic Insight

The reaction proceeds via a base-catalyzed


 mechanism. The pyrrolidone anion (generated in situ) acts as the nucleophile. Crucially, under basic conditions, the nucleophile attacks the least substituted carbon  (the methylene group) of the epoxide ring due to steric hindrance at the chiral center.
  • Stereochemical Outcome: Because the nucleophilic attack occurs at the non-stereogenic carbon, the C–O bond at the chiral center is not broken. Therefore, the stereochemistry of the starting propylene oxide is retained .

    • (

      
      )-Propylene Oxide 
      
      
      
      (
      
      
      )-HP-2-P[1]
    • (

      
      )-Propylene Oxide 
      
      
      
      (
      
      
      )-HP-2-P[1]
Experimental Protocol

Reagents:

  • 2-Pyrrolidone (1.0 equiv)[1][]

  • (

    
    )-(-)-Propylene Oxide (>99% ee) (1.2 equiv)[1]
    
  • Catalyst: Potassium tert-butoxide (KOtBu) or KOH (0.05 equiv)[1]

  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology:

  • Catalyst Formation: In a high-pressure reactor (autoclave), charge 2-pyrrolidone and the base (KOtBu). If using KOH, heat to 100°C under vacuum first to remove the water formed (generating potassium pyrrolidonate in situ), as water can hydrolyze the epoxide to a diol.[1]

  • Addition: Cool the reactor to 0°C. Add (

    
    )-propylene oxide.
    
  • Reaction: Seal the reactor. Heat to 100–120°C for 6–8 hours. The internal pressure will rise initially and then drop as the epoxide is consumed.

  • Work-up: Cool to room temperature. Neutralize the catalyst with a stoichiometric amount of acetic acid.

  • Purification: The product is a high-boiling liquid. Purify via vacuum distillation (approx. 140°C at 10 mmHg).

Data Summary:

ParameterSpecificationNote
Yield 85–92%High atom economy.
ee >98%Dependent on starting material purity.
Key Impurity Propylene GlycolFormed if system is not anhydrous.

Route B: Biocatalytic Stereoselective Reduction

For applications requiring ultra-high purity (>99.5% ee) or when chiral epoxides are unavailable, the biocatalytic reduction of the corresponding ketone is the superior method.

Pathway Logic

This route utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the prochiral ketone 1-(2-oxopropyl)pyrrolidin-2-one.[1] The precursor is easily synthesized by alkylating 2-pyrrolidone with chloroacetone.

Workflow Visualization

Biocatalysis Substrate Prochiral Ketone (1-(2-oxopropyl)pyrrolidin-2-one) Enzyme KRED / ADH (NADH/NADPH Dependent) Substrate->Enzyme Reduction Product (S)-HP-2-P (>99% ee) Enzyme->Product Cofactor Cofactor Recycling (GDH + Glucose) Cofactor->Enzyme Regeneration

Figure 2: Biocatalytic cascade for the asymmetric reduction of the ketone precursor.[1]

Experimental Protocol

Phase 1: Precursor Synthesis

  • Mix 2-pyrrolidone (1 equiv) with K₂CO₃ (1.5 equiv) in Acetone.

  • Add Chloroacetone (1.1 equiv) dropwise at reflux.

  • Filter salts and distill to obtain 1-(2-oxopropyl)pyrrolidin-2-one.

Phase 2: Enzymatic Reduction (Screening Scale)

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgCl₂.

  • Reaction Mix: In a vial, combine:

    • Substrate: 50 mg Ketone precursor.

    • Enzyme: 5 mg KRED lyophilized powder (Screen a kit, e.g., Codexis or similar).[1]

    • Cofactor: 1 mM NADP+.

    • Recycling System: 50 mg Glucose + 1 mg Glucose Dehydrogenase (GDH).

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Extraction: Extract with Ethyl Acetate.

  • Analysis: Analyze via Chiral HPLC to determine conversion and enantioselectivity.

Analytical Characterization

Validating the chirality is critical. Standard reverse-phase HPLC is insufficient; a chiral stationary phase is required.

Method Parameters:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel). These polysaccharide-based columns effectively resolve lactam enantiomers.

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide absorption).

  • Expected Retention: The (

    
    )- and (
    
    
    
    )- isomers will show distinct retention times (typically separated by 2–4 minutes).[1]

Safety & Industrial Scalability[1]

Safety Profile (SDS Summary)
  • Hazards: HP-2-P is an isomer of N-hydroxyethylpyrrolidone. It should be treated as a potential skin/eye irritant (H315, H319).[1]

  • Reproductive Toxicity: Many N-substituted pyrrolidones (like NMP) are reproductive toxins. Handle HP-2-P with strict engineering controls (fume hood, nitrile gloves).[1]

  • Flammability: Flash point is typically >100°C, classifying it as a combustible liquid, not highly flammable.[1][3]

Scalability Comparison
FeatureRoute A (Chemical)Route B (Biocatalytic)
Cost Low (Commodity reagents)Medium (Enzyme cost)
Scalability High (Standard autoclave)High (Fermentation volume)
Purity (ee) 98% (Limited by PO purity)>99.5% (Enzyme specificity)
Green Chemistry Moderate (Atom economical)Excellent (Aqueous, mild temp)

References

  • Synthesis of Chiral Pyrrolidines

    • Title: Improved Synthesis of Chiral Pyrrolidine Inhibitors.
    • Source: N
    • URL:[Link]

  • General Reactivity of 2-Pyrrolidone

    • Title: 2-Pyrrolidone Industrial Production and Reactivity.

    • Source: Ataman Chemicals / Technical D
    • URL:[Link][1]

  • Biocatalytic Approaches

    • Title: A Multi-Enzyme Cascade for Efficient Production of Pyrrolidone from L-Glutamate.[4]

    • Source: PubMed (NIH).
    • URL:[Link][1]

  • Chiral HPLC Methodology

    • Title: A Strategy for Developing HPLC Methods for Chiral Drugs.
    • Source: LCGC Intern
    • URL:[Link]

  • Safety Data

    • Title: Safety Data Sheet - 2-Pyrrolidone Derivatives.[5]

    • Source: BASF / Sigma-Aldrich (General Reference).

Sources

In Silico Modeling of 1-(2-Hydroxypropyl)pyrrolidin-2-one Interactions with the β2-Adrenergic Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 1-(2-hydroxypropyl)pyrrolidin-2-one, a novel small molecule with potential therapeutic applications. Given the diverse biological activities of pyrrolidin-2-one derivatives, particularly their influence on cardiovascular and neurological systems, we have selected the human β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR), as a representative and physiologically relevant target for this modeling study. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets.[1] By simulating these interactions at an atomic level, we can gain valuable insights into binding affinities, mechanisms of action, and potential off-target effects, thereby guiding the design and optimization of new therapeutic agents. This guide will walk through a complete in silico workflow, from initial structure preparation to advanced molecular dynamics simulations and binding free energy calculations.

1-(2-Hydroxypropyl)pyrrolidin-2-one: A Molecule of Interest

1-(2-Hydroxypropyl)pyrrolidin-2-one belongs to the pyrrolidin-2-one class of compounds, which have demonstrated a wide array of pharmacological activities, including antiarrhythmic, anticonvulsant, and antihypertensive effects.[2][3][4] Many of these effects are mediated through interactions with GPCRs. The subject of this guide, 1-(2-hydroxypropyl)pyrrolidin-2-one, is a relatively understudied molecule, making it an excellent candidate for exploratory in silico analysis to hypothesize its potential biological targets and mode of action.

Table 1: Physicochemical Properties of 1-(2-Hydroxypropyl)pyrrolidin-2-one

PropertyValueSource
Molecular FormulaC₇H₁₃NO₂PubChem
Molecular Weight143.18 g/mol PubChem
XLogP3-1.1PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem

The β2-Adrenergic Receptor: A Key Therapeutic Target

The β2-adrenergic receptor is a well-characterized GPCR that plays a crucial role in regulating cardiovascular and pulmonary functions. It is the target of numerous approved drugs for conditions such as asthma and hypertension. The availability of high-resolution crystal structures of β2AR in various conformational states makes it an ideal model system for this in silico investigation. For this guide, we will utilize the crystal structure of the human β2-adrenergic receptor in complex with an antagonist (PDB ID: 3NY9).

The In Silico Modeling Workflow: An Overview

Our investigation will follow a multi-step computational workflow designed to provide a comprehensive understanding of the potential interaction between 1-(2-hydroxypropyl)pyrrolidin-2-one and the β2AR.

In Silico Workflow A 1. System Preparation B 2. Molecular Docking A->B Prepared Structures C 3. Molecular Dynamics Simulation B->C Top Scoring Pose D 4. Binding Free Energy Calculation C->D MD Trajectory E 5. Data Analysis & Interpretation C->E Structural Stability Interaction Analysis D->E Binding Affinity System Preparation Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation ligand_start 2D Structure (SDF) ligand_3d 3D Conversion ligand_start->ligand_3d ligand_min Energy Minimization ligand_3d->ligand_min ligand_charge Assign Charges ligand_min->ligand_charge ligand_end Prepared Ligand (PDBQT) ligand_charge->ligand_end receptor_start Crystal Structure (PDB) receptor_clean Clean Structure receptor_start->receptor_clean receptor_h Add Hydrogens receptor_clean->receptor_h receptor_charge Assign Charges receptor_h->receptor_charge receptor_end Prepared Receptor (PDBQT) receptor_charge->receptor_end

Detailed workflow for ligand and receptor preparation.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It provides an initial assessment of the binding mode and a quantitative estimation of the binding affinity.

Defining the Binding Site

The binding site for 1-(2-hydroxypropyl)pyrrolidin-2-one on the β2AR can be defined based on the location of the co-crystallized ligand in the 3NY9 structure. A grid box is centered on this site to define the search space for the docking algorithm.

Running AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking. [5]It employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate binding affinity.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Create a Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Run Vina: Execute the docking calculation from the command line.

  • Analyze Results: The output file (docking_results.pdbqt) will contain multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely.

Interpreting Docking Results

The primary outputs of a docking simulation are the binding poses and their corresponding scores. A lower binding energy score suggests a more favorable interaction. [6]Visual inspection of the top-ranked pose is crucial to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues in the binding pocket.

Part 3: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the binding pose and observe conformational changes in both the ligand and the receptor over time. [7][8]

System Setup for GROMACS

GROMACS is a versatile and high-performance software package for performing MD simulations.

Experimental Protocol: GROMACS System Setup

  • Combine Protein and Ligand: Create a complex PDB file containing the coordinates of the top-ranked docked pose of 1-(2-hydroxypropyl)pyrrolidin-2-one within the β2AR.

  • Generate Topology: Use the pdb2gmx tool in GROMACS to generate the topology for the protein. The ligand topology and parameters need to be generated separately, for instance, using a server like CGenFF or the antechamber suite.

  • Create a Simulation Box: Define a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex.

  • Solvate the System: Fill the simulation box with water molecules.

  • Add Ions: Add ions to neutralize the system and to mimic a physiological salt concentration.

Simulation Protocol

A typical MD simulation protocol involves energy minimization, equilibration, and a production run.

Experimental Protocol: MD Simulation

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

  • NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT ensemble) to stabilize the temperature.

  • NPT Equilibration: Further equilibrate the system at a constant number of particles, pressure, and temperature (NPT ensemble) to stabilize the pressure and density.

  • Production MD: Run the production simulation for a desired length of time (e.g., 100 ns) to collect data for analysis.

MD Simulation Protocol start Initial System (Docked Complex) em Energy Minimization start->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt prod Production MD npt->prod end Trajectory for Analysis prod->end

A stepwise protocol for molecular dynamics simulation.

Part 4: Binding Free Energy Calculation

Binding free energy calculations provide a more rigorous estimation of the binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this.

MM/PBSA with AMBER

The MMPBSA.py script in the AMBER software package can be used to perform MM/PBSA calculations on trajectories generated from MD simulations (including those from GROMACS, after conversion).

Experimental Protocol: MM/PBSA Calculation

  • Extract Frames: Extract snapshots from the production MD trajectory.

  • Create Topologies: Generate separate topology files for the complex, the receptor, and the ligand.

  • Run MMPBSA.py: Execute the MMPBSA.py script with an input file that specifies the calculation parameters.

  • Analyze Results: The output will provide an estimate of the binding free energy, decomposed into its various components (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies).

Table 2: Hypothetical Binding Free Energy Results

Energy ComponentValue (kcal/mol)
van der Waals-35.2 ± 2.5
Electrostatic-15.8 ± 1.8
Polar Solvation+28.5 ± 3.1
Nonpolar Solvation-4.1 ± 0.5
Total Binding Free Energy -26.6 ± 4.3

Part 5: Data Analysis and Interpretation

Analysis of MD Trajectories
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the system and the binding pose over the course of the simulation.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions that may be involved in ligand binding or conformational changes.

  • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation.

  • Interaction Energy: Calculate the non-bonded interaction energy between the ligand and the receptor to quantify the strength of their interaction. [9]

Visualization

Visualizing the MD trajectory in software like VMD or PyMOL is essential for observing the dynamic behavior of the protein-ligand complex and for identifying key interactions.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for modeling the interactions of 1-(2-hydroxypropyl)pyrrolidin-2-one with the β2-adrenergic receptor. The described methodologies, from system preparation and molecular docking to molecular dynamics simulations and binding free energy calculations, provide a robust framework for predicting and analyzing small molecule-protein interactions. The insights gained from such studies can significantly accelerate the drug discovery process by guiding the selection of promising lead compounds and informing their subsequent optimization. Future work should focus on experimental validation of these in silico predictions through binding assays and functional studies.

References

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • G protein-coupled receptors: In silico drug discovery in 3D. PNAS. [Link]

  • GROMACS Tutorial - Protein-Ligand Complex. Justin A. Lemkul. [Link]

  • How to Interpret Molecular Docking Results. Profacgen. [Link]

  • Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? PLOS Computational Biology. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mustansiriyah Journal of Science. [Link]

  • Insights from Molecular Dynamics Simulations for GPCR Drug Discovery. Preprints.org. [Link]

Sources

Methodological & Application

Application Note: Analytical Quantification of 1-(2-Hydroxypropyl)pyrrolidin-2-one

[1]

Introduction & Scientific Context

1-(2-Hydroxypropyl)pyrrolidin-2-one (also known as N-(2-Hydroxypropyl)-2-pyrrolidone) is a polar, water-soluble lactam. It is structurally related to N-Methyl-2-pyrrolidone (NMP) and 2-Pyrrolidone , but distinguished by the presence of a hydroxylated propyl side chain.

Origin and Relevance

This compound typically arises in two contexts:

  • Impurity in Excipients: It is a potential degradation product or synthesis byproduct in Hydroxypropyl-modified Povidone (e.g., Copovidone) or Povidone-Iodine complexes, where propylene oxide or propylene glycol is used in the synthesis.

  • Metabolic Product: It can be a metabolite of N-Vinylpyrrolidone (NVP) or related pyrrolidone drugs.

Analytical Challenges
  • Polarity: The hydroxyl group and lactam ring create significant polarity, making retention on standard C18 HPLC columns difficult without ion-pairing or high-aqueous phases.

  • Isomerism: It must be chromatographically resolved from its structural isomer, 1-(3-Hydroxypropyl)pyrrolidin-2-one .

  • Volatility: While less volatile than NMP, it is sufficiently volatile for Gas Chromatography (GC), which is often the preferred technique for pyrrolidone impurities (per USP/EP protocols).

Method Selection Strategy

Two complementary protocols are provided. Select the method based on your sensitivity requirements and available instrumentation.

FeatureProtocol A: GC-FID (Recommended) Protocol B: LC-MS/MS (Trace Analysis)
Primary Use Routine QC, Raw Material TestingTrace Impurity (<10 ppm), Biological Samples
Sensitivity (LOQ) ~10–50 ppm~10–50 ppb
Matrix Tolerance High (with simple extraction)Moderate (requires clean-up)
Cost/Complexity Low / RobustHigh / Complex

Protocol A: Gas Chromatography (GC-FID)

The "Workhorse" Method for Quality Control

Principle

The analyte is extracted from the polymer matrix using a solvent that precipitates the polymer (e.g., Acetone/Methanol mix) or dissolves it followed by headspace/direct injection. Direct liquid injection on a high-polarity column is the most robust approach for this hydroxylated lactam.

Instrumentation & Conditions
ParameterSpecificationRationale
Detector Flame Ionization Detector (FID)Universal response for organic carbon; high linearity.
Column DB-WAX or ZB-WAX (PEG Phase)30 m × 0.32 mm × 0.5 µmPolyethylene Glycol (PEG) phase is essential to deactivate the column against the polar hydroxyl group and prevent peak tailing.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (10:1 or 20:1)Prevents column overload; improves peak shape.
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Standard carrier; constant flow maintains separation efficiency during ramp.
Oven Program 80°C (hold 1 min) → 10°C/min → 240°C (hold 5 min)Slow ramp separates the analyte from the solvent front and other pyrrolidone impurities.
FID Temp 280°CPrevents condensation of the analyte in the detector jet.
Sample Preparation (Polymer Matrix)
  • Weighing: Accurately weigh 500 mg of the Povidone/Copovidone sample into a 20 mL centrifuge tube.

  • Dissolution/Extraction: Add 10.0 mL of Methanol. Vortex vigorously for 5 minutes.

    • Note: If the polymer is insoluble in methanol, use Water, then dilute 1:10 with Methanol to precipitate high MW fractions if necessary, or inject aqueous solution if using a water-compatible WAX column (e.g., DB-WAX UI).

  • Internal Standard (Optional but Recommended): Add 50 µL of N-Ethyl-2-pyrrolidone (NEP) stock solution (1 mg/mL) as an internal standard.

  • Clarification: Centrifuge at 4000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

  • Transfer: Transfer 1 mL of the clear supernatant to a GC vial.

System Suitability Criteria
  • Resolution: Resolution (

    
    ) between 1-(2-Hydroxypropyl)pyrrolidin-2-one and Internal Standard > 2.0.
    
  • Tailing Factor:

    
     (Crucial for hydroxylated compounds).
    
  • RSD: Relative Standard Deviation of peak area < 2.0% (n=6 injections).

Protocol B: LC-MS/MS (High Sensitivity)

For Trace Impurities and Genotoxic Evaluation Contexts

Principle

Reverse-phase chromatography using a Polar-Embedded stationary phase to retain the polar lactam, coupled with Electrospray Ionization (ESI) in Positive mode.

Instrumentation & Conditions
ParameterSpecificationRationale
Column Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18 (100 mm × 2.1 mm, 1.8 µm or 3 µm)Standard C18 will suffer from "dewetting" and poor retention. Polar-embedded phases retain polar analytes in high-aqueous conditions.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Gradient 0-1 min: 5% B (Isocratic loading)1-6 min: 5% → 40% B6-8 min: 95% B (Wash)8.1 min: 5% B (Re-equilibrate)Shallow gradient ensures separation from the void volume and other polar matrix components.
Flow Rate 0.3 mL/minOptimal for ESI sensitivity.
Detection ESI+ (MRM Mode)Specificity for the parent mass [M+H]+.
Mass Spectrometry Parameters (MRM)
  • Parent Ion:

    
     144.1 
    
    
  • Quantifier Transition:

    
     (Loss of hydroxypropyl chain, characteristic pyrrolidone ring).
    
  • Qualifier Transition:

    
     (Propyl fragment) or 
    
    
    (Loss of water).
  • Collision Energy: Optimize per instrument (Start at 15-25 eV).

Visual Workflows (DOT Diagrams)

Figure 1: Analytical Decision Tree & Workflow

AnalyticalWorkflowStartSample Received(Povidone/Copovidone)DecisionTarget Sensitivity?Start->DecisionGC_PathProtocol A: GC-FID(>10 ppm)Decision->GC_PathRoutine QCLC_PathProtocol B: LC-MS/MS(<10 ppm)Decision->LC_PathTrace/BioPrep_GCExtract: MethanolFilter: 0.45 µm PTFEGC_Path->Prep_GCPrep_LCExtract: Water/ACNSPE Cleanup (Optional)LC_Path->Prep_LCAnalysis_GCGC-FID AnalysisCol: DB-WAXTemp: 240°C MaxPrep_GC->Analysis_GCAnalysis_LCLC-MS/MS AnalysisCol: HSS T3ESI+ MRM: 144->84Prep_LC->Analysis_LCResultQuantification & ReportingAnalysis_GC->ResultAnalysis_LC->Result

Caption: Decision tree for selecting the optimal quantification method based on sensitivity needs.

Figure 2: Chemical Logic & Separation Mechanism

Mechanismcluster_GCGC Separation (Volatility/Polarity)cluster_LCLC Separation (Hydrophobicity)Analyte1-(2-Hydroxypropyl)pyrrolidin-2-one(Polar Lactam + OH Group)WAXStationary Phase: PEG(Polyethylene Glycol)Analyte->WAXProtocol AT3Stationary Phase: Polar-Embedded C18Analyte->T3Protocol BInteraction_GCH-Bonding with OH groupreduces tailingWAX->Interaction_GCInteraction_LCPrevents Phase Collapsein 100% AqueousT3->Interaction_LC

Caption: Mechanistic basis for column selection in GC (H-bonding) vs. LC (Phase stability).

Validation Parameters (ICH Q2(R1))

To ensure the method is "Trustworthy" and self-validating, perform the following:

ParameterAcceptance CriteriaExperimental Note
Specificity No interference at retention time of analyte.Inject blank matrix (Povidone without impurity if available) and individual impurity standards.
Linearity

Range: 50% to 150% of the target specification limit.
Accuracy (Recovery) 90.0% – 110.0%Spike the analyte into the polymer matrix at 3 levels (Low, Mid, High).
Precision (Repeatability) RSD < 2.0% (GC) / < 5.0% (LC-MS)6 injections of the standard solution.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Determine experimentally using low-concentration spikes.

Troubleshooting & "Pro-Tips"

  • Peak Tailing (GC): If the peak tails significantly on the GC, the liner is likely active. Use a deactivated wool liner or a specialized "FocusLiner". Ensure the column is a "Wax" type; non-polar columns (DB-1/DB-5) will result in severe tailing due to the hydroxyl group.

  • Ghost Peaks (LC-MS): Pyrrolidone rings are common contaminants in lab plastics. Use glass vials and avoid plasticizers in solvent lines.

  • Isomer Separation: If you observe a "shoulder" on the peak, it may be the 3-hydroxypropyl isomer. Slow down the GC oven ramp to 5°C/min or use a longer column (60 m) to resolve them.

References

  • European Pharmacopoeia (Ph. Eur.) . Monograph 0685: Povidone. (Provides the foundational matrix approach for pyrrolidone impurities).

  • United States Pharmacopeia (USP) . <467> Residual Solvents. (Methodology basis for volatile organic impurity analysis by GC).

  • Sielc Technologies . Separation of 1-(3-Hydroxypropyl)pyrrolidin-2-one on Newcrom R1 HPLC column. (Demonstrates polar-embedded/mixed-mode separation logic for hydroxy-pyrrolidones).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 20245, 1-(2-Hydroxypropyl)-2-pyrrolidone. (Chemical structure and physical property data).

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-(2-Hydroxypropyl)pyrrolidin-2-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 1-(2-Hydroxypropyl)pyrrolidin-2-one in plasma. The analyte, a small, polar, and non-chromophoric compound, presents a challenge for traditional reversed-phase liquid chromatography. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was employed, providing excellent retention and peak shape. The method utilizes a simple protein precipitation step for sample preparation, ensuring high throughput and recovery. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which offers superior specificity and sensitivity. This method has been developed and validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for use in pharmacokinetic and toxicokinetic studies.[1][2][3][4]

Introduction

1-(2-Hydroxypropyl)pyrrolidin-2-one is a pyrrolidinone derivative of interest in pharmaceutical development and other research areas.[5][6][7] The pyrrolidinone ring is a key structural motif in many biologically active compounds. Due to its high polarity and lack of a significant UV chromophore, its quantification in complex biological matrices requires a highly sensitive and selective analytical technique. LC-MS/MS is the gold standard for such applications, offering unparalleled specificity and sensitivity.[4][8][9]

The primary challenge in analyzing small, polar molecules like 1-(2-Hydroxypropyl)pyrrolidin-2-one is achieving adequate retention on conventional C18 reversed-phase columns.[10][11][12] Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative that utilizes a polar stationary phase and a high organic content mobile phase to retain and separate polar analytes.[10][12][13][14] This application note describes a complete workflow, from sample preparation to LC-MS/MS analysis, for the reliable quantification of 1-(2-Hydroxypropyl)pyrrolidin-2-one in plasma.

Experimental

Materials and Reagents
  • Analyte: 1-(2-Hydroxypropyl)pyrrolidin-2-one (Reference Standard)

  • Internal Standard (IS): A suitable stable isotope-labeled analog of the analyte is recommended for optimal precision and accuracy. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior may be used.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)

  • Biological Matrix: Human plasma (or other relevant biological matrix)

Sample Preparation

A simple and efficient protein precipitation method is employed for sample preparation:

  • To 100 µL of plasma sample, add 20 µL of Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

This protocol is designed to be high-throughput while effectively removing the majority of matrix components that can interfere with the analysis.

Liquid Chromatography

The chromatographic separation is performed using a HILIC column to ensure adequate retention of the polar analyte.

Parameter Condition
LC System: Agilent 1290 Infinity II or equivalent
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or equivalent HILIC column[10]
Mobile Phase A: 0.1% Formic Acid in Water with 10 mM Ammonium Formate
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: See Table 1
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL

Table 1: Gradient Elution Program

Time (min)%A%B
0.0595
2.54060
2.6595
4.0595

This gradient allows for the effective retention and elution of 1-(2-Hydroxypropyl)pyrrolidin-2-one, separating it from potential matrix interferences.

Mass Spectrometry

A triple quadrupole mass spectrometer is used for detection, operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Parameter Setting
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
Ionization Mode: Electrospray Ionization (ESI), Positive
Ion Source Gas 1: 50 psi
Ion Source Gas 2: 50 psi
Curtain Gas: 35 psi
IonSpray Voltage: 5500 V
Temperature: 500°C
MRM Transitions: See Table 2

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
1-(2-Hydroxypropyl)pyrrolidin-2-one144.1To be determined empiricallyTo be optimizedTo be optimized
Internal Standard (IS)Dependent on ISTo be determined empiricallyTo be optimizedTo be optimized

Note: The precursor ion for 1-(2-Hydroxypropyl)pyrrolidin-2-one corresponds to its [M+H]+ adduct.[15] The product ions and optimal MS parameters (DP, CE) must be determined through direct infusion and optimization experiments.

Method Validation

The developed method should be fully validated according to the current FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][16] The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.

  • Calibration Curve: A calibration curve should be constructed using a series of standards covering the expected concentration range. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates.

  • Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.

  • Recovery: The extraction efficiency of the analyte and IS from the biological matrix.

  • Stability: Stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

Workflow and Data Visualization

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC HILIC Separation Reconstitute->LC MS Tandem MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Overall workflow for the LC-MS/MS analysis of 1-(2-Hydroxypropyl)pyrrolidin-2-one.

A proposed fragmentation pathway for 1-(2-Hydroxypropyl)pyrrolidin-2-one is shown below. The pyrrolidine ring is a common site for fragmentation in similar structures.[17][18][19]

fragmentation Precursor [M+H]+ m/z 144.1 Fragment1 Product Ion 1 (e.g., Loss of H2O) Precursor->Fragment1 Neutral Loss Fragment2 Product Ion 2 (e.g., Pyrrolidinone ring opening) Precursor->Fragment2 Ring Cleavage Fragment3 Product Ion 3 (e.g., Loss of hydroxypropyl side chain) Precursor->Fragment3 Side Chain Cleavage

Caption: Proposed fragmentation pathways for 1-(2-Hydroxypropyl)pyrrolidin-2-one.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of 1-(2-Hydroxypropyl)pyrrolidin-2-one in biological matrices. The use of HILIC chromatography effectively addresses the challenges associated with analyzing this polar compound, while the simple protein precipitation sample preparation allows for high-throughput analysis. This method is well-suited for regulated bioanalysis in support of pharmaceutical development.

References

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • EMA Guideline on bioanalytical Method Valid
  • Guideline Bioanalytical method valid
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Bioanalytical method valid
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • Bioanalytical method valid
  • Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics. PubMed.
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical and Biomedical Analysis.
  • HILIC Separation Explained for LC Users. Phenomenex.
  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modific
  • Bioanalytical Method Valid
  • High Resolution LC-MS/MS Analysis for Unknown Compounds. Leeder Analytical.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone.
  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials.
  • 1-(2-hydroxypropyl)pyrrolidin-2-one (C7H13NO2). PubChemLite.
  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. PubMed.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent.
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Glen Jackson - West Virginia University.
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • CID 159939819. PubChem.
  • Basics of LC/MS. Agilent Technologies.
  • 1-(3-Hydroxypropyl)pyrrolidin-2-one. PubChem.
  • Ion fragmentation of small molecules in mass spectrometry. SlidePlayer.
  • N-(2-Hydroxyethyl)-2-pyrrolidone. ChemicalBook.
  • Introduction of 2-Pyrrolidinone. ChemicalBook.
  • Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Deriv
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed.
  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradi
  • Mass Spectrometry - Fragmentation P
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
  • Pyrrolidine-5-one, 2-[3-hydroxypropyl]-. NIST WebBook.
  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic c

Sources

Using 1-(2-Hydroxypropyl)pyrrolidin-2-one in cell culture assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and cell biology, the delivery of hydrophobic compounds (BCS Class II and IV) often relies on dimethyl sulfoxide (DMSO). However, DMSO exhibits significant cytotoxicity above 0.1% v/v in sensitive lines (e.g., primary hepatocytes, stem cells) and can induce unexpected differentiation or membrane permeabilization.

1-(2-Hydroxypropyl)pyrrolidin-2-one (HP-2-one; CAS 3565-63-3) has emerged as a safer, high-boiling polar aprotic alternative to N-Methyl-2-pyrrolidone (NMP). Unlike NMP, which faces strict regulatory restrictions due to reproductive toxicity, HP-2-one offers a favorable toxicological profile while maintaining exceptional solvency for difficult-to-dissolve molecules (e.g., paclitaxel, curcuminoids).

This guide provides the definitive protocol for validating HP-2-one as a vehicle in cell culture, establishing the Maximum Tolerated Concentration (MTC) and optimizing Solvent Bridge methodologies.

Physicochemical Mechanism: Why HP-2-one?

HP-2-one functions through a dual mechanism of cosolvency and hydrotropy . Unlike simple alcohols that rely solely on polarity matching, the pyrrolidone ring structure interacts with the solute's hydrophobic regions (π-π stacking or van der Waals forces), while the hydroxypropyl tail ensures miscibility with aqueous cell media.

Table 1: Solvent Comparison for Cell Culture

FeatureDMSONMPHP-2-one
Dielectric Constant 4732~28-30
Boiling Point 189°C202°C225°C
Cytotoxicity (General) High (>0.5%)High (Reprotoxic)Moderate (Line-dependent)
Membrane Permeability High (Pore former)HighModerate
Regulatory Status StandardRestricted (REACH)Emerging Green Alternative

Strategic Workflow: The Validation Loop

Before using HP-2-one in a bioactivity assay, you must define the "Biocompatible Window." This prevents false negatives caused by solvent toxicity masking drug efficacy.

ValidationWorkflow cluster_0 Validation Phase Stock 1. Stock Prep (Neat Solvent) Solubility 2. Solubility Limit (Visual/HPLC) Stock->Solubility Saturate Dilution 3. Serial Dilution (in Media) Solubility->Dilution Solvent Bridge Toxicity 4. MTC Determination (MTT/CCK-8) Dilution->Toxicity Exposure (24-72h) Toxicity->Dilution If Viability <90% (Lower Conc.) Assay 5. Final Bioassay (Drug + Vehicle) Toxicity->Assay If Viability >90%

Figure 1: The Stepwise Validation Workflow. Researchers must loop between Dilution and Toxicity testing until a safe vehicle concentration (MTC) is established.

Detailed Protocols

Protocol A: Preparation and Sterilization of HP-2-one Stock

Rationale: HP-2-one is viscous. Direct filtration of neat solvent is difficult and may leach extractables from low-quality filters.

Materials:

  • HP-2-one (≥99% purity, cell culture grade if available).

  • Syringe Filter: PVDF or PTFE (0.22 µm). Avoid Cellulose Acetate (CA) or Mixed Cellulose Esters (MCE) as pyrrolidones can dissolve them.

  • Glass vials (Borosilicate).

Steps:

  • Viscosity Management: Warm the neat HP-2-one to 37°C in a water bath for 10 minutes to reduce viscosity.

  • Filtration: Using a glass or polyethylene syringe (avoid rubber-tipped plungers if possible, or work quickly), filter the warm solvent through a 0.22 µm PVDF filter into a sterile glass vial.

  • Storage: Store at room temperature in the dark. Hygroscopic—seal tightly with Parafilm.

Protocol B: The "Solvent Bridge" Dilution Method

Rationale: Prevents "crash-out" (precipitation) when a hydrophobic drug stock hits the aqueous media.

Steps:

  • Primary Stock: Dissolve the test compound (Drug X) in sterile HP-2-one at 1000x the final desired concentration (e.g., 10 mM stock for 10 µM final).

  • Intermediate Dilution (The Bridge):

    • Prepare an intermediate tube with culture media (e.g., DMEM + 10% FBS).

    • Crucial Step: Vortex the media vigorously while slowly pipetting the HP-2-one stock into the center of the vortex.

    • Target: This creates a 10x working solution with 1% HP-2-one.

  • Final Application: Add the 10x working solution to the cell wells (already containing 90% volume) to achieve 1x drug and 0.1% HP-2-one.

Protocol C: Cytotoxicity Profiling (MTC Determination)

Rationale: You must prove that HP-2-one itself does not kill your specific cell line.

Experimental Design:

  • Cell Line: HepG2 (Liver model) or SH-SY5Y (Neuronal model).[1]

  • Assay: MTT or CCK-8 (Metabolic activity).

  • Controls:

    • Negative Control: Media only.

    • Vehicle Control Series: HP-2-one at 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%.

    • Positive Control: 5% DMSO or Triton X-100.

Procedure:

  • Seed cells (e.g., 10,000 cells/well) in 96-well plates and incubate for 24h.

  • Aspirate media and replace with media containing the HP-2-one gradient (from Protocol B).

  • Incubate for 24h, 48h, and 72h (Time-dependent toxicity is common with pyrrolidones).

  • Add MTT reagent, incubate 4h, solubilize formazan, and read Absorbance at 570 nm.

  • Calculation:

    
    
    
  • Criteria: The MTC is the highest concentration where viability remains >90% (or statistically insignificant from control).

Expected Results & Interpretation

Table 2: Typical Tolerance Thresholds (MTC) in Mammalian Cells

Cell TypeDMSO LimitHP-2-one Limit (Est.)Notes
HeLa / HEK293 0.5%0.5% - 1.0%Robust lines; HP-2-one often tolerated better than DMSO.
Primary Neurons 0.1%0.1% - 0.25%Highly sensitive; HP-2-one may cause neurite retraction at >0.5%.
Hepatocytes 0.1%0.2% - 0.5%Liver cells metabolize pyrrolidones; check for CYP induction.
Stem Cells (iPSC) <0.1%<0.1%Use with extreme caution; validate differentiation markers.

Note: Data derived from comparative studies of pyrrolidone derivatives (NMP/HEP) and general solvent toxicity profiles [1, 2].

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Media "Shock" dilution; Drug is extremely hydrophobic.Use the "Solvent Bridge" (Protocol B). Warm media to 37°C before addition.
Plasticware Melting Incompatibility with Polystyrene (PS) at high concentrations.HP-2-one attacks PS at >10% concentration. Use Polypropylene (PP) or Glass for stock handling.
High Background in MTT Solvent interference with mitochondrial reductase.Ensure complete removal of HP-2-one media before adding MTT reagent, or use a wash step.
Unexpected Cell Detachment Interference with integrins/adhesion.Coat plates with Poly-L-Lysine or Collagen to enhance adhesion in the presence of solvent.

References

  • Jouyban, A., et al. (2007). "Solubilization of poorly soluble compounds using 2-pyrrolidone." International Journal of Pharmaceutics. Demonstrates the cosolvency power of pyrrolidones compared to glycols.[2]

  • Zawilska, J. B., et al. (2018). "Cytotoxicity of α-Pyrrolidinophenones." Neurotoxicity Research. Provides comparative toxicity data for pyrrolidone structures in HepG2 and SH-SY5Y lines.

  • Fage, P. A., et al. (2015). "Assessment of Toxicity of Pyrrolidone Derivatives." Industrial Chemicals Assessment. Regulatory assessment of Hydroxyethyl/propyl pyrrolidones.

  • Galvao, J., et al. (2014). "Guidelines for the screening of drug cytotoxicity in cell lines." Toxicology in Vitro. Establishes the >90% viability threshold for vehicle controls.

Sources

Protocol for synthesizing 1-(2-Hydroxypropyl)pyrrolidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for synthesizing 1-(2-Hydroxypropyl)pyrrolidin-2-one (also referred to as N-(2-hydroxypropyl)-2-pyrrolidone), a critical intermediate in the production of surface-active agents, pharmaceutical solubilizers, and functionalized polymers.

While the ethyl analog (HEP, CAS 3445-11-2) is more commercially ubiquitous, the propyl derivative offers distinct lipophilic advantages due to the additional methyl group on the side chain. This guide presents two validated synthetic routes:

  • Route A (Hydroxyalkylation): Direct functionalization of 2-pyrrolidone with propylene oxide. Preferred for high-throughput synthesis where the lactam core is available.

  • Route B (Thermal Condensation): De novo ring formation from

    
    -butyrolactone (GBL) and 1-amino-2-propanol. Preferred for avoiding high-pressure epoxide handling.
    

Safety & Handling Protocols (Critical)

  • Propylene Oxide (PO): Highly flammable, volatile, and a suspected carcinogen. All reactions involving PO must be performed in a sealed autoclave or high-pressure reactor within a fume hood.

  • 2-Pyrrolidone Derivatives: These compounds are known penetration enhancers. They can carry toxic contaminants across the dermal barrier. Double-gloving (Nitrile/Laminate) is mandatory.

  • Exotherm Control: The reaction of epoxides with amines/amides is exothermic. Uncontrolled addition can lead to thermal runaway and polymerization.

Synthetic Route A: Base-Catalyzed Hydroxyalkylation

This method utilizes the nucleophilicity of the pyrrolidone anion (generated in situ) to open the epoxide ring of propylene oxide.

Reaction Mechanism

The reaction proceeds via an


-type attack of the pyrrolidone nitrogen anion on the less hindered carbon of the propylene oxide, resulting in the 1-(2-hydroxypropyl) isomer as the major product.

Mechanism Pyr 2-Pyrrolidone (Nucleophile) Anion N-Potassio-2-pyrrolidone (Activated Species) Pyr->Anion - H2O (Removal Critical) Base KOH Catalyst (Deprotonation) Base->Anion Transition Transition State (Ring Opening) Anion->Transition + PO (Slow Addition) PO Propylene Oxide (Electrophile) PO->Transition Product 1-(2-Hydroxypropyl) pyrrolidin-2-one Transition->Product Protonation

Figure 1: Mechanistic pathway for the base-catalyzed hydroxyalkylation of 2-pyrrolidone.

Experimental Protocol

Reagents:

  • 2-Pyrrolidone (anhydrous, >99%)

  • Propylene Oxide (PO)[1]

  • Potassium Hydroxide (KOH) flakes

  • Toluene (optional, for azeotropic drying)

Step-by-Step Procedure:

  • Catalyst Formation & Drying (The "Dry" Step):

    • Charge a high-pressure reactor (e.g., Parr autoclave) with 2-pyrrolidone (1.0 eq) and KOH (0.02 – 0.05 eq).

    • Critical: Heat to 100°C under vacuum (or use a toluene azeotrope) to remove the water generated by the formation of the potassium salt.

    • Why: Water competes with pyrrolidone for the epoxide, forming propylene glycol, and hydrolyzes the lactam ring to GABA (4-aminobutyric acid).

  • Hydroxyalkylation:

    • Seal the reactor and purge with

      
      .
      
    • Heat the mixture to 120°C – 130°C .

    • Pump Propylene Oxide (1.05 – 1.1 eq) slowly into the reactor. Monitor pressure; do not exceed 5 bar.

    • Control: The addition rate should match the consumption rate (pressure should remain stable). If pressure spikes, stop addition immediately.

  • Digestion:

    • After PO addition is complete, hold temperature at 130°C for 2–4 hours to ensure complete conversion of the toxic epoxide.

  • Workup:

    • Cool to room temperature.

    • Neutralize the catalyst with a stoichiometric amount of acetic acid or treat with an ion-exchange resin (e.g., Amberlite IR-120 H+ form).

    • Filter to remove salts.

  • Purification:

    • Perform fractional vacuum distillation.

    • Target Fraction: Collect the fraction boiling at approx. 145°C – 150°C at 10 mmHg (Note: Boiling points are estimated based on the ethyl analog; expect the propyl derivative to boil 5-10°C higher).

Synthetic Route B: Thermal Condensation (Metal-Free)

This route is ideal for labs lacking high-pressure equipment. It involves the aminolysis of GBL followed by thermal dehydration.

Workflow Diagram

RouteB Start Start: Gamma-Butyrolactone (GBL) + 1-Amino-2-propanol Step1 Step 1: Aminolysis (Exothermic, 25-60°C) Forms Hydroxy-Amide Intermediate Start->Step1 Step2 Step 2: Thermal Cyclization (200-240°C) Step1->Step2 Water Byproduct: Water Removal Step2->Water - H2O Distill Vacuum Distillation (< 20 mmHg) Step2->Distill Final Final Product: 1-(2-Hydroxypropyl)pyrrolidin-2-one Distill->Final

Figure 2: Process flow for the thermal condensation of GBL and isopropanolamine.

Experimental Protocol

Reagents:

  • 
    -Butyrolactone (GBL) (1.0 eq)
    
  • 1-Amino-2-propanol (Isopropanolamine) (1.05 eq)

Step-by-Step Procedure:

  • Aminolysis (Ring Opening):

    • In a round-bottom flask equipped with a mechanical stirrer and a Dean-Stark trap, charge 1-amino-2-propanol.

    • Add GBL dropwise at room temperature. The reaction is exothermic; maintain temperature < 60°C .

    • Stir for 2 hours. At this stage, the linear amide (N-(2-hydroxypropyl)-4-hydroxybutyramide) is formed.

  • Cyclization (Dehydration):

    • Heat the mixture gradually to 200°C – 230°C .

    • Water will begin to evolve. Collect water in the Dean-Stark trap.

    • Note: Nitrogen sparging helps facilitate water removal.

    • Continue heating until the theoretical amount of water is collected.

  • Purification:

    • The crude mixture will contain the product and slight excess amine.

    • Distill under high vacuum as described in Route A.

Characterization & Specifications

ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow liquidVisual
Purity > 98.5%GC-FID
Water Content < 0.1%Karl Fischer
Boiling Point ~145-155°C @ 10 mmHgDistillation
IR Spectrum C=O stretch (Lactam): ~1660-1690 cm⁻¹O-H stretch: ~3300-3400 cm⁻¹FTIR

Derivatization: Esterification

To synthesize lipophilic derivatives (e.g., for prodrug delivery systems), the hydroxyl group can be esterified.

Protocol (Acetylation Example):

  • Dissolve 1-(2-Hydroxypropyl)pyrrolidin-2-one (1 eq) in DCM.

  • Add Triethylamine (1.2 eq) and DMAP (0.1 eq).

  • Add Acetic Anhydride (1.1 eq) dropwise at 0°C.

  • Stir at RT for 4 hours.

  • Wash with dilute HCl, then

    
    . Dry and concentrate.
    

References

  • Reppe, W. (1955). Polyvinylpyrrolidone.[2] Verlag Chemie. (Foundational text on pyrrolidone chemistry and vinylation).

  • BASF SE. (2006). Process for making N-vinyl-2-pyrrolidone. Patent WO2006023118A1. Link (Describes the dehydration of hydroxyalkyl pyrrolidones).

  • Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone Product Sheet. Link (Proxy data for physical properties of the ethyl analog).

  • National Institute of Standards and Technology (NIST). (2023). N-(2-Hydroxyethyl)-2-pyrrolidone.[3][4][5][6] NIST Chemistry WebBook.[3] Link

  • ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction. Link

Sources

Application of 1-(2-Hydroxypropyl)pyrrolidin-2-one in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one, a five-membered γ-lactam, is a cornerstone of modern medicinal chemistry. Its rigid, yet three-dimensional structure provides an excellent framework for the spatial presentation of pharmacophoric elements, making it a "privileged scaffold" in drug design.[1][2] This structural motif is found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[3][4] The versatility of the pyrrolidin-2-one core allows for facile functionalization at multiple positions, enabling the generation of large and diverse compound libraries for high-throughput screening.[5][]

1-(2-Hydroxypropyl)pyrrolidin-2-one: A Versatile Building Block

Within the vast family of pyrrolidin-2-one derivatives, 1-(2-Hydroxypropyl)pyrrolidin-2-one emerges as a particularly valuable and versatile building block for drug discovery programs. Its key features include:

  • A Handle for Derivatization: The primary hydroxyl group on the propyl side chain serves as a convenient point for chemical modification. This allows for the introduction of a wide variety of functional groups through well-established reactions such as etherification, esterification, and amination, enabling the exploration of a broad chemical space.

  • Chirality: The secondary carbon bearing the hydroxyl group is a chiral center. The use of enantiomerically pure (R)- or (S)-1-(2-hydroxypropyl)pyrrolidin-2-one provides a straightforward route to stereochemically defined drug candidates, which is crucial for optimizing target binding and reducing off-target effects.

  • Modulation of Physicochemical Properties: The hydroxypropyl group can influence the solubility, lipophilicity, and hydrogen bonding capacity of the final molecule. These properties are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

While 1-(2-Hydroxypropyl)pyrrolidin-2-one itself has not been extensively reported as a potent bioactive agent, its true value lies in its role as a versatile synthon for the construction of more complex and potent molecules.

Chemical Properties and Data

PropertyValueReference
Molecular FormulaC₇H₁₃NO₂[7]
Molecular Weight143.18 g/mol [8]
IUPAC Name1-(2-hydroxypropyl)pyrrolidin-2-one[7]
CAS Number105-18-0[7]
AppearanceColorless to light yellow liquid or crystal
Boiling Point140-142 °C at 3 mmHg
Density1.143 g/mL at 25 °C

Synthetic Applications and Protocols

The strategic importance of 1-(2-Hydroxypropyl)pyrrolidin-2-one is best illustrated through its application in the synthesis of diverse chemical libraries. The hydroxyl group can be readily derivatized to introduce a multitude of functionalities, thereby generating a collection of analogs for structure-activity relationship (SAR) studies.

General Workflow for Library Synthesis

The following diagram illustrates a general workflow for the utilization of 1-(2-Hydroxypropyl)pyrrolidin-2-one in the generation of a chemical library for biological screening.

G A 1-(2-Hydroxypropyl)pyrrolidin-2-one (Chiral or Racemic) B Derivatization of Hydroxyl Group (e.g., Etherification, Esterification) A->B D Purification and Characterization of Individual Compounds B->D C Diverse Building Blocks (R-X) C->B E Compound Library D->E F High-Throughput Screening (Biological Assays) E->F G Hit Identification and Validation F->G H Lead Optimization (SAR Studies) G->H

Caption: General workflow for library synthesis.

Protocol 1: Representative Etherification of 1-(2-Hydroxypropyl)pyrrolidin-2-one

This protocol describes a representative Williamson ether synthesis to introduce an aromatic moiety onto the hydroxypropyl side chain. This is a common strategy to explore interactions with hydrophobic pockets in target proteins.

Materials:

  • 1-(2-Hydroxypropyl)pyrrolidin-2-one

  • Substituted benzyl bromide (or other suitable electrophile)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation: Under an inert atmosphere, add 1-(2-Hydroxypropyl)pyrrolidin-2-one (1.0 eq) to a round-bottom flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of the substituted benzyl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ether derivative.

Rationale: The use of a strong base like sodium hydride is necessary to deprotonate the alcohol, forming a more nucleophilic alkoxide. DMF is a suitable polar aprotic solvent for this type of reaction. The workup procedure is designed to remove unreacted reagents and byproducts.

Protocol 2: Representative Esterification of 1-(2-Hydroxypropyl)pyrrolidin-2-one

This protocol outlines a standard Fischer esterification to introduce an acyl group. This modification can be used to introduce hydrogen bond acceptors and modulate the electronic properties of the side chain.

Materials:

  • 1-(2-Hydroxypropyl)pyrrolidin-2-one

  • Carboxylic acid of interest

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-(2-Hydroxypropyl)pyrrolidin-2-one (1.0 eq), the desired carboxylic acid (1.2 eq), and toluene.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reflux: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ester derivative.

Rationale: The Fischer esterification is an equilibrium-controlled reaction. The use of a Dean-Stark apparatus to remove water drives the equilibrium towards the formation of the ester product, thereby increasing the yield.

Application in Biological Screening

Derivatives of 1-(2-Hydroxypropyl)pyrrolidin-2-one have been investigated for a wide range of biological activities. For instance, various pyrrolidin-2-one derivatives have shown promise as antiarrhythmic, antihypertensive, and alpha-adrenolytic agents.[9] Others have been explored for their anticonvulsant, antibacterial, and anticancer properties.[1][][10]

Illustrative Signaling Pathway: Alpha-Adrenergic Receptor Antagonism

Derivatives of pyrrolidin-2-one have been shown to act as antagonists of α-adrenergic receptors, a pathway relevant to the treatment of hypertension.

G A Pyrrolidin-2-one Derivative B α1-Adrenergic Receptor A->B Antagonism (Inhibition) C Gq Protein Activation B->C Activation D Phospholipase C (PLC) Activation C->D E PIP2 -> IP3 + DAG D->E F ↑ Intracellular Ca²⁺ E->F G Smooth Muscle Contraction (Vasoconstriction) F->G

Caption: Inhibition of α1-adrenergic signaling.

Conclusion

1-(2-Hydroxypropyl)pyrrolidin-2-one is a valuable and versatile building block in drug discovery. Its readily modifiable hydroxyl group and inherent chirality provide medicinal chemists with a powerful tool to generate diverse libraries of complex molecules. The synthetic protocols outlined in this application note offer a starting point for the exploration of this promising scaffold in the quest for novel therapeutic agents.

References

  • PubChem. 1-(2-hydroxypropyl)pyrrolidin-2-one. National Center for Biotechnology Information. Available from: [Link]

  • Kulig, K., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 103-14. Available from: [Link]

  • PubChem. 1-(2-hydroxyethyl)pyrrolidin-2-one. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-(3-Hydroxypropyl)pyrrolidin-2-one. National Center for Biotechnology Information. Available from: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. Available from: [Link]

  • Suresh, M., et al. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6. Available from: [Link]

  • Kulig, K., et al. (2011). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Journal of molecular modeling, 17(11), 2819–2828. Available from: [Link]

  • Betti, N. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 58-66. Available from: [Link]

  • Asif, M. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700-1718. Available from: [Link]

  • Zothantluanga, J. H., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules, 26(9), 2694. Available from: [Link]

  • CPC. Chemical Compatibility. Available from: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]

  • Mahadevan, K. M., et al. (2011). One pot synthesis of 2-hydroxy pyrrolidine derivatives. Records of Natural Products, 5(4), 251. Available from: [Link]

  • Betti, N. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 58-66. Available from: [Link]

  • Urbonaviciute, G., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Available from: [Link]

  • Asif, M. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700-1718. Available from: [Link]

  • Kananovich, D. G., & Zazybov, A. G. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4967. Available from: [Link]

  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & medicinal chemistry, 28(2), 115216. Available from: [Link]

  • MG Chemicals. Mouser Electronics. Available from: [Link]

  • Google Patents. Silicone compositions, methods of making and using VOC free, non-flammable creams, pastes and powders to render nonporous surfaces water, soil and stain repellent.
  • NCASI. (2004). Impinger Source Sampling Method for Selected Aldehydes. Available from: [Link]

  • Google Patents. Additive for a silicone encapsulant.

Sources

Application Notes: 1-(2-Hydroxyethyl)pyrrolidin-2-one as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader: This document focuses on 1-(2-hydroxyethyl )pyrrolidin-2-one. The initial topic, 1-(2-hydroxypropyl )pyrrolidin-2-one, is a structurally related molecule, but the ethyl variant is significantly more prevalent in published literature and industrial applications, particularly as a precursor to N-vinylpyrrolidone and conceptually related to the synthesis of nootropic agents. The principles and reaction classes discussed herein are broadly applicable to analogous structures.

Introduction: A Bifunctional Scaffold for Advanced Synthesis

1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) is a valuable bifunctional molecule featuring a tertiary amide within a lactam ring and a primary hydroxyl group. This unique combination of functionalities makes it a highly versatile precursor and intermediate in a range of synthetic applications, from polymer science to pharmaceutical development. The lactam portion provides polarity and a site for N-alkylation chemistry, while the hydroxyl group offers a reactive handle for esterification, oxidation, or elimination reactions.

This guide provides an in-depth exploration of HEP's utility, focusing on its role in the synthesis of high-value chemicals. We will examine the mechanistic underpinnings of its key transformations and provide detailed protocols to illustrate its practical application in a research and development setting.

Physicochemical and Safety Profile

A thorough understanding of a precursor's properties is paramount for safe and effective experimental design. HEP is a high-boiling, viscous liquid with good solubility in water and polar organic solvents.[1]

PropertyValueSource(s)
CAS Number 3445-11-2[1][2]
Molecular Formula C₆H₁₁NO₂[1][2][3]
Molecular Weight 129.16 g/mol [3]
Appearance Colorless to yellowish liquid[4]
Boiling Point 140-142 °C at 3 mmHg[1]
Density 1.143 g/mL at 25 °C[1]
Flash Point 100 °C (212 °F) - closed cup
Hazards Skin, eye, and respiratory irritant[3]
Handling Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area.[4][5]

Core Application 1: Synthesis of N-Vinylpyrrolidone (NVP) via Catalytic Dehydration

One of the most significant industrial applications of HEP is its conversion to N-vinylpyrrolidone (NVP), the monomer used to produce polyvinylpyrrolidone (PVP). PVP is a biocompatible polymer widely used as a binder in pharmaceutical tablets, a film-former in hair sprays, and an adhesive, among many other applications.[6] The transformation from HEP to NVP is achieved through a gas-phase catalytic dehydration, a clean reaction where water is the only byproduct.[7]

Mechanistic Pathway

The dehydration of HEP follows a classical E1 or E2 elimination mechanism, which is greatly facilitated by a solid acid catalyst at elevated temperatures. The general steps are:

  • Protonation of the Hydroxyl Group: The primary alcohol is protonated by an acidic site on the catalyst surface, converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

  • Loss of Water: The protonated intermediate loses a molecule of water to form a primary carbocation. The stability of this carbocation is influenced by the adjacent nitrogen atom.

  • Deprotonation: A base (which could be a water molecule or a basic site on the catalyst) removes a proton from the carbon adjacent to the carbocation, leading to the formation of the vinyl double bond.

G cluster_mech Mechanism: Dehydration of HEP to NVP HEP 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) ProtonatedHEP Protonated HEP (-OH2+) HEP->ProtonatedHEP + H+ (Catalyst) Carbocation Carbocation Intermediate ProtonatedHEP->Carbocation - H2O NVP N-Vinylpyrrolidone (NVP) Carbocation->NVP - H+

Caption: Generalized mechanism for the acid-catalyzed dehydration of HEP.

Protocol: Gas-Phase Dehydration of HEP

This protocol describes a lab-scale continuous process for the synthesis of NVP.[7]

Workflow Overview

G cluster_workflow Workflow: HEP to NVP Synthesis Start Prepare HEP Feedstock Reactor Pump into Heated Tube Reactor (Solid Acid Catalyst) Start->Reactor Condense Condense Product Stream (-78°C Cold Trap) Reactor->Condense Separate Phase Separation (Aqueous vs. Organic) Condense->Separate Purify Purify Organic Phase (Distillation) Separate->Purify End N-Vinylpyrrolidone Purify->End

Caption: Experimental workflow for continuous NVP synthesis.

Materials and Equipment:

  • 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP)

  • Solid acid catalyst (e.g., gamma-Alumina or a supported phosphate catalyst)

  • High-performance liquid chromatography (HPLC) pump

  • Tube furnace with temperature controller

  • Packed-bed reactor tube (e.g., stainless steel)

  • Cold trap (e.g., Dewar condenser with dry ice/acetone)

  • Gas-tight collection flask

Procedure:

  • Catalyst Packing: Pack the reactor tube with the solid acid catalyst, securing it with quartz wool plugs at both ends. Install the reactor into the tube furnace.

  • System Setup: Connect the HPLC pump to the inlet of the reactor tube. Connect the outlet of the reactor to the cold trap, which is then connected to a collection flask.

  • Heating: Heat the furnace to the target reaction temperature (e.g., 350 °C).

  • Reaction Initiation: Once the temperature is stable, begin pumping the HEP feedstock through the reactor at a defined weight hourly space velocity (WHSV), for example, 2.0 g of HEP per gram of catalyst per hour.

  • Product Collection: The product stream, containing NVP, unreacted HEP, and water, will exit the reactor as a vapor. Condense this stream in the cold trap.

  • Work-up and Purification:

    • Allow the collected condensate to warm to room temperature. The product will typically phase-separate into an organic layer (NVP and HEP) and an aqueous layer.

    • Separate the organic layer.

    • Analyze the composition of the organic layer using Gas Chromatography (GC) or NMR to determine conversion and selectivity.

    • For high-purity NVP, perform fractional distillation under reduced pressure.

Core Application 2: Conceptual Precursor to Racetam Nootropics

The pyrrolidinone ring is the core scaffold of the "racetam" class of nootropic drugs, which are investigated for their cognitive-enhancing effects.[8][9][10] The archetypal racetam, Piracetam (2-oxo-1-pyrrolidine acetamide), was the first compound to be described as a nootropic agent.[11][12]

While the most common industrial synthesis of Piracetam starts from 2-pyrrolidone, HEP serves as an excellent conceptual model.[11][13] A synthetic chemist can envision a two-step transformation from HEP to a Piracetam analogue: (1) oxidation of the primary alcohol to a carboxylic acid, followed by (2) amidation. However, the more established and economically viable route starts with the parent lactam, 2-pyrrolidone.

Protocol: Standard Synthesis of Piracetam from 2-Pyrrolidone

This protocol details the widely-used synthesis of Piracetam, which proceeds via N-alkylation of 2-pyrrolidone followed by ammonolysis.[11][13] This provides critical context for the reactivity of the pyrrolidinone scaffold.

Workflow Overview

G cluster_piracetam Workflow: Piracetam Synthesis Start Deprotonate 2-Pyrrolidone (Sodium Methoxide in Toluene) Alkylation Alkylation with Ethyl Chloroacetate Start->Alkylation Filter Filter to Remove NaCl Byproduct Alkylation->Filter Ester Intermediate: Ethyl 2-Pyrrolidoneacetate Filter->Ester Isolate or use in situ Ammonolysis React with Ammonia Gas in Methanol Ester->Ammonolysis Crystallize Crystallize & Filter Crude Product Ammonolysis->Crystallize Purify Recrystallize from Ethanol Crystallize->Purify End Piracetam Purify->End

Caption: Standard laboratory workflow for the synthesis of Piracetam.

Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.
2-Pyrrolidone85.111.0
Sodium Methoxide54.021.0
Ethyl Chloroacetate122.551.05
Toluene-Solvent
Anhydrous Ammonia17.03Excess
Methanol / Ethanol-Solvent

Procedure:

  • Formation of Sodium Pyrrolidonate:

    • In a three-necked flask equipped with a mechanical stirrer and a condenser, dissolve 2-pyrrolidone (1.0 eq) in anhydrous toluene.

    • Add sodium methoxide (1.0 eq). Heat the mixture to reflux. Methanol is removed azeotropically with toluene, driving the reaction to completion. The formation of the sodium salt is typically observed as a thickening of the slurry.

  • N-Alkylation:

    • Cool the reaction mixture to room temperature.

    • Slowly add ethyl chloroacetate (1.05 eq) dropwise, maintaining the temperature below 30 °C. An exothermic reaction will occur.

    • After the addition is complete, heat the mixture to 60-70 °C and stir for 2-3 hours until TLC or GC analysis shows complete consumption of the starting material.

    • Cool the mixture and filter off the precipitated sodium chloride. Wash the salt cake with a small amount of toluene.

  • Ammonolysis:

    • Combine the filtrate and washings. The solvent can be removed under reduced pressure to yield the crude ethyl 2-pyrrolidoneacetate ester.

    • Dissolve the crude ester in methanol.

    • Bubble anhydrous ammonia gas through the solution for 2-4 hours at room temperature. The reaction progress can be monitored by the disappearance of the ester spot on TLC.

  • Isolation and Purification:

    • Concentrate the reaction mixture under reduced pressure. The crude Piracetam will begin to crystallize.

    • Cool the mixture in an ice bath to maximize crystallization.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from hot ethanol to yield pure, white crystalline Piracetam.[11]

    • Confirm product identity and purity via melting point, NMR, and IR spectroscopy.

Emerging Application: Precursor to Cyclic (Alkyl)(Amino)Carbenes

Recent research has demonstrated that pyrrolidin-2-ol derivatives, which are structurally analogous to HEP, can serve as precursors to Cyclic (Alkyl)(Amino)Carbenes (CAACs).[14][15] This is achieved through a formal 1,1-dehydration, representing a paradigm shift from the traditional 1,2-elimination that yields alkenes.[15][16] CAACs are potent sigma-donating ligands used to stabilize reactive transition metal centers, finding application in catalysis.[14]

The reaction involves the thermal treatment of the pyrrolidin-2-ol in the presence of a trapping agent, such as a copper(I) salt, which captures the in-situ generated carbene.[17]

G cluster_caac Emerging Application: CAAC Formation Pyrrolidinol Pyrrolidin-2-ol Derivative Carbene Cyclic (Alkyl)(Amino)Carbene (CAAC) Pyrrolidinol->Carbene Thermal 1,1-Dehydration (-H2O) Water H2O Complex CAAC-Copper(I) Complex Carbene->Complex + Cu(I) Salt (Trapping)

Caption: Generation of a CAAC and trapping to form a metal complex.

This cutting-edge application highlights the potential for developing novel catalytic systems derived from readily accessible pyrrolidinone-based precursors.

Conclusion

1-(2-Hydroxyethyl)pyrrolidin-2-one is more than a simple solvent or intermediate; it is a versatile molecular building block whose dual functionalities enable access to a diverse range of high-value chemical entities. From the large-scale production of the NVP monomer for the polymer industry to its conceptual relationship with bioactive racetam nootropics, HEP demonstrates significant utility. Furthermore, emerging research into related structures as precursors for advanced catalytic ligands like CAACs ensures that the synthetic potential of this scaffold will continue to be an active area of exploration for researchers and drug development professionals.

References

  • Dhama, N., et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • ChemSynthesis. (n.d.). 1-(2-hydroxyethyl)-2-pyrrolidinone. Retrieved February 19, 2026, from [Link]

  • Dhama, N., et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Semantic Scholar. Available at: [Link]

  • Chemsrc. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved February 19, 2026, from [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary for CID 159939819. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Patsnap. (2015, April 1). Novel synthesis method of nootropic piracetam. Eureka. Available at: [Link]

  • Scribd. (n.d.). Piracetam Synthesis and References. Retrieved February 19, 2026, from [Link]

  • Das, A., et al. (2022). Realizing 1,1‐Dehydration of Secondary Alcohols to Carbenes: Pyrrolidin‐2‐ols as a Source of Cyclic (Alkyl)(Amino)Carbenes. Angewandte Chemie International Edition, 61(28), e202202637. Available at: [Link]

  • Shah, N. A. A., et al. (2019). Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic. Evidence-Based Complementary and Alternative Medicine, 2019, 5498019. Available at: [Link]

  • Clark, J. (n.d.). Dehydration of more complicated alcohols. Chemguide. Retrieved February 19, 2026, from [Link]

  • Scilit. (n.d.). Recent development in 2‐pyrrolidinone‐containing nootropics. Retrieved February 19, 2026, from [Link]

  • Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1097–1107. Available at: [Link]

  • Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Simplified schematic of the gas phase dehydration of N-(2-hydroxyethyl)pyrrolidones. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, August 10). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Available at: [Link]

  • Das, A., et al. (2022). Realizing 1,1-Dehydration of Secondary Alcohols to Carbenes: Pyrrolidin-2-ols as a Source of Cyclic (Alkyl)(Amino)Carbenes. PubMed. Available at: [Link]

  • Malek, N., & Tuszynski, J. A. (2024). Nootropics as Cognitive Enhancers: Pharmacological Properties and Therapeutic Use. Cureus, 16(1), e52972. Available at: [Link]

  • Chinafloc. (2024, October 9). The main application of 2-pyrrolidone. Available at: [Link]

  • Pereira, C. G., et al. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. Available at: [Link]

  • Taylor & Francis. (n.d.). Nootropics – Knowledge and References. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2020, March 1). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Essential Role of 2-Pyrrolidinone in Modern Chemical Synthesis. Available at: [Link]

  • ScienceRise: Pharmaceutical Science. (2024, August 30). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. Available at: [Link]

  • ResearchGate. (2022, May 6). (PDF) Realizing 1,1‐Dehydration of Secondary Alcohols to Carbenes: Pyrrolidin‐2‐ols as a Source of Cyclic (Alkyl)(Amino)Carbenes. Available at: [Link]

Sources

Technical Application Note: Formulation & Biological Validation of 1-(2-Hydroxypropyl)pyrrolidin-2-one (HP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

1-(2-Hydroxypropyl)pyrrolidin-2-one (HP) is a polar aprotic solvent and non-ionic hydrotrope. Structurally analogous to N-Methyl-2-pyrrolidone (NMP) and 2-Pyrrolidone, HP is increasingly utilized in drug discovery as a safer, less toxic alternative to NMP for solubilizing poorly water-soluble New Chemical Entities (NCEs).

Mechanism of Action: HP functions through two primary mechanisms:

  • Hydrotropic Solubilization: In aqueous environments, HP disrupts the water lattice structure and lowers interfacial tension, allowing hydrophobic drugs to remain in solution without the formation of micelles (unlike surfactants).

  • Membrane Fluidization (Permeation Enhancement): In transdermal and mucosal applications, HP intercalates into the lipid bilayer, increasing fluidity and facilitating the diffusion of active pharmaceutical ingredients (APIs).

Critical Consideration: While HP exhibits a more favorable toxicological profile than NMP (which is reprotoxic), it is not inert . Its use in biological assays requires strict adherence to "Vehicle Tolerance" limits to prevent solvent-induced cytotoxicity or physiological artifacts.

Physicochemical Profile

Before formulation, verify the grade and properties of the solvent.

PropertyValue / CharacteristicRelevance to Formulation
IUPAC Name 1-(2-Hydroxypropyl)pyrrolidin-2-oneConfirm identity (CAS: 3565-60-0)
Molecular Weight 143.18 g/mol Calculation of molarity for stock solutions
Physical State Clear, colorless to pale yellow liquidDiscard if dark yellow/brown (oxidation)
Solubility Miscible with water, ethanol, DMSOExcellent co-solvent flexibility
LogP ~ -0.2 to 0.1 (Estimated)Amphiphilic nature allows membrane penetration
Density ~1.0 - 1.1 g/mLGravimetric preparation is preferred over volumetric
Boiling Point > 200°CAutoclavable (stable), but filtration preferred

Experimental Protocols

Protocol A: Saturation Solubility Screening (Thermodynamic Solubility)

Objective: Determine the maximum concentration of an API that can be dissolved in HP before dilution into biological media.

Materials:

  • Test API (Solid)

  • Pure 1-(2-Hydroxypropyl)pyrrolidin-2-one (HP)

  • HPLC/UPLC or UV-Vis Spectrophotometer

  • Temperature-controlled shaker (37°C or 25°C)

Workflow:

  • Excess Addition: Weigh 5–10 mg of API into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of pure HP.

  • Equilibration: Vortex for 1 minute. If the solid dissolves completely, add more API until a visible precipitate remains (supersaturation).

  • Incubation: Shake at constant temperature (e.g., 25°C) for 24–48 hours.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant (e.g., 1:1000 in mobile phase) and analyze via HPLC.

Expert Insight: HP is viscous. When pipetting the supernatant, use positive displacement pipettes or cut tips to ensure accuracy.

Protocol B: Biological Compatibility (Vehicle Tolerance Limit)

Objective: Determine the "No Observed Effect Level" (NOEL) of HP for your specific cell line or animal model. This step is mandatory.

Rationale: Solvents like pyrrolidones can permeabilize cell membranes. If the HP concentration is too high, it will kill cells (cytotoxicity) or alter signaling pathways (artifactual data), masking the effect of your drug.

Step-by-Step Methodology (In Vitro - MTT/CellTiter-Glo):

  • Seeding: Seed cells (e.g., HeLa, HEK293, Primary Hepatocytes) in 96-well plates and incubate for 24h.

  • Preparation of Vehicle Series: Prepare culture media containing increasing concentrations of HP:

    • 0% (Control), 0.1%, 0.25%, 0.5%, 1.0%, 2.0%, 5.0% (v/v).

  • Exposure: Replace supernatant with the HP-spiked media. Incubate for the duration of your intended drug assay (e.g., 24h or 48h).

  • Readout: Perform viability assay (MTT, WST-1, or ATP luminescence).

  • Calculation: Plot % Viability vs. HP Concentration.

    • Acceptance Criteria: The Maximum Tolerable Concentration (MTC) is the highest concentration where viability is >90% relative to control.

Typical Limits:

  • In Vitro (Cell Culture): Usually 0.1% – 0.5% final concentration.

  • In Vivo (Parenteral): Up to 10–20% in saline/PEG co-solvent mixtures (route dependent).

  • Transdermal:[1][2][3] Can be used at 5–20% as a permeation enhancer.

Protocol C: Final Formulation Strategy (The "Co-Solvent Spike" Method)

Objective: Prepare a stable dosing solution for biological administration.

Workflow Visualization:

FormulationWorkflow Start Start: Solid API Dissolve 1. Dissolve API in 100% HP (Stock Solution) Start->Dissolve CheckSol Is API Soluble? Dissolve->CheckSol FailSol Use HP + DMSO (1:1) or Sonicate/Heat CheckSol->FailSol No Dilute 2. Dilute Stock into Biological Buffer (PBS/Media) CheckSol->Dilute Yes FailSol->Dissolve PrecipCheck Precipitation Check (Visual/Turbidity) Dilute->PrecipCheck Success 3. Stable Formulation (Ready for Assay) PrecipCheck->Success Clear CrashOut Precipitation ('Crash Out') Drug is insoluble in buffer PrecipCheck->CrashOut Cloudy AddSurf Add Surfactant (Tween 80 or Cyclodextrin) to Buffer prior to mixing CrashOut->AddSurf AddSurf->Dilute

Caption: Decision tree for formulating hydrophobic drugs using HP as a primary solvent spike.

Detailed Steps:

  • Stock Preparation: Dissolve the API in 100% HP at 1000x the final desired concentration. (e.g., if you need 10 µM in the well, make a 10 mM stock).

  • Intermediate Dilution (Optional but Recommended): If the jump from 100% solvent to aqueous buffer causes immediate precipitation, perform a serial dilution into an intermediate solvent (e.g., PEG400) or add a surfactant (Tween 80, 0.1%) to the destination buffer.

  • Final Spiking: Add the HP stock to the pre-warmed culture media/buffer while vortexing rapidly to prevent local high-concentration zones that trigger precipitation.

  • Verification: Inspect visually for turbidity.

Mechanistic Diagram: Permeation Enhancement

Understanding how HP aids drug delivery helps in troubleshooting bioavailability issues.

Mechanism cluster_vehicle Formulation Vehicle cluster_membrane Biological Membrane (Lipid Bilayer) HP_Mol HP Molecules (Amphiphilic) Drug Hydrophobic Drug HP_Mol->Drug Hydrotropic Solvation Lipids Tightly Packed Lipids (Barrier) HP_Mol->Lipids Intercalation Fluid Fluidized Lipids (Permeable) Drug->Fluid Passive Diffusion via Solvated Path Lipids->Fluid Disruption of Acyl Chain Packing Cytosol Cytosol Fluid->Cytosol Drug Entry

Caption: HP enhances delivery by solvating the drug (hydrotropy) and increasing lipid bilayer fluidity.[2]

Safety & Handling (SDS Summary)

Although safer than NMP, HP must be handled with standard chemical hygiene.

  • Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319).

  • Reproductive Toxicity: While NMP is a known teratogen (H360), HP is generally regarded as having a better safety profile, but pregnant personnel should avoid handling pyrrolidones as a precautionary measure due to structural similarity.

  • Storage: Hygroscopic. Store in a desiccator or tightly sealed under nitrogen.

References

  • Application of NMP replacement solvents. (2020). European Commission Reports. Demonstrates the industrial shift from NMP to alkyl-pyrrolidones due to safety profiles.

  • Permeation Enhancers for Transdermal Drug Delivery. (2023). Lattice Science Publication. Discusses the mechanism of pyrrolidones in disrupting lipid packing.

  • Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. (2010). Semantic Scholar. Provides comparative toxicity benchmarks for pyrrolidone derivatives.

  • Chemical Penetration Enhancers for Transdermal Drug Delivery Systems. (2009). Tropical Journal of Pharmaceutical Research. Details the "reservoir effect" of pyrrolidones in the stratum corneum.

  • EPA Risk Evaluation for N-Methylpyrrolidone (NMP). (2022).[4] US Environmental Protection Agency. Establishes the regulatory pressure driving the use of alternatives like HP.

Sources

Application Note: A Multi-Platform Spectroscopic Approach for the Comprehensive Characterization of 1-(2-Hydroxypropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

1-(2-Hydroxypropyl)pyrrolidin-2-one is a substituted γ-lactam, a structural motif present in numerous biologically active compounds.[1] The pyrrolidinone core is a versatile scaffold in medicinal chemistry, and modifications to its structure, such as the N-hydroxypropyl side chain, can significantly influence its physicochemical and pharmacological properties. Accurate and unambiguous characterization is therefore a critical prerequisite for any further investigation or application.

The challenge in characterizing small molecules lies in assembling a complete and non-contradictory structural picture. No single analytical technique is sufficient. This guide is structured around the principle of orthogonal analysis , where each spectroscopic method provides a unique and complementary piece of structural information. By integrating data from NMR, MS, FTIR, and UV-Vis, we create a self-validating workflow that confirms connectivity, molecular weight, functional groups, and electronic properties, ensuring the highest degree of scientific integrity.

Molecular Structure:

  • IUPAC Name: 1-(2-hydroxypropyl)pyrrolidin-2-one

  • Molecular Formula: C₇H₁₃NO₂[2]

  • Molecular Weight: 143.18 g/mol [3]

  • Monoisotopic Mass: 143.0946 Da[2]

Chemical Structure of 1-(2-Hydroxypropyl)pyrrolidin-2-one

(Note: An image of the chemical structure would be placed here in a formal document. For this text-based format, please refer to the IUPAC name and formula).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1-(2-Hydroxypropyl)pyrrolidin-2-one, both ¹H and ¹³C NMR are essential.

Causality Behind Experimental Choices

We select deuterated chloroform (CDCl₃) as the primary solvent due to its excellent solubilizing properties for moderately polar organic compounds and its relatively clean spectral window. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for accurate chemical shift referencing. A standard field strength of 400 or 500 MHz is recommended to achieve good spectral dispersion, which is crucial for resolving the overlapping multiplets expected from the aliphatic chains.[4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative, though it will shift the peak positions, particularly for the exchangeable -OH proton.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Temperature: Set probe to a constant temperature, typically 25 °C (298 K).

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical Parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of ~4 seconds, spectral width of ~16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Parameters: 512-1024 scans (due to the low natural abundance of ¹³C), relaxation delay (d1) of 2 seconds, spectral width of ~220 ppm.[5]

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS (0 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Data Presentation and Interpretation

Table 1: Predicted ¹H NMR Data for 1-(2-Hydroxypropyl)pyrrolidin-2-one

LabelProton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
a-CH~1.2Doublet (d)3HCoupled to the methine proton (b).
b-CH (OH)-~3.9 - 4.1Multiplet (m)1HDeshielded by the adjacent hydroxyl and nitrogen. Coupled to protons (a) and (c).
c-NCH ₂-CH(OH)-~3.2 - 3.5Multiplet (m)2HDiastereotopic protons adjacent to the nitrogen and chiral center.
d-C(=O)-CH ₂-~2.4Triplet (t)2HAdjacent to the carbonyl group.
e-CH ₂-CH₂-N-~3.4Triplet (t)2HAdjacent to the lactam nitrogen.
f-C(=O)-CH₂-CH ₂-~2.1Multiplet (m)2HAliphatic proton in the pyrrolidinone ring.
g-OH Variable (e.g., 2.5-4.0)Broad Singlet (br s)1HExchangeable proton; position and shape are concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Data for 1-(2-Hydroxypropyl)pyrrolidin-2-one

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
-C =O~175Carbonyl carbon, highly deshielded.[6]
-C H(OH)-~65-68Carbon bearing the hydroxyl group.
-NC H₂-CH(OH)-~53-55Carbon adjacent to nitrogen and the chiral center.
-C H₂-CH₂-N-~45-48Carbon adjacent to the lactam nitrogen.[7]
-C(=O)-C H₂-~30-32Carbon adjacent to the carbonyl group.
-C(=O)-CH₂-C H₂-~18-20Aliphatic carbon in the pyrrolidinone ring.
-C H₃~20-22Methyl group carbon.
Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~10 mg Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent 0.6 mL CDCl3 Solvent->NMR_Tube Spectrometer 500 MHz Spectrometer NMR_Tube->Spectrometer Insert FID Raw FID Spectrometer->FID Acquire Processed Processed Spectra (1H & 13C) FID->Processed FT, Phase, Baseline Structure Structure Confirmation Processed->Structure Assign Peaks

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound, which is critical for confirming its elemental composition. Electrospray Ionization (ESI) is the method of choice for this molecule due to its polarity and the presence of a nitrogen atom that is easily protonated.

Causality Behind Experimental Choices

ESI in positive ion mode ([M+H]⁺) is selected because the pyrrolidinone nitrogen can readily accept a proton. This soft ionization technique minimizes fragmentation, ensuring a strong signal for the molecular ion. High-resolution mass spectrometry (HRMS), for example, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for determining the exact mass to within a few parts per million (ppm), allowing for unambiguous confirmation of the molecular formula.[8]

Experimental Protocol: High-Resolution LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Method:

    • Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • Infusion: The sample can be introduced via direct infusion using a syringe pump or through a short chromatographic run.

    • Mass Range: Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-500).

    • Source Parameters: Optimize source parameters such as capillary voltage (~3.5 kV), nebulizing gas pressure, and source temperature (~325 °C) to achieve a stable signal.[9]

  • Data Analysis:

    • Identify the peak corresponding to the monoisotopic mass of the protonated molecule ([M+H]⁺).

    • Look for other common adducts, such as the sodium adduct ([M+Na]⁺).

    • Use the instrument's software to calculate the elemental composition from the measured exact mass and compare it to the theoretical formula (C₇H₁₃NO₂).

Data Presentation and Interpretation

Table 3: Expected HRMS Data for 1-(2-Hydroxypropyl)pyrrolidin-2-one

Ion SpeciesTheoretical m/zRationale
[M+H]⁺144.10192Protonated molecular ion. This is expected to be the base peak.[2]
[M+Na]⁺166.08386Sodium adduct, commonly observed with ESI.[2]
[M+K]⁺182.05780Potassium adduct, sometimes observed.[2]
[M+H-H₂O]⁺126.09190Fragment ion resulting from the loss of water from the hydroxyl group.[2]

A measured mass for the [M+H]⁺ ion within 5 ppm of the theoretical value provides high confidence in the assigned molecular formula.

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_result Data Interpretation Sample ~100 µg/mL Sample in MeOH LC LC System Sample->LC Inject ESI ESI Source (Positive Mode) LC->ESI Elute HRMS HRMS Analyzer (e.g., TOF) ESI->HRMS Ionize Spectrum Mass Spectrum HRMS->Spectrum Detect Formula Formula Confirmed (C₇H₁₄NO₂⁺) Spectrum->Formula Match Exact Mass

Caption: Workflow for HRMS analysis from sample preparation to formula confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and is suitable for liquids and solids. The key vibrational modes we expect to observe are the O-H stretch from the alcohol, the C=O stretch from the lactam, and the various C-H and C-N stretches. The position of the lactam carbonyl absorption is particularly diagnostic.

Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹).[10]

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation and Interpretation

Table 4: Expected FTIR Absorption Bands for 1-(2-Hydroxypropyl)pyrrolidin-2-one

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3500 - 3200O-H StretchSecondary AlcoholBroad, strong intensity.[11]
2970 - 2850C-H StretchAliphatic (CH, CH₂, CH₃)Sharp, medium-to-strong intensity.[12]
~1680C=O Stretchγ-Lactam (Amide I)Strong, sharp intensity. The position is characteristic of a five-membered ring amide.[6][13]
1460 - 1350C-H BendAliphatic (CH₂, CH₃)Medium intensity.
1300 - 1100C-N Stretch / C-O StretchAmine / AlcoholMedium intensity region, often complex.

The presence of a broad band around 3400 cm⁻¹ and a very strong, sharp band around 1680 cm⁻¹ provides compelling evidence for the hydroxyl and γ-lactam functionalities, respectively.

Visualization: FTIR Workflow

FTIR_Workflow cluster_prep Sample & Instrument Prep cluster_acq Data Acquisition cluster_result Data Interpretation Clean Clean ATR Crystal Background Acquire Background Clean->Background Sample Apply Sample Drop Background->Sample FTIR FTIR Spectrometer Sample->FTIR Scan Spectrum IR Spectrum FTIR->Spectrum Process Groups Functional Groups Identified (-OH, C=O, C-N) Spectrum->Groups Assign Bands

Caption: Workflow for FTIR analysis using an ATR accessory.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 1-(2-Hydroxypropyl)pyrrolidin-2-one, the primary chromophore is the carbonyl group of the lactam.

Causality Behind Experimental Choices

The expected transition is a weak n→π* transition of the amide carbonyl group.[14] While not highly specific for structure elucidation, this technique is exceptionally useful for quantitative analysis (determining concentration via the Beer-Lambert law) and as a simple check for chromophoric impurities. A polar protic solvent like ethanol is chosen for its UV transparency and ability to solvate the analyte.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0 AU. A typical concentration might be 0.1 mg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent (ethanol) and use it to zero the instrument (record a baseline).

  • Measurement: Fill a second quartz cuvette with the sample solution. Place it in the sample holder and scan the UV-Vis spectrum, typically from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Data Presentation and Interpretation
  • Expected Spectrum: A single, low-intensity absorption band is expected in the low UV region.

  • λₘₐₓ: The n→π* transition for a lactam carbonyl typically appears around 210-230 nm .[15] The exact position can be solvent-dependent.

  • Application: The absence of significant absorption at higher wavelengths (>250 nm) can be a good indicator of the absence of aromatic impurities. Once the molar absorptivity (ε) is determined from a calibration curve, this method becomes a powerful tool for rapid quantification.

Visualization: UV-Vis Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_result Data Interpretation Stock Stock Solution in Ethanol Dilution Diluted Sample Stock->Dilution Cuvette Quartz Cuvette Dilution->Cuvette UVVis UV-Vis Spectrophotometer Cuvette->UVVis Measure Spectrum UV-Vis Spectrum UVVis->Spectrum Record Result λₘₐₓ Identified Quantification Possible Spectrum->Result Analyze

Caption: Workflow for quantitative and qualitative analysis by UV-Vis spectroscopy.

Conclusion: An Integrated and Self-Validating System

The true power of this multi-platform approach lies in the integration of all data points. Each technique validates the others, building a comprehensive and trustworthy characterization of 1-(2-Hydroxypropyl)pyrrolidin-2-one.

Integrated_Analysis NMR NMR (¹H & ¹³C) NMR_Info • H/C Framework • Atom Connectivity • Stereocenters NMR->NMR_Info MS Mass Spec (HRMS) MS_Info • Exact Mass • Molecular Formula (C₇H₁₃NO₂) MS->MS_Info FTIR FTIR FTIR_Info • Functional Groups (-OH, C=O, C-N) FTIR->FTIR_Info UVVis UV-Vis UVVis_Info • Chromophore ID (C=O) • Purity/Quantification UVVis->UVVis_Info Final Confirmed Structure: 1-(2-Hydroxypropyl)pyrrolidin-2-one NMR_Info->Final Confirms MS_Info->Final Confirms FTIR_Info->Final Confirms UVVis_Info->Final Supports

Caption: Integrated workflow demonstrating how orthogonal spectroscopic techniques converge to provide unambiguous structural confirmation.

By following these protocols, a researcher can confidently confirm that their sample is indeed 1-(2-Hydroxypropyl)pyrrolidin-2-one. The NMR data provide the structural backbone, the MS data confirm the molecular formula, the FTIR data verify the presence of key functional groups, and the UV-Vis data confirm the electronic properties and provide a means for quantification. Together, they form a robust analytical package essential for modern chemical and pharmaceutical research.

References

  • PubChem. 1-(2-hydroxypropyl)pyrrolidin-2-one. National Center for Biotechnology Information. [Link]

  • Natural Products Magnetic Resonance Database (NP-MRD). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). [Link]

  • PubChem. CID 159939819. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. N-(2-Hydroxyethyl)-2-pyrrolidone. National Institute of Standards and Technology. [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]

  • Mncube, S., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. Semantic Scholar. [Link]

  • PrepChem. Synthesis of a. 1-[3-(1,1-Dimethylethoxy)-2-hydroxypropyl]pyrrolidine. [Link]

  • Yarovoy, K., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

  • PubChem. 1-(3-Hydroxypropyl)pyrrolidin-2-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. [Link]

  • ResearchGate. UV-visible absorption spectra of compounds. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). ISSN: 0975-8585. [https://www.rjpbcs.com/pdf/2011_2(4)/[16].pdf]([Link]16].pdf)

  • PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone. National Center for Biotechnology Information. [Link]

  • Tomaszewska, M., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives. Springer. [Link]

  • ACG Publications. One pot synthesis of 2-hydroxy pyrrolidine derivatives. (2011). [Link]

  • ResearchGate. Methods for synthesis of 1-(pyrrolidin-2-yl)propan-2-one derivatives. [Link]

  • PubMed. Synthesis and characterization of pyrrolidin-2-one fused N-confused calixphyrins. (2006). [Link]

  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance. (2023). [Link]

  • Preprints.org. Thickness-dependent plasma polymerized N-Vinyl-2-Pyrrolidone Thin Films. (2025). [Link]

  • PubChem. 1-hydroxy-1H-pyrrole-2,5-dione. National Center for Biotechnology Information. [Link]

  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. West Virginia University Research Repository. [Link]

  • DEA.gov. The Characterization of α-Pyrrolidinopentiophenone. [Link]

  • Beilstein Journals. (R)-2-cyclopropyl-8-(2-methylpyrrolidin-1-yl)-2,3,4,5-tetrahydrobenzo[b][1][2]oxathiazocine 1,1-dioxide. [Link]

  • Voronov, G., et al. (2022). MS2Prop: A machine learning model that directly predicts chemical properties from mass spectrometry data for novel compounds. bioRxiv. [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS. [Link]

  • PubMed. UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones. (2006). [Link]

  • SpectraBase. 5-HYDROXYPYRROLIDINE-2-ONE - [13C NMR]. [Link]

  • ResearchGate. FTIR spectra of the 1-(2-carboxyethylpyrrole). [Link]

  • SpectraBase. Pyrrolidine - [1H NMR]. [Link]

  • Royal Society of Chemistry. UV-Vis absorption spectra of the groundstate of important species. [Link]

  • NIST Chemistry WebBook. 2-Pyrrolidinone, 1-methyl-. National Institute of Standards and Technology. [Link]

  • Studia UBB Chemia. (2021). FTIR INVESTIGATION ON CRYSTALLINITY OF HYDROXYPROPYL METHYL CELLULOSE-BASED POLYMERIC BLENDS. [Link]

Sources

Application Notes & Protocols: 1-(2-Hydroxypropyl)pyrrolidin-2-one as a Versatile Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidin-2-one core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3] This document provides an in-depth guide to the utility of 1-(2-Hydroxypropyl)pyrrolidin-2-one, a highly functionalized building block, for the synthesis of novel chemical entities. We will explore its synthesis, inherent reactivity, and provide detailed, field-proven protocols for its derivatization. The causality behind experimental choices is emphasized to empower researchers in drug discovery and materials science to rationally design and execute synthetic strategies, leveraging this scaffold's unique structural and chemical attributes.

Introduction: The Strategic Value of 1-(2-Hydroxypropyl)pyrrolidin-2-one

The five-membered lactam ring of pyrrolidinone is a recurring motif in pharmaceuticals, prized for its metabolic stability, favorable pharmacokinetic properties, and its ability to engage in key hydrogen bonding interactions with biological targets.[2][4] The specific building block, 1-(2-Hydroxypropyl)pyrrolidin-2-one, offers two primary points for chemical diversification: a secondary hydroxyl group and a stable lactam core. This dual functionality provides a strategic advantage, allowing for sequential or orthogonal synthetic modifications to explore chemical space efficiently.

The presence of the N-propyl substituent increases the sp³ character of the molecule, a desirable trait for enhancing solubility and avoiding the pitfalls of "flat" aromatic compounds in drug design.[1] Furthermore, the secondary hydroxyl group serves as a versatile handle for introducing a wide array of functionalities through esterification, etherification, or oxidation, making it an ideal starting point for library synthesis and lead optimization campaigns.

Table 1: Physicochemical Properties of 1-(2-Hydroxypropyl)pyrrolidin-2-one

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[5]
Molecular Weight 143.18 g/mol [6]
CAS Number 217188-35-9[5]
Appearance Colorless to yellow liquid/solidN/A
XLogP3 (Predicted) -0.5[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]

Synthesis of the Core Building Block

A robust and scalable synthesis of the title compound is paramount. The most direct and industrially viable method involves the nucleophilic ring-opening of γ-butyrolactone (GBL) with 1-amino-2-propanol. This reaction proceeds via a two-step, one-pot process involving initial aminolysis to form a γ-hydroxyamide intermediate, which subsequently undergoes intramolecular cyclization upon heating to yield the target lactam.

Protocol 2.1: Synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one

Rationale: This protocol leverages the high reactivity of GBL with primary amines at elevated temperatures. The reaction is typically performed neat or with minimal solvent to drive the equilibrium towards the cyclized product by removing water. The absence of a catalyst simplifies purification.

Materials:

  • γ-Butyrolactone (GBL)

  • 1-Amino-2-propanol

  • Round-bottom flask with reflux condenser and Dean-Stark trap (optional)

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine γ-butyrolactone (1.0 mol, 86.09 g) and 1-amino-2-propanol (1.1 mol, 82.62 g). The slight excess of the amine ensures complete consumption of the lactone.

  • Thermal Cyclization: Equip the flask with a reflux condenser. Heat the mixture to 180-200°C with vigorous stirring. Water will begin to evolve as the cyclization proceeds. The reaction can be monitored by TLC or GC-MS. Typically, the reaction is complete within 4-6 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. The crude product is a viscous, dark-colored oil.

  • Purification: The product is purified by vacuum distillation. Assemble a fractional distillation apparatus and carefully distill the crude mixture under reduced pressure. Collect the fraction boiling at approximately 145-150°C at 5 mmHg.

  • Characterization: The final product should be a colorless or pale yellow oil. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield: 75-85%.

G_1 cluster_reactants Reactants cluster_process Process cluster_product Product GBL γ-Butyrolactone Mix Combine & Mix GBL->Mix Amine 1-Amino-2-propanol Amine->Mix Heat Heat (180-200°C) - H₂O Mix->Heat Aminolysis & Cyclization Distill Vacuum Distillation Heat->Distill Crude Product Product 1-(2-Hydroxypropyl) pyrrolidin-2-one Distill->Product Purified Product

Caption: Workflow for the synthesis of the core building block.

Chemical Reactivity and Derivatization Strategies

The synthetic utility of 1-(2-Hydroxypropyl)pyrrolidin-2-one stems from its two distinct functional handles. The secondary hydroxyl group is a nucleophile amenable to a wide range of transformations, while the lactam amide offers high chemical stability but can be involved in more complex transformations if desired.

G_2 cluster_reactions Potential Derivatizations Core 1-(2-Hydroxypropyl)pyrrolidin-2-one Secondary Hydroxyl (-OH) Lactam Core Ester Esterification (Acylation) Core:port1->Ester Ether Etherification (Alkylation) Core:port1->Ether Oxidation Oxidation to Ketone Core:port1->Oxidation RingOpening Lactam Hydrolysis (Forced Conditions) Core:port2->RingOpening

Caption: Key reactive sites and corresponding derivatization pathways.

Protocol 3.1: Esterification of the Hydroxyl Group via Acyl Chloride

Rationale: Acylation of the hydroxyl group is a fundamental strategy to introduce diverse functionalities, modulate lipophilicity, or create prodrugs. Using an acyl chloride is a highly efficient method that proceeds rapidly under mild basic conditions to neutralize the HCl byproduct.

Materials:

  • 1-(2-Hydroxypropyl)pyrrolidin-2-one

  • Benzoyl chloride (or other acyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Dissolve 1-(2-Hydroxypropyl)pyrrolidin-2-one (10 mmol, 1.43 g) in anhydrous DCM (50 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (12 mmol, 1.67 mL) to the solution with stirring.

  • Acylation: Add benzoyl chloride (11 mmol, 1.28 mL) dropwise via syringe over 10 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC (e.g., using 1:1 Hexane:Ethyl Acetate).

  • Quenching & Extraction: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution, 20 mL of water, and 20 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ester can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.

Table 2: Representative Data for Esterification Protocol

ParameterExpected Outcome
Typical Yield 85-95%
Reaction Time 2-4 hours
¹H NMR (CDCl₃, δ) Appearance of aromatic protons (7.4-8.1 ppm), downfield shift of the -CH(O)- proton.
IR (cm⁻¹) Appearance of new C=O stretch (~1720 cm⁻¹), disappearance of broad O-H stretch.

Application Case Study: Rational Design of Bioactive Agents

The true power of a building block lies in its application in a structured discovery program. Pyrrolidinone derivatives have shown promise as inhibitors of various enzymes and receptors.[7][8] Let's consider a hypothetical workflow for developing a novel series of enzyme inhibitors.

Target: Autotaxin (ATX), an enzyme implicated in inflammation and cancer, for which other pyrrolidine derivatives have been investigated.[8]

Design Hypothesis:

  • The pyrrolidinone core will serve as a central scaffold, providing favorable ADME properties.

  • The hydroxyl group on the N-propyl chain can be used as an attachment point for a zinc-binding group (ZBG) or a moiety that interacts with a key polar residue in the active site.

  • By creating a library of esters or ethers at this position, we can probe different pockets of the enzyme active site to improve potency and selectivity.

G_3 cluster_start Phase 1: Foundation cluster_synthesis Phase 2: Diversification cluster_testing Phase 3: Evaluation cluster_optimization Phase 4: Optimization Start Building Block: 1-(2-Hydroxypropyl)pyrrolidin-2-one Library Parallel Synthesis (Esterification/Etherification) Start->Library Screening In Vitro Assay (e.g., ATX Inhibition) Library->Screening R_Group Diverse R-Groups: - Aromatics - Heterocycles - Aliphatics R_Group->Library SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Library Iterative Refinement Lead Lead Compound (Optimized Potency & PK) SAR->Lead

Caption: Logical workflow for drug discovery using the target building block.

This workflow demonstrates a logical, self-validating system. The initial library synthesis (Phase 2) based on robust protocols generates a set of diverse compounds. The in vitro screening (Phase 3) provides quantitative data that directly validates or invalidates the initial design hypothesis. The subsequent SAR analysis feeds back into the design of the next generation of compounds, creating an iterative cycle of improvement that is the hallmark of a successful drug discovery program.

Conclusion

1-(2-Hydroxypropyl)pyrrolidin-2-one is more than a simple chemical; it is a strategic tool for the rapid and efficient construction of novel molecular architectures. Its inherent functionality, coupled with straightforward and high-yielding derivatization protocols, makes it an invaluable asset for researchers in medicinal chemistry, drug development, and materials science. The methodologies and logical frameworks presented here provide a solid foundation for leveraging this building block to its full potential, accelerating the discovery of next-generation compounds.

References

  • PubChemLite. 1-(2-hydroxypropyl)pyrrolidin-2-one (C7H13NO2).
  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947. Available from: [Link]

  • PubChem. CID 159939819 | C12H22N2O4.
  • Al-Amiery, A. A., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. Available from: [Link]

  • PubChem. 1-Hydroxy-1-(pyrrolidin-2-yl)propan-2-one | C7H13NO2.
  • Mahadevan, K. M., et al. (2011). One pot synthesis of 2-hydroxy pyrrolidine derivatives. Records of Natural Products, 5(4), 251-257. Available from: [Link]

  • PrepChem.com. Synthesis of a. 1-[3-(1,1-Dimethylethoxy)-2-hydroxypropyl]pyrrolidine. Available from: [Link]

  • Obniska, J., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68-85. Available from: [Link]

  • Al-Masoudi, W. A. M. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31-41. Available from: [Link]

  • Ivanova, O. I., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493. Available from: [Link]

  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(3), 115216. Available from: [Link]

  • Hosseinzadeh, Z., et al. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 15(2), 166-178. Available from: [Link]

  • Al-Masoudi, W. A. M. (2020). View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science. Available from: [Link]

  • Imyanitov, N. S. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Pharmaceuticals, 17(10), 1319. Available from: [Link]

  • Wikipedia. 2-Pyrrolidone. Available from: [Link]

  • Torres-Mendoza, D., et al. (2023). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega, 8(51), 48873–48882. Available from: [Link]

  • Shaik, A. B., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Chemical Methodologies, 6(1), 1-20. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 2-Pyrrolidinone in Modern Chemical Synthesis. Available from: [Link]

  • Szabó, I., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. International Journal of Molecular Sciences, 24(21), 15555. Available from: [Link]

  • van den Maagdenberg, H. W., et al. (2023). Generate What You Can Make: Achieving in-house synthesizability with readily available resources in de novo drug design. ChemRxiv. Available from: [Link]

Sources

Application Note: Evaluation of Transmembrane Transport and Permeation Enhancement of 1-(2-Hydroxypropyl)pyrrolidin-2-one

[1]

Introduction & Scope

This application note details the methodological framework for evaluating the cellular permeability and permeation-enhancing properties of 1-(2-Hydroxypropyl)pyrrolidin-2-one (HP-2-P). Structurally related to N-methyl-2-pyrrolidone (NMP) and 2-pyrrolidone, HP-2-P is frequently utilized as a hydrotrope, cosolvent, and penetration enhancer in pharmaceutical formulations.[1]

Unlike simple passive diffusion assays, the evaluation of HP-2-P requires a dual-approach strategy:

  • Intrinsic Permeability: Determining how HP-2-P itself crosses biological barriers (ADME profiling).[1]

  • Enhancement Potential: Quantifying the compound's ability to modulate tight junctions or fluidize lipid bilayers to facilitate the transport of co-administered drugs.

Physicochemical Profile
PropertyValueRelevance
Chemical Name 1-(2-Hydroxypropyl)pyrrolidin-2-oneTarget Analyte
Molecular Weight ~143.18 g/mol Low MW favors passive diffusion
LogP ~ -0.5 to 0.2 (Est.)[1][2]Amphiphilic; soluble in aqueous and lipid phases
Primary Mechanism Passive Diffusion & Paracellular ModulationInteraction with lipid head groups

Experimental Workflow Overview

The following workflow ensures that permeability data is not confounded by cytotoxicity, a common artifact when testing surfactant-like pyrrolidone derivatives.

WorkflowStep1Phase 1: Cytotoxicity Profiling(MTT / LDH Assay)Step2Phase 2: Barrier Integrity Check(TEER Measurement)Step1->Step2Determine Non-Toxic [C]Step3Phase 3: Transwell Permeability(Caco-2 / RHE)Step2->Step3TEER > 300 Ω·cm²Step4Phase 4: Analytical Quantitation(LC-MS/MS)Step3->Step4Apical/Basolateral Sampling

Figure 1: Sequential workflow for validating HP-2-P permeability. Cytotoxicity screening is mandatory to define the maximum non-toxic concentration (MNTC).

Phase 1: Cytotoxicity Screening (Prerequisite)[1]

Pyrrolidone derivatives can disrupt cell membranes at high concentrations. Before permeability testing, the Maximum Non-Toxic Concentration (MNTC) must be established.

Protocol: MTT Viability Assay

Cell Line: Caco-2 (Human colorectal adenocarcinoma) or HaCaT (Keratinocytes).[1]

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Prepare a serial dilution of HP-2-P (e.g., 0.1 mM to 100 mM) in serum-free medium.[1] Apply to cells for 2–4 hours (matching the transport assay duration).

  • Incubation: Remove treatment, wash with PBS, and add MTT reagent (0.5 mg/mL). Incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Criteria: The MNTC is the highest concentration yielding >90% viability compared to control. Do not exceed this concentration in transport assays.

Phase 2: Caco-2 Permeability Assay (Intestinal Model)[1][3]

This assay is the gold standard for predicting oral absorption and evaluating the effect of HP-2-P on intestinal tight junctions.[1]

Materials
  • Cell Line: Caco-2 (Passage 40–60).[1][3]

  • Support: Transwell® inserts (0.4 µm pore size, polycarbonate).

  • Integrity Marker: Lucifer Yellow (LY) or Fluorescein Sodium.

  • Transport Buffer: HBSS (pH 7.4).

Step-by-Step Protocol
A. Monolayer Preparation[4]
  • Seed Caco-2 cells (

    
     cells/cm²) onto Transwell apical chambers.
    
  • Culture for 21 days to allow differentiation and tight junction formation.

  • Change medium every 2–3 days.

B. Integrity Validation (TEER)
  • Equilibrate cells in HBSS for 30 mins.

  • Measure Transepithelial Electrical Resistance (TEER) using a chopstick electrode (e.g., EVOM3).

  • Acceptance Criteria: TEER values must exceed 300 Ω·cm² . Wells below this threshold indicate a leaky monolayer and must be discarded.

C. Transport Experiment
  • Preparation: Dissolve HP-2-P at the MNTC (determined in Phase 1) in HBSS.

    • Group A (Intrinsic): HP-2-P alone.[1]

    • Group B (Enhancement): HP-2-P + Model Drug (e.g., Atenolol).[1]

    • Group C (Control): Model Drug alone.

  • Dosing: Add 0.5 mL of donor solution to the Apical chamber (A->B transport). Add 1.5 mL blank HBSS to the Basolateral chamber.

  • Incubation: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.

  • Sampling:

    • Withdraw 100 µL from the Basolateral (receiver) compartment at 30, 60, 90, and 120 minutes.

    • Immediately replace with fresh pre-warmed HBSS to maintain sink conditions.

  • Post-Assay Check: Measure TEER again immediately after the assay. A significant drop (>20%) indicates tight junction opening (permeation enhancement) or toxicity.

Diagram: Transport Mechanism

Mechanismcluster_MembraneCaco-2 MonolayerApicalApical Chamber(Donor: HP-2-P)TJTight Junctions(Paracellular Route)Apical->TJModulation?LipidLipid Bilayer(Transcellular Route)Apical->LipidPartitioningBasolateralBasolateral Chamber(Receiver)TJ->BasolateralEnhanced FluxLipid->BasolateralPassive Diffusion

Figure 2: Potential transport routes.[1] HP-2-P primarily utilizes the transcellular route but may enhance paracellular transport of co-solutes by modulating tight junctions.[1]

Data Analysis & Calculations

Apparent Permeability Coefficient ( )

Calculate the

1
  • 
     : Rate of permeation (µmol/s), derived from the slope of the cumulative amount transported vs. time plot.
    
  • 
     : Surface area of the filter (cm²).
    
  • 
     : Initial donor concentration (µM).
    
Enhancement Ratio (ER)

If evaluating HP-2-P as an excipient:

  • ER > 1.5 : Indicates significant permeation enhancement.

Analytical Quantitation (LC-MS/MS)

Due to the lack of a strong chromophore in HP-2-P, UV detection is often insufficient.[1]

  • Instrument: Triple Quadrupole LC-MS/MS.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Transition: Monitor the parent ion

    
     (approx. m/z 144.[2]1) to the major product ion. Note: Optimize collision energy for the specific propyl isomer.
    

Strategic Considerations for Pyrrolidones

  • Hydrophilicity vs. Lipophilicity: HP-2-P is more lipophilic than 2-pyrrolidone but more hydrophilic than N-octyl-pyrrolidone.[1] This balance allows it to partition into the lipid bilayer, causing fluidization (disorder) of the stratum corneum or cell membrane lipids, which is the primary mechanism of enhancement [1].

  • Reversibility: If TEER values do not recover within 24 hours post-assay, the concentration used was likely toxic rather than just modulating.

  • Metabolism: Caco-2 cells express cytochrome P450 enzymes.[1] While pyrrolidones are generally stable, verify stability by analyzing the donor compartment concentration at the end of the assay.

References

  • PubChem. (2023).[5] 1-(2-hydroxypropyl)pyrrolidin-2-one Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Available at: [Link][1]

  • Godwin, D. A., & Michniak, B. B. (1999). Influence of Drug Lipophilicity on Terpenes as Transdermal Penetration Enhancers. Drug Development and Industrial Pharmacy. (Contextual reference for enhancer mechanisms).
  • Barry, B. W. (2001). Novel mechanisms and devices to enable successful transdermal drug delivery. European Journal of Pharmaceutical Sciences.
  • Evotec. (n.d.). Caco-2 Permeability Assay Protocol. Available at: [Link][1]

Troubleshooting & Optimization

Technical Support Center: 1-(2-Hydroxypropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(2-Hydroxypropyl)pyrrolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable compound. Due to its unique physicochemical properties—high polarity, a chiral center, and potential for thermal degradation—its purification presents distinct challenges. This guide provides in-depth, troubleshooting-focused answers to common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 1-(2-Hydroxypropyl)pyrrolidin-2-one?

Common impurities typically arise from the synthetic route. If synthesized from γ-butyrolactone (GBL) and 1-amino-2-propanol, residual starting materials are a primary concern. Other potential impurities include water, solvent residues from the reaction or workup, and byproducts from side reactions or degradation, such as oligomers or products of dehydration.

Q2: Why is 1-(2-Hydroxypropyl)pyrrolidin-2-one so challenging to purify?

The purification challenges stem from a combination of its molecular characteristics:

  • High Polarity: The presence of both a hydroxyl group and a lactam moiety makes the molecule highly polar and water-soluble.[1][2] This property complicates separation from other polar impurities using traditional normal-phase chromatography.[3][4]

  • Chirality: The molecule contains a stereocenter at the 2-position of the propyl group, meaning it exists as a pair of enantiomers. If the synthesis is not stereospecific, you will obtain a racemic mixture. If chiral reagents are used, you may have a mixture of diastereomers, which can be notoriously difficult to separate due to their similar physical properties.[5]

  • High Boiling Point: Like similar hydroxyalkyl pyrrolidones, it has a high boiling point, making distillation at atmospheric pressure unfeasible due to the risk of thermal degradation.

  • Tendency to Oil Out: Its high polarity and potential for strong hydrogen bonding can prevent it from forming a crystalline solid, often resulting in an oil during crystallization attempts.[3]

Q3: What are the best analytical techniques to assess the purity of my final product?

A multi-technique approach is recommended for comprehensive purity analysis.

Analytical TechniquePrimary Use & Insights
HPLC-MS The workhorse method for this compound. Ideal for assessing purity, quantifying impurities, and separating diastereomers. Mass spectrometry (MS) provides molecular weight confirmation.[6][7]
GC-MS Suitable for assessing volatile impurities, such as residual solvents or low-boiling starting materials.[8]
¹H and ¹³C NMR Essential for structural confirmation and identifying impurities with distinct NMR signals. Can also be used for quantitative analysis (qNMR) with an internal standard.[1][9]
Karl Fischer Titration Specifically used to accurately determine water content, which is a common impurity.
Q4: How stable is 1-(2-Hydroxypropyl)pyrrolidin-2-one under typical purification conditions?

Caution is advised. The analogous compound, 1-(2-hydroxyethyl)-2-pyrrolidone, is known to undergo pyrolysis during high-temperature distillation, which can form byproducts like γ-butyrolactone.[10] Therefore, prolonged exposure to high temperatures should be avoided. Furthermore, studies on similar structures show a susceptibility to oxidative degradation, especially in the presence of oxygen and metal catalysts like iron.[11][12][13] It is best to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when heating.

Troubleshooting Guide: Chromatographic Purification

Problem: I'm getting poor separation or streaking during silica gel column chromatography.

This is a very common issue for polar, nitrogen-containing heterocycles like 1-(2-Hydroxypropyl)pyrrolidin-2-one.

Probable Causes & Solutions:

  • Cause 1: Strong Interaction with Acidic Silica. The basic nitrogen of the pyrrolidinone ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to significant peak tailing or "streaking," where the compound slowly leaches from the column instead of eluting as a sharp band.

    • Solution: Add a basic modifier to your mobile phase. Incorporating a small amount of triethylamine (0.1–1%) or a few drops of ammonium hydroxide into your solvent system can neutralize the acidic sites on the silica, leading to vastly improved peak shape.[3]

  • Cause 2: The Compound is Too Polar for the Solvent System. If your compound remains at the baseline (Rf = 0) even in highly polar organic solvent systems (e.g., 100% ethyl acetate), it is too strongly adsorbed to the silica.

    • Solution 1: Switch to a More Polar Mobile Phase. A common mobile phase for highly polar compounds on silica is a mixture of Dichloromethane/Methanol or Chloroform/Methanol. You may need to use a high percentage of methanol (e.g., 10-20%) to achieve elution.

    • Solution 2: Change Your Chromatography Mode. For very polar molecules, normal-phase chromatography is often not the best choice. Consider switching to a different technique entirely.[3]

G start Start: Crude Product check_polarity Is the compound very polar? start->check_polarity normal_phase Attempt Normal-Phase (Silica Gel) check_polarity->normal_phase Moderately Polar switch_mode Switch to Alternative Chromatography Mode check_polarity->switch_mode Yes, Very Polar streaking Streaking or Tailing? normal_phase->streaking add_modifier Add Basic Modifier (e.g., 0.5% Triethylamine) streaking->add_modifier Yes end_node Pure Product streaking->end_node No, good separation add_modifier->end_node reverse_phase Reversed-Phase (C18) switch_mode->reverse_phase hilic HILIC switch_mode->hilic reverse_phase->end_node hilic->end_node

Caption: Workflow for selecting a chromatography method.

Protocol: Purification via Reversed-Phase Flash Chromatography

Reversed-phase chromatography is often the method of choice for purifying highly polar compounds.[3]

  • Sample Preparation: Dissolve your crude material in a minimal amount of a strong solvent like methanol or DMSO.

  • Dry Loading (Recommended): To the dissolved sample, add C18-functionalized silica gel (a quantity roughly equal to the mass of your crude product). Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder. This prevents issues from using a strong injection solvent.

  • Column Selection & Equilibration: Select a C18 flash column appropriately sized for your sample load. Equilibrate the column with your starting mobile phase (e.g., 95:5 Water:Acetonitrile) for at least 5 column volumes. Adding 0.1% formic acid or trifluoroacetic acid to the mobile phase can often improve peak shape.[3][14]

  • Elution: Load your dry-loaded sample onto the top of the column. Begin elution with a shallow gradient, gradually increasing the percentage of the organic solvent (e.g., acetonitrile). Example gradient:

    • 0-5 min: 5% Acetonitrile

    • 5-25 min: Gradient from 5% to 50% Acetonitrile

    • 25-30 min: Hold at 50% Acetonitrile

  • Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

Troubleshooting Guide: Isomer Separation

Problem: I can't separate the diastereomers of my compound.

Separating diastereomers is a significant challenge because they often have very similar polarities and boiling points. Standard flash chromatography is rarely sufficient.

Probable Causes & Solutions:

  • Cause: Insufficient Resolution of the Chromatographic System. The subtle structural differences between diastereomers require a high-resolution separation technique.

    • Solution 1: High-Performance Liquid Chromatography (HPLC). This is the most effective method. You may need to screen different columns and mobile phases to find optimal conditions.

      • Reversed-Phase HPLC: A standard C18 column can often separate diastereomers if the mobile phase is carefully optimized.[15]

      • HILIC: For very polar compounds, HILIC can sometimes provide different selectivity and better separation than reversed-phase.[6][16]

    • Solution 2: Derivatization. Reacting the free hydroxyl group with a bulky chiral or achiral reagent can create new diastereomeric esters or ethers. These new derivatives have larger structural differences, which can dramatically enhance their separability on standard (achiral) silica gel or C18 columns.[5][15]

    • Solution 3: Fractional Crystallization. While less predictable, sometimes one diastereomer will selectively crystallize from a specific solvent system, leaving the other enriched in the mother liquor. This method requires significant optimization and may not yield high purity in a single step.[17]

G start Start: Diastereomeric Mixture method_choice Choose Separation Strategy start->method_choice hplc Preparative HPLC method_choice->hplc Direct Separation derivatization Derivatization method_choice->derivatization Indirect Separation crystallization Fractional Crystallization method_choice->crystallization Physical Separation hplc_type Screen Columns (e.g., C18, HILIC) hplc->hplc_type deriv_reaction React with Bulky Reagent (e.g., Acyl Chloride) derivatization->deriv_reaction cryst_screen Screen Solvents for Selective Crystallization crystallization->cryst_screen end_node Separated Diastereomers hplc_type->end_node std_chrom Separate Derivatives via Standard Chromatography deriv_reaction->std_chrom hydrolysis Hydrolyze to Recover Pure Diastereomer std_chrom->hydrolysis hydrolysis->end_node cryst_screen->end_node

Caption: Decision tree for diastereomer separation.

HPLC MethodStationary PhaseTypical Mobile PhaseKey Advantage
Reversed-Phase C18, C8Water/Acetonitrile or Water/Methanol with 0.1% Formic AcidWidely available and robust. Good starting point for method development.
HILIC Bare Silica, Amine, DiolHigh % Acetonitrile with 5-20% Aqueous BufferExcellent for highly polar compounds that have poor retention in reversed-phase.[4]

Troubleshooting Guide: Product Isolation & Stability

Problem: My product degrades during vacuum distillation.

Even under vacuum, the required temperatures might be high enough to cause decomposition.

Probable Causes & Solutions:

  • Cause: Thermal Instability. The molecule may not be stable at its boiling point, even at reduced pressure. The high-boiling impurities in the crude mixture can exacerbate this issue.[10]

    • Solution 1: Use a Short-Path Distillation Apparatus. This minimizes the time the compound spends at high temperatures by reducing the distance between the evaporating and condensing surfaces.

    • Solution 2: Fractionate Carefully. A patented method for the similar HEP involves a multi-column approach: the first column removes low-boiling impurities from the top, and the second column separates the desired product from high-boiling residues at the bottom.[10] This prevents the highest-boiling, most reactive impurities from being heated with the product.

    • Solution 3: Abandon Distillation. If degradation is unavoidable, chromatography is the superior purification method.

Problem: My purified product is an oil and will not crystallize.

This is a common outcome for this compound, preventing final purification by crystallization.

Probable Causes & Solutions:

  • Cause: High Purity and/or Slow Nucleation. Sometimes, very pure compounds are slow to crystallize because there are no impurity particles to act as nucleation sites.

    • Solution 1: Scratch & Seed. Use a glass rod to scratch the inside of the flask below the solvent level to create microscopic imperfections that can initiate crystal growth. If you have a small amount of pure solid material, add a single "seed" crystal to the solution.[3]

    • Solution 2: Slow Evaporation / Cooling. Cool the solution very slowly (e.g., in an insulated container in a freezer). Alternatively, allow the solvent to evaporate slowly from a loosely covered beaker over several days.

  • Cause: Inhibitory Impurities. Even small amounts of certain impurities can inhibit crystal lattice formation.

    • Solution: The material may require another pass through a chromatography column to achieve the necessary purity for crystallization. A patent for the related compound HEP notes that crystallization can be effectively induced in the presence of a small amount (1-4 wt.%) of water.[18] This suggests that a specific solvent system, rather than absolute purity, may be key.

References

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Separation of 1-(3-Hydroxypropyl)pyrrolidin-2-one on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]

  • 1-(2-hydroxypropyl)pyrrolidin-2-one (C7H13NO2). PubChemLite. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Separation of diastereomers by extractive distillation.
  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Biotage. [Link]

  • 1-(2-Hydroxyethyl)-2-pyrrolidinone. PubChem. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

  • Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.
  • N-Vinyl-2-pyrrolidinone. OSHA. [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]

  • Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.

Sources

Troubleshooting HPLC separation of pyrrolidinone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Support (Method Development) Operator: Senior Application Scientist

Welcome to the technical support center. You are likely here because pyrrolidinone isomers are behaving like "ghosts" in your chromatograms—either co-eluting, vanishing into the baseline, or tailing severely.

These compounds present a trifecta of chromatographic challenges: high polarity , weak UV chromophores , and structural rigidity that makes isomer differentiation difficult.

Below is your dynamic troubleshooting guide. Do not blindly follow a recipe; use the logic flows to diagnose your specific failure mode.[1]

Part 1: The Diagnostic Logic (Start Here)

Before changing a column, you must categorize your isomer problem.[1] Are you separating enantiomers (chiral) or positional/structural isomers (achiral)?

Workflow 1: Method Selection Decision Tree

Pyrrolidinone_Method_Selection Start START: Define Isomer Type Type Isomer Relationship? Start->Type Chiral Enantiomers (e.g., (R)- vs (S)-5-methyl-2-pyrrolidinone) Type->Chiral Mirror Images Achiral Positional/Structural (e.g., 2-pyrrolidinone vs. 3-pyrrolidinone) Type->Achiral Different Connectivity CSP Polysaccharide CSP (Amylose/Cellulose) Chiral->CSP Polarity Assess Polarity (LogP) Achiral->Polarity Mode_Chiral Select Mode based on Solubility CSP->Mode_Chiral NP Normal Phase (Hexane/IPA) Mode_Chiral->NP Standard PO Polar Organic Mode (100% MeOH/ACN) Mode_Chiral->PO If solubility issues RP_Aqua Reverse Phase (Polar-Embedded C18) Polarity->RP_Aqua LogP > 0 HILIC HILIC Mode (Bare Silica/Amide) Polarity->HILIC LogP < -0.5 (Very Polar)

Caption: Decision matrix for selecting the stationary phase based on pyrrolidinone isomer classification. High polarity often necessitates HILIC over standard C18.

Part 2: Troubleshooting Structural Isomers (Achiral)

The Issue: You are trying to separate positional isomers (e.g., N-methyl-2-pyrrolidinone vs. isomeric impurities), but they co-elute near the void volume (


) or tail severely.
FAQ: Why is my retention time unstable or near zero?

Root Cause: "Phase Collapse" (Dewetting).[1] Standard C18 columns are hydrophobic.[1] Pyrrolidinones are highly polar.[1] To retain them, you likely used 95-100% water.[1] If the pump stops, the water is expelled from the hydrophobic pores, and the stationary phase "dewets." When you restart, the analyte cannot enter the pores, eluting immediately.

Corrective Protocol:

  • Switch Column Chemistry: Move to a Polar-Embedded C18 or a PFP (Pentafluorophenyl) column.[1] The PFP phase offers

    
     interactions with the lactam ring, providing selectivity that C18 lacks.
    
  • Adopt HILIC: If LogP is negative (e.g., 2-pyrrolidinone LogP

    
    ), Reverse Phase is the wrong tool.[1] Use HILIC.
    
Data Table: Recommended HILIC Conditions for Polar Pyrrolidinones
ParameterRecommendationScientific Rationale
Column Bare Silica or Amide-bondedAmide phases H-bond with the pyrrolidinone carbonyl, improving shape.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[1]8)Provides ionic strength to suppress silanol activity.[1]
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC.[1] Start high (90-95%).[1]
Equilibration >20 Column Volumes HILIC relies on a "water layer" forming on the silica.[1] This takes longer to stabilize than RP.[1]
Sample Diluent 90% ACN / 10% BufferCritical: Injecting in 100% water destroys the HILIC water layer, causing peak distortion.
Part 3: Troubleshooting Chiral Separation (Enantiomers)

The Issue: You have a racemic mix of a chiral pyrrolidinone derivative. A C18 column shows one peak.[1]

The Science: Enantiomers have identical physical properties in an achiral environment.[1] You must introduce a chiral selector.

FAQ: Which chiral column works for lactams?

Polysaccharide-based columns (Amylose or Cellulose tris-carbamates) are the gold standard.[1]

  • Primary Screen: Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1][2]

Protocol: The "Basic" Modifier Trick

Pyrrolidinones are basic.[1] Residual silanols on chiral columns will cause tailing.[1]

  • Action: Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to the mobile phase.[1]

  • Why? The amine additive saturates the acidic silanol sites on the silica support, preventing the pyrrolidinone amine/amide from "sticking."

Part 4: Detection & Sensitivity (The "Invisible Peak")

The Issue: "I injected 1 mg/mL, but I see nothing or just baseline noise."

Root Cause: Physics.[1][3] Pyrrolidinones lack a conjugated


-system.[1] Their UV absorption is driven by the amide 

transition, which is weak and occurs at 190–210 nm .
Workflow 2: Detection Optimization

Detection_Troubleshooting Problem Low/No Signal Check_UV Check Wavelength Problem->Check_UV UV_High >220 nm? Too High. Check_UV->UV_High UV_Low Set to 205-210 nm Check_UV->UV_Low Solvent_Cutoff Check Solvent Cutoff UV_Low->Solvent_Cutoff Acetone Using Acetone? (Cutoff 330nm) FAIL Solvent_Cutoff->Acetone Methanol Using MeOH? (Cutoff 205nm) RISKY Solvent_Cutoff->Methanol ACN Using ACN? (Cutoff 190nm) SAFE Solvent_Cutoff->ACN

Caption: Wavelength and solvent selection logic. 2-Pyrrolidinone absorption maximizes near 195-200 nm, requiring high-transmittance solvents like Acetonitrile.[1]

Critical Warning: If using UV < 210 nm, you cannot use Acetone or high concentrations of Methanol.[1] You must use HPLC-grade Acetonitrile and Phosphate or Formate buffers.[1] Acetate buffers absorb strongly below 210 nm and will cause a massive baseline rise.[1]

Part 5: References & Authority
  • Chiral Separation Mechanisms:

    • Source: BenchChem.[1][2] "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers." (2025).[1][2] Link

    • Relevance: Establishes the use of Chiralcel OD-H and AD-H columns with Hexane/IPA/TFA mobile phases for pyrrolidine derivatives.

  • HILIC Methodology:

    • Source: Thermo Fisher Scientific.[1] "HILIC Separations: Practical Guide to HILIC Mechanisms." Link

    • Relevance: Validates the "water layer" mechanism essential for separating polar pyrrolidinone analogs that fail on C18.

  • UV Detection & Spectra:

    • Source: NIST Chemistry WebBook. "2-Pyrrolidinone, 1-methyl- UV/Visible Spectrum."[1] Link

    • Relevance: Provides the definitive UV absorbance data proving the necessity of low-wavelength detection (200-210 nm).

  • Reverse Phase Troubleshooting (Tailing):

    • Source: LCGC International.[1] "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." (2025).[1] Link

    • Relevance: Confirms silanol interactions as the primary cause of tailing in basic analytes like pyrrolidinones and supports the use of end-capped columns.

  • Specific Column Technologies:

    • Source: SIELC Technologies.[1][4] "Separation of 2-Pyrrolidinone, 1-(1-methylethyl)- on Newcrom R1 HPLC column." Link

    • Relevance: Identifies specialized columns (Newcrom R1) designed to handle the mixed-mode interactions of pyrrolidinone derivatives.

Sources

Improving the stability of 1-(2-Hydroxypropyl)pyrrolidin-2-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and formulation scientists working with 1-(2-Hydroxypropyl)pyrrolidin-2-one (often abbreviated as HP-Pyrrolidone or HPP ).

The following content is structured to address stability challenges through mechanistic understanding, providing actionable protocols for stabilization in aqueous and organic solutions.

Executive Summary: The Stability Profile

1-(2-Hydroxypropyl)pyrrolidin-2-one is a substituted lactam. Its stability is governed primarily by the integrity of the pyrrolidone ring . While kinetically stable in neutral conditions, it exhibits specific vulnerabilities:

  • Hydrolysis: The lactam ring is susceptible to nucleophilic attack (ring-opening) in alkaline environments (

    
    ) and, to a lesser extent, in strongly acidic conditions.
    
  • Oxidation: The

    
    -substituted alkyl chain and the ring methylene groups are prone to radical-mediated oxidation, often catalyzed by trace metals or light, leading to discoloration (yellowing) and imide formation.
    
  • Hygroscopicity: Like NMP, this molecule is hygroscopic. Uncontrolled water absorption accelerates hydrolysis kinetics.

Part 1: Troubleshooting Guide (Q&A)

Category A: Hydrolysis & pH Sensitivity

Q1: My HPLC assay shows a steady decrease in HP-Pyrrolidone concentration over 48 hours. The solution pH is 10. Is this expected? A: Yes. This is a classic Base-Catalyzed Lactam Hydrolysis .

  • Mechanism: Hydroxide ions (

    
    ) act as nucleophiles, attacking the carbonyl carbon of the lactam ring. This cleaves the amide bond, opening the ring to form the corresponding amino acid derivative: 4-amino-N-(2-hydroxypropyl)butanoate.
    
  • Diagnostic: Check if the pH of your solution has drifted downwards (the ring-opening exposes a carboxylic acid/carboxylate, potentially altering pH).

  • Solution:

    • Adjust the formulation pH to the stability window of pH 5.0 – 7.5 .

    • Use a buffer system (e.g., Phosphate or Citrate) rather than simple pH adjustment with NaOH/HCl to maintain this window.

Q2: Can I use this solvent in acidic mobile phases (0.1% TFA)? A: Generally, yes, for short-term use.

  • Insight: Acid-catalyzed hydrolysis is significantly slower than base-catalyzed hydrolysis for 5-membered lactams due to ring strain effects and the resonance stabilization of the protonated amide.

  • Caution: Long-term storage in

    
     will eventually lead to degradation. For LC-MS mobile phases, prepare fresh daily or store at 
    
    
    
    .
Category B: Oxidation & Discoloration

Q3: The solution turns yellow upon storage, even in the dark. What is happening? A: This indicates Oxidative Degradation , likely via a radical mechanism.

  • Mechanism: Trace transition metals (Fe, Cu) or dissolved oxygen can initiate hydrogen abstraction from the carbon alpha to the nitrogen or oxygen. This leads to the formation of conjugated imines or cross-linked oligomers (chromophores) responsible for the yellow color.

  • Diagnostic: Perform a "Spike Test" with EDTA. If adding 0.05% EDTA prevents the yellowing in a fresh batch, the cause is metal-catalyzed oxidation.

  • Solution:

    • Degassing: Sparge buffers with Nitrogen or Argon for 15 minutes before mixing.

    • Chelation: Add 0.01% - 0.05% w/v Disodium EDTA to sequester trace metals.

    • Container: Store in amber glass to prevent photo-initiated auto-oxidation.

Category C: Solubility & Precipitation[1]

Q4: I see a haze forming when mixing HP-Pyrrolidone with concentrated salt solutions. A: This is likely a Salting-Out Effect or Impurity Precipitation .

  • Mechanism: While HP-Pyrrolidone is highly water-soluble, high ionic strength (e.g., >2M Ammonium Sulfate) can compete for hydration shells, forcing the organic molecule out of solution. Alternatively, if the HP-Pyrrolidone has degraded, the ring-opened amino acid product may have different solubility limits in high salt.

  • Solution:

    • Dilute the salt concentration.

    • Filter the solution through a 0.22

      
       PVDF filter to characterize the haze (is it the solvent or an impurity?).
      

Part 2: Visualizing the Degradation Pathways

The following diagram illustrates the two primary degradation risks: Hydrolysis (pH-dependent) and Oxidation (Radical-dependent).

StabilityPathways Start 1-(2-Hydroxypropyl) pyrrolidin-2-one (Intact Lactam) Hydrolysis Hydrolysis (Ring Opening) Start->Hydrolysis High pH (>9) High Temp Oxidation Oxidation (Radical Mechanism) Start->Oxidation O2, Light, Trace Metals (Fe/Cu) AcidProduct 4-amino-N-(2-hydroxypropyl) butanoic acid Hydrolysis->AcidProduct Irreversible Impurities Yellow Chromophores (Imines/Oligomers) Oxidation->Impurities Accumulation Buffer Buffer pH 6-7 Buffer->Hydrolysis Inhibits Inert N2 Sparge + EDTA Inert->Oxidation Inhibits

Figure 1: Primary degradation pathways of 1-(2-Hydroxypropyl)pyrrolidin-2-one and mechanistic intervention points.

Part 3: Experimental Protocols

Protocol 1: pH Stability Profiling

Use this protocol to determine the "Safe Operating Window" for your specific concentration.

Materials:

  • HP-Pyrrolidone (Test Article)

  • Buffer Systems (100 mM): Citrate (pH 3, 4, 5), Phosphate (pH 6, 7, 8), Borate (pH 9, 10).

  • HPLC-UV or LC-MS.

Methodology:

  • Preparation: Prepare a 10 mg/mL stock solution of HP-Pyrrolidone in water.

  • Spiking: Dilute the stock 1:10 into each buffer (Final conc: 1 mg/mL).

  • Incubation: Split samples into two sets:

    • Set A: Ambient Temperature (

      
      ).
      
    • Set B: Stress Temperature (

      
      ).
      
  • Sampling: Aliquot samples at T=0, 24h, 72h, and 168h (1 week).

  • Analysis: Analyze via HPLC (C18 column, Mobile Phase: Water/Acetonitrile Gradient).

  • Calculation: Plot % Recovery vs. Time for each pH.

    • Acceptance Criteria:

      
       recovery at T=168h.
      
Protocol 2: Oxidative Stress & Antioxidant Screening

Use this if you observe yellowing or unknown impurity peaks.

Methodology:

  • Control: 1% HP-Pyrrolidone in unbuffered water (open to air).

  • Test A (Metal Spike): Control + 5 ppm

    
     (Simulates stainless steel leaching).
    
  • Test B (Peroxide Spike): Control + 0.1%

    
     (Simulates aggressive oxidation).
    
  • Test C (Stabilized): Test A + 0.05% Disodium EDTA +

    
     Purge.
    
  • Observation: Visually inspect for color change after 48h at

    
    . Analyze via HPLC for impurity peaks.
    
Summary of Stability Data
ParameterOptimal RangeCritical Limit (Risk Zone)Mechanism of Failure
pH 5.5 – 7.5

or

Lactam Ring Hydrolysis
Temperature



(Long term)
Arrhenius acceleration of hydrolysis
Light Dark / AmberDirect UV/SunlightPhoto-oxidation
Additives EDTA, SulfitesFe, Cu, PeroxidesRadical catalysis

Part 4: References & Authoritative Grounding

  • Chemical Identity & Properties:

    • Source: PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone (Analogous Structure).[1]

    • URL: [Link]

    • Note: The 2-hydroxypropyl variant follows identical lactam chemistry to the well-characterized 2-hydroxyethyl analog (HEP) and N-Methylpyrrolidone (NMP).

  • Lactam Hydrolysis Kinetics:

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[2] "The kinetics and mechanism of acid-catalysed hydrolysis of lactams."

    • Relevance: Establishes the pH-rate profile for 5-membered lactam rings, confirming base catalysis is orders of magnitude faster than acid catalysis.

    • URL: [Link]

  • Oxidative Degradation of Pyrrolidones:

    • Source: Chemical Engineering Journal. "Degradation of aqueous N-methyl-2-pyrrolidone (NMP) by Ozone/UV process."

    • Relevance: Details the radical oxidation pathway of the N-alkyl group and ring carbons, relevant to the "yellowing" issue.

    • URL: [Link]

  • Stabilization in Pharmaceutical Formulations:

    • Source: International Journal of Pharmaceutics. "Stability of pyrrolidone derivatives in aqueous solution."

    • Relevance: Validates the use of buffers and chelating agents (EDTA) to extend shelf life.

    • URL: [Link]

Sources

Common side reactions in 1-(2-Hydroxypropyl)pyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I've just started delving into the synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one. My initial efforts involve broad Google searches to uncover common side reactions, identify byproducts, and explore troubleshooting strategies related to the synthesis.

Analyzing Search Results

I'm now analyzing the search results, aiming to pinpoint the most common problems in synthesizing 1-(2-Hydroxypropyl)pyrrolidin-2-one. I'm focusing on dimer and trimer formation, alongside impurity identification. I'm also actively hunting for purification techniques and established protocols to mitigate these side reactions. My priority now is to find evidence-based troubleshooting tips from peer-reviewed articles and patents for the reaction mechanism.

Planning the Response Structure

I'm now structuring the information into a technical support center format. I'll start with a synthesis overview, followed by an in-depth FAQ and troubleshooting guide. Each FAQ entry will detail underlying chemical principles and step-by-step solutions to address specific issues encountered during the synthesis.

I'm also planning to create a side-product table and a Graphviz diagram visualizing the reaction pathway. I'll then draft a detailed experimental protocol.

Analyzing Synthesis Pathways

I've begun exploring pyrrolidin-2-one synthesis, focusing on known pathways and 2-pyrrolidone reactivity. Initial searches yielded general information, but the data is lacking specific details about side reactions, hindering progress.

Targeting Reaction Specifics

I'm now zeroing in on the 1-(2-Hydroxypropyl)pyrrolidin-2-one synthesis, the user's focus. The initial broad data on pyrrolidin-2-one synthesis has been helpful, however, I need specifics on potential side reactions. My search will now emphasize potential byproducts, reaction conditions, and purification strategies for the reaction of 2-pyrrolidone with propylene oxide. Finding this focused data is crucial to build a robust technical support base.

Gathering More Reaction Data

I've been focusing on the synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one and similar reactions. My recent searches have been fruitful, uncovering specifics about 2-pyrrolidone's general reactivity and reaction pathways. I'm now comparing and contrasting these reaction methods.

Deepening The Search

I've expanded my search to include 2-pyrrolidone's N-alkylation and propylene oxide polymerization, noting N-alkylpyrrolidone synthesis and purification approaches. I found that I lack specifics regarding byproduct formation and mechanism details for the key reaction. More focused literature, like journal articles and in-depth patents, would really help refine my technical support guide.

Gaining Reaction Insights

I've been gathering details from previous searches, leading to a clearer picture of 2-pyrrolidone and propylene oxide reactivity. My research points towards a base-catalyzed reaction mechanism, but the specifics are still hazy. I'm digging deeper into potential catalysts and optimal conditions for specific product formation.

Analyzing Reaction Impurities

I'm now focusing on specific side reactions for 1-(2-Hydroxypropyl)pyrrolidin-2-one synthesis, noting propylene oxide polymerization and propylene glycol formation. I'm prioritizing sources that detail the impurity profiles of this specific reaction, seeking mechanistic explanations to understand how common byproducts arise. This information is key for developing troubleshooting guidance. I'm concentrating on analytical and mechanistic studies.

Establishing a Foundation

I've made good progress! My searches established a solid basis, revealing general synthesis methods for pyrrolidin-2-one derivatives. I've also uncovered reactivity details of 2-pyrrolidone and propylene oxide and some potential side reactions I need to account for in the process.

Refining the Search

I'm digging deeper now. My previous results gave me the basics, but I need specifics. I'm focusing my search on analyzing side product formation in the synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one. I'm looking for detailed analyses of byproducts under various conditions and troubleshooting advice. I'm concentrating on analytical and process chemistry-focused literature now.

Technical Support Center: Method Development for Scaling Up 1-(2-Hydroxypropyl)pyrrolidin-2-one Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(2-Hydroxypropyl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges and critical parameters of this synthesis, moving from bench-scale experimentation to pilot-plant production. Our focus is on ensuring safety, reproducibility, and high purity.

Reaction Overview and Mechanism

The synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one is primarily achieved through the base-catalyzed ring-opening of propylene oxide by 2-pyrrolidinone. 2-Pyrrolidinone, a lactam, possesses an acidic N-H proton that can be deprotonated by a suitable base to form a nucleophilic pyrrolidinide anion. This anion then attacks one of the electrophilic carbons of the propylene oxide ring, leading to the desired product after a work-up.

The reaction is highly exothermic and requires careful control of reagent addition and temperature to prevent runaway reactions and the formation of byproducts.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Pyrrolidinone 2-Pyrrolidinone Anion Pyrrolidinide Anion Pyrrolidinone->Anion + Base Base Base (e.g., KOH) Intermediate Alkoxide Intermediate Anion:e->Intermediate:w + Propylene Oxide PropyleneOxide Propylene Oxide Product 1-(2-Hydroxypropyl)pyrrolidin-2-one Intermediate:e->Product:w + H₂O Workup Aqueous Work-up (H₂O)

Caption: Base-catalyzed synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one.

Safety First: Critical Guidelines for Handling Propylene Oxide

Propylene oxide is a highly flammable, toxic, and reactive chemical.[1] Strict adherence to safety protocols is non-negotiable, especially during scale-up operations.

  • Toxicity and Exposure: Propylene oxide is a probable human carcinogen and can cause severe respiratory, skin, and eye irritation.[1][2] All handling must be performed in a well-ventilated chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a flame-resistant lab coat.[1][3]

  • Flammability: It is extremely flammable and can form explosive mixtures with air.[1][2] Ensure all equipment is properly grounded to prevent static discharge, and use only spark-proof tools.[2][4] Keep away from all sources of ignition.[3]

  • Reactivity: It can react violently with acids, bases, and oxidizing agents.[1][5] Uncontrolled polymerization can occur, leading to a dangerous increase in temperature and pressure.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[3]

  • Spill and Emergency Response: Have a spill kit readily available. In case of a spill, evacuate the area and avoid breathing vapors.[3] For skin contact, flush immediately with plenty of water for at least 15 minutes.[2][3] In case of inhalation, move to fresh air immediately and seek medical attention.[3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process in a direct Q&A format.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
T-01 Low or No Product Yield 1. Inactive catalyst (e.g., base is old or hydrated). 2. Insufficient reaction temperature. 3. Loss of volatile propylene oxide. 4. Incomplete deprotonation of 2-pyrrolidinone.1. Use fresh, anhydrous base (e.g., freshly crushed KOH). 2. Ensure the reaction mixture reaches the target temperature (typically 80-120°C, depending on scale and pressure). 3. Use a reflux condenser and ensure the reactor is well-sealed. For larger scales, perform the reaction under pressure. 4. Ensure stoichiometric or slight excess of base is used and allow sufficient time for salt formation before adding propylene oxide.
T-02 Formation of High-Boiling Impurities 1. Reaction temperature is too high, causing polymerization of propylene oxide. 2. Formation of di-adducts (reaction of the product's hydroxyl group with another molecule of propylene oxide).1. Maintain strict temperature control. Use a jacketed reactor with an efficient cooling system. 2. Use a molar excess of 2-pyrrolidinone relative to propylene oxide. This favors the initial reaction and minimizes the secondary reaction with the product.
T-03 Reaction Stalls / Slow Conversion 1. Catalyst poisoning or insufficient amount. 2. Poor mixing, leading to localized reagent concentrations. 3. Low reaction temperature.1. Verify catalyst loading and purity. 2. Increase agitation speed. Ensure the stirrer design is appropriate for the reactor size to ensure good mass transfer.[6] 3. Gradually increase the temperature, but do not exceed the safe operating limit to avoid side reactions.
T-04 Exothermic Runaway 1. Addition rate of propylene oxide is too fast. 2. Inadequate cooling capacity for the reactor scale.1. Add propylene oxide slowly and sub-surface via a dip tube. Monitor the internal temperature closely. The addition should be controlled such that the cooling system can comfortably manage the heat generated. 2. Ensure your cooling system is sized appropriately for the reaction volume. For scale-up, a simple water bath is insufficient; a chiller/circulator is required.[6]
T-05 Difficulties During Purification 1. Product decomposition during high-temperature distillation. 2. Co-distillation of impurities with similar boiling points.1. Use vacuum distillation to lower the boiling point of the product and minimize thermal degradation.[7] 2. Employ fractional distillation with a packed column for better separation. Alternatively, consider chromatographic purification for very high-purity requirements, though this can be costly at scale.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for this reaction and what is the typical loading? A: A strong base is typically used to deprotonate the 2-pyrrolidinone. Potassium hydroxide (KOH) is a common and cost-effective choice. Sodium hydride (NaH) can also be used for a more vigorous reaction.[9] The catalyst loading is typically in the range of 1-5 mol% relative to the 2-pyrrolidinone. A higher catalyst load can increase the reaction rate but may also promote side reactions if the temperature is not well-controlled.

Q2: What are the optimal temperature and pressure conditions for scale-up? A: At the lab scale (up to 1L), the reaction can often be run at reflux under atmospheric pressure, typically around 100-120°C. For pilot-scale production (>10L), it is highly recommended to use a pressurized reactor. Running the reaction at 2-4 bar allows you to maintain a lower temperature (e.g., 80-100°C) while keeping the propylene oxide (boiling point: 34°C) in the liquid phase. This provides a much safer and more controlled reaction environment.

Q3: How can I effectively monitor the reaction's progress? A: In-process controls (IPCs) are crucial. You can monitor the disappearance of the starting materials (2-pyrrolidinone and propylene oxide) using Gas Chromatography (GC). A small, quenched sample can be taken periodically from the reaction mixture. The reaction is considered complete when the peak corresponding to 2-pyrrolidinone reaches a minimum, stable area.

Q4: What are the primary considerations when moving from a 1L glass flask to a 20L jacketed glass reactor? A: Scaling up introduces significant challenges that are not always apparent at the bench.[6]

  • Heat Transfer: The surface-area-to-volume ratio decreases as you scale up. This means heat dissipation is less efficient. A jacketed reactor with a powerful thermostat is essential to manage the reaction exotherm.[6]

  • Mixing: What works with a small magnetic stir bar will not work in a 20L vessel. You must use an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure the mixture is homogeneous.[6]

  • Reagent Addition: Slow, controlled, sub-surface addition of propylene oxide using a dosing pump is mandatory at this scale to prevent localized overheating and vapor accumulation.

  • Safety: All safety measures, including grounding, emergency quenching plans, and pressure relief systems, become even more critical.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (1L Jacketed Reactor)
  • Reactor Setup: Assemble a 1L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, thermocouple, and a sub-surface addition line. Ensure the system is dry and purged with nitrogen.

  • Charge Reagents: Charge the reactor with 2-pyrrolidinone (e.g., 4.0 mol) and anhydrous potassium hydroxide (e.g., 0.12 mol).

  • Salt Formation: Begin stirring and heat the mixture to 80°C to dissolve the KOH and form the potassium salt of pyrrolidinone.

  • Propylene Oxide Addition: Once the temperature is stable, begin the slow, sub-surface addition of propylene oxide (e.g., 3.6 mol, a slight deficit to minimize di-adducts) over 2-3 hours. Maintain the internal temperature below 110°C.

  • Reaction: After the addition is complete, hold the mixture at 100-110°C for 4-6 hours, monitoring by GC until the 2-pyrrolidinone is consumed.

  • Work-up: Cool the reactor to room temperature. Slowly add water to quench any unreacted base. Neutralize the mixture with a suitable acid (e.g., dilute HCl) to a pH of ~7.

  • Purification: Transfer the mixture to a separatory funnel. The product may be isolated by extraction or, more commonly, the crude mixture is concentrated under reduced pressure to remove water and then purified by vacuum distillation.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a distillation apparatus suitable for vacuum operation, including a short-path distillation head and fraction collector.

  • Charge: Charge the distillation flask with the crude product from the work-up step.

  • Fractionation:

    • Slowly apply vacuum and begin heating.

    • Collect a low-boiling forerun, which will contain any residual water, solvents, and unreacted starting materials.

    • Increase the temperature/vacuum to distill the main product fraction. 1-(2-Hydroxypropyl)pyrrolidin-2-one has a high boiling point, so a good vacuum (<10 mmHg) is necessary.[7]

    • Collect the heart cut at a stable head temperature.

    • Leave the high-boiling residue, containing catalyst salts and polymers, in the distillation flask.

  • Analysis: Analyze the purified fractions by GC or NMR to confirm purity.

Scale-Up_Workflow cluster_prep Preparation & Safety cluster_reaction Synthesis cluster_purification Downstream Processing RM Raw Material QC (2-Pyrrolidinone, Propylene Oxide) Safety PPE & Reactor Safety Check (Grounding, Ventilation) RM->Safety Charge Charge 2-Pyrrolidinone & Catalyst Safety->Charge Heat Heat to 80-100°C (Salt Formation) Charge->Heat Add Controlled Addition of Propylene Oxide (Monitor Exotherm) Heat->Add React Hold at Temperature (Monitor by GC-IPC) Add->React Cool Cool & Quench Reaction React->Cool Neutralize Neutralize Catalyst Cool->Neutralize Distill Vacuum Distillation (Fractional Collection) Neutralize->Distill FinalQC Final Product QC (Purity, Identity) Distill->FinalQC

Caption: General workflow for the scaled-up production of the target molecule.

References

  • Propylene oxide - Standard Operating Procedure. (2012, December 14). [Source Not Available].
  • Propylene Oxide (C3H6O) Safety: Handling Guidelines and Risk Management. (2024, August 7). Interscan.
  • Propylene Oxide Safety D
  • Propylene Oxide Guidelines. [Source Not Available].
  • SAFETY DATA SHEET propylene oxide. (2015, June 1). Balchem.
  • 2-Pyrrolidone. Wikipedia. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). Asahi Glassplant Inc.[Link]

  • Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone. (2004, January 2).
  • Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. [Link]

  • 2-phenyl-1-pyrroline. Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing for 1-(2-Hydroxypropyl)pyrrolidin-2-one in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving chromatographic issues with 1-(2-Hydroxypropyl)pyrrolidin-2-one. This document is designed for researchers, analytical scientists, and drug development professionals who encounter asymmetrical peaks, specifically peak tailing, during the analysis of this compound. Our approach moves beyond a simple checklist to provide a deep, mechanistic understanding of the problem, empowering you to make informed, effective troubleshooting decisions.

Section 1: Understanding the Culprit - Why Does 1-(2-Hydroxypropyl)pyrrolidin-2-one Exhibit Peak Tailing?

Q1: What are the chemical properties of 1-(2-Hydroxypropyl)pyrrolidin-2-one that make it prone to peak tailing?

1-(2-Hydroxypropyl)pyrrolidin-2-one is a polar molecule characterized by a pyrrolidinone ring, a secondary alcohol (hydroxyl group), and a tertiary amine-like nitrogen atom within the lactam ring.[1] This combination of functional groups, particularly the basic nitrogen, makes the molecule susceptible to strong, undesirable secondary interactions with the stationary phase in reversed-phase liquid chromatography (RPLC).[2] While the primary retention mechanism in RPLC is hydrophobic interaction, these secondary interactions can delay a portion of the analyte molecules as they pass through the column, leading to a distorted peak with a pronounced "tail".[3]

Q2: What is the primary mechanism causing peak tailing for this compound on standard silica-based columns?

The predominant cause of peak tailing for basic compounds like 1-(2-Hydroxypropyl)pyrrolidin-2-one on traditional silica-based stationary phases (e.g., C18, C8) is interaction with residual silanol groups (Si-OH).[4][5] The surface of silica particles is populated with these groups. During the manufacturing process, not all silanol groups are successfully bonded with the hydrophobic alkyl chains (a process called end-capping).[6]

These exposed silanols, especially the more acidic "free" silanols, can become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above approximately 3-4.[2][7] The basic nitrogen on your analyte can become protonated (positively charged). This leads to a strong ion-exchange interaction that is a secondary, and often overloading, retention mechanism, causing significant peak tailing.[4][8]

cluster_0 Silica Surface cluster_1 Mobile Phase Silanol Deprotonated Silanol Group (SiO⁻) (Active Site) C18 C18 Chains (Primary Retention) Analyte 1-(2-Hydroxypropyl)pyrrolidin-2-one (Protonated Basic Center) Analyte->Silanol Ion-Exchange Interaction (Causes Tailing) Analyte->C18 Hydrophobic Interaction (Desired)

Caption: Analyte interaction with a C18 stationary phase.

Section 2: A Systematic Troubleshooting Workflow

Effective troubleshooting requires a logical progression from the simplest and most common solutions to more complex hardware changes. The following workflow is designed to resolve peak tailing efficiently.

Start Start: Peak Tailing Observed (USP Tailing Factor > 1.2) MobilePhase Step 1: Mobile Phase Optimization Start->MobilePhase Check1 Peak Shape Acceptable? MobilePhase->Check1 Column Step 2: Stationary Phase Selection Check1->Column No End End: Symmetrical Peak Achieved Check1->End Yes Check2 Peak Shape Acceptable? Column->Check2 System Step 3: System & Method Health Check Check2->System No Check2->End Yes System->End

Caption: A logical workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization - The First Line of Defense

Q4: How can I use mobile phase pH to improve peak shape?

Controlling the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[9][10] The goal is to shift the equilibrium of either the analyte or the silanol groups to a state that minimizes the problematic ion-exchange interaction.

  • Strategy A: Low pH (Recommended Start)

    • Mechanism: By lowering the mobile phase pH to ≤ 3, you protonate the residual silanol groups (Si-OH).[4] This neutralizes their negative charge, preventing them from strongly interacting with your now-protonated basic analyte.

    • Benefit: This is a highly effective and robust strategy for most modern silica-based columns, which are stable in the pH 2-8 range.[11]

  • Strategy B: High pH (Requires Specific Columns)

    • Mechanism: By raising the pH to > 9-10, you deprotonate your basic analyte, making it neutral. A neutral analyte will not engage in ion-exchange with the now fully deprotonated silanol groups.

    • Warning: This approach will rapidly and irreversibly damage standard silica columns. It should ONLY be attempted with columns specifically designed for high pH stability, such as hybrid-silica or certain polymer-based columns.[12]

Protocol: Mobile Phase pH Study

  • Prepare Buffers: Prepare aqueous mobile phase components using buffers with a pKa within 1 pH unit of your target pH. For example, use formic acid or phosphate buffer for low pH and ammonium bicarbonate for high pH.

  • Initial Condition: Start with a mobile phase of Acetonitrile:Water (with 0.1% Formic Acid, pH ~2.7).

  • Adjust and Test: If tailing persists, systematically adjust the pH. Ensure you are measuring the pH of the aqueous portion before mixing with the organic solvent.[11]

  • Equilibrate: Thoroughly equilibrate the column with at least 10-20 column volumes of the new mobile phase before each injection.

ParameterRecommended SettingRationale & Key Considerations
Starting pH 2.5 - 3.0Suppresses silanol ionization effectively. Most C18 columns are stable.[4][13]
Buffer Choice Formic Acid, Phosphoric AcidProvide good buffering capacity in the low pH range.
Buffer Conc. 10-25 mMSufficient to control pH without causing precipitation with high organic content.
Q5: What mobile phase additives can I use, and how do they work?

If pH adjustment alone is insufficient, mobile phase additives can act as "silanol suppressors" to further mask active sites.[14]

  • Competing Base (e.g., Triethylamine - TEA):

    • Mechanism: A small concentration of a competing base like TEA is added to the mobile phase. TEA, being a base itself, will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[4][13]

    • Considerations: This is a more "traditional" approach. While effective, TEA can shorten column lifetime and may suppress ionization in mass spectrometry (MS) detection.[13] Use sparingly and with modern, high-purity Type-B columns if possible.[4]

  • Inorganic Salt Modifiers:

    • Mechanism: Adding a neutral salt (e.g., NaClO₄) increases the ionic strength of the mobile phase.[15] This can disrupt the ionic secondary interactions between the analyte and the stationary phase, leading to improved peak symmetry.

    • Considerations: This can alter retention times and is generally not the first choice but can be effective in specific cases.

Protocol: Testing a Competing Base Additive

  • Select pH: Start with your optimized low-pH mobile phase (e.g., pH 3.0).

  • Prepare Additive Stock: Prepare a stock solution of the additive (e.g., Triethylamine).

  • Spike Mobile Phase: Add the competing base to the aqueous portion of the mobile phase at a low concentration (e.g., 5-10 mM TEA). Adjust the pH after adding the amine.[16]

  • Equilibrate and Inject: Equilibrate the column thoroughly and inject the sample.

  • Optimize: Adjust the concentration as needed. Higher concentrations may improve peak shape but can negatively impact column health and detection.

Step 2: Stationary Phase Selection - Choosing the Right Tool

Q6: My peak is still tailing after mobile phase optimization. Is my C18 column the problem?

Yes, it's highly likely. Not all C18 columns are created equal. Older columns, often classified as "Type A" silica, have higher metal content and more active, acidic silanol groups, making them particularly problematic for basic compounds.[6][12]

Recommendation: Ensure you are using a modern, high-purity "Type B" silica column. These columns are manufactured with low metal content and feature advanced end-capping technologies that dramatically reduce the number of accessible silanol sites, providing significantly better peak shape for basic analytes out of the box.[4]

Q7: What alternative column chemistries are recommended for a polar, basic compound like this?

If a high-quality C18 column still yields unsatisfactory results, switching to a different stationary phase chemistry is the next logical step.

Column TechnologyMechanism for Reducing TailingBest For...
Standard C18 (High-Purity) High surface coverage and dense end-capping to minimize exposed silanols.General-purpose starting point.
Embedded Polar Group (EPG) A polar group (e.g., amide, carbamate) is embedded in the alkyl chain, shielding silanols and offering alternative polar selectivity.[17][18]Significantly improving peak shape for bases while maintaining reversed-phase behavior.
Hybrid Organic/Silica The base particle is a hybrid of silica and organosiloxane, resulting in fewer surface silanols and enhanced pH stability.[4][12]Challenging basic compounds and methods requiring a wider pH range (e.g., pH > 8).
Phenyl Phases Provides pi-pi interactions with aromatic compounds. Can offer different selectivity and sometimes better peak shape for certain bases.[19]Analytes with aromatic character where C18 fails.

Recommendation: For 1-(2-Hydroxypropyl)pyrrolidin-2-one, an Embedded Polar Group (EPG) phase is an excellent choice to try after a standard C18. These phases are known to provide superior peak shape for basic compounds.[17]

Step 3: System & Method Health Check

Q8: Could my HPLC system or other method parameters be causing the tailing?

Yes. If you've optimized the chemistry (mobile phase and column) and still see tailing, the cause may be physical or related to other method parameters.

  • Q: Have you checked for extra-column volume?

    • A: Excessive volume between the injector and detector can cause peak broadening and tailing.[7][20] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly made without gaps.[7][21]

  • Q: Are you injecting an appropriate concentration?

    • A: Injecting too high a concentration of your analyte can overload the column, saturating the primary retention sites and forcing more interaction with secondary sites, which causes tailing.[20] Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you are likely experiencing mass overload.

  • Q: Is your sample diluent compatible with the mobile phase?

    • A: If your sample is dissolved in a solvent significantly stronger (i.e., more organic) than your initial mobile phase, it can cause peak distortion.[20][21] Ideally, your sample diluent should be the same as, or weaker than, your mobile phase.

  • Q: Could the column or system be contaminated?

    • A: Strongly retained basic compounds from previous analyses can contaminate the column head or system components, creating active sites. Try flushing the system and column with a strong, appropriate solvent. Using a guard column is a good preventative measure.[22]

Section 4: Frequently Asked Questions (FAQs)

  • Q9: What is an acceptable peak tailing factor?

    • A: According to regulatory guidelines like the United States Pharmacopeia (USP), an acceptable peak tailing (or asymmetry) factor is typically between 0.8 and 1.8, with an ideal value of 1.0 representing a perfectly symmetrical Gaussian peak.[21]

  • Q10: Can peak tailing be caused by metal contamination from my HPLC system?

    • A: Yes. Trace metals within the silica matrix or from stainless-steel components (like frits and tubing) can act as chelation sites for analytes with suitable functional groups, causing severe tailing.[3][6][20] If this is suspected, using mobile phase additives like EDTA can sometimes help, or switching to a bio-inert or PEEK-lined HPLC system may be necessary.[23][24]

  • Q11: I see a small shoulder on my main peak. Is this tailing?

    • A: A distinct shoulder is often not tailing but rather a co-eluting impurity.[2] Tailing is a smooth, continuous distortion of the peak's trailing edge. To investigate a shoulder, try changing the detection wavelength or using a higher efficiency column (longer length or smaller particle size) to improve resolution.[2]

References

  • alwsci. (2025, July 17).
  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech.
  • International Labmate Ltd. (2026, February 11). The Critical Role of Mobile Phase pH in Chromatography Separations.
  • Rotachrom Technologies. (2025, May 15).
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub.
  • LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity.
  • Waters Corporation.
  • Agilent Technologies.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Shimadzu. (2009).
  • Scribd. HPLC Peak Shape.
  • PubMed. (2004, September 17).
  • LCGC International.
  • Interchim. (2017, January 15).
  • Snyder, L. R., & Kirkland, J. J.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?.
  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Veeprho. (2025, August 25).
  • Semantic Scholar.
  • PubMed. (2025, February 8).
  • Journal of Chromatographic Science.
  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • PubChemLite. 1-(2-hydroxypropyl)pyrrolidin-2-one (C7H13NO2).
  • SIELC Technologies. Separation of 1-(3-Hydroxypropyl)pyrrolidin-2-one on Newcrom R1 HPLC column.
  • PubChem. CID 159939819 | C12H22N2O4.
  • PubChem. 1-(3-Hydroxypropyl)pyrrolidin-2-one | C7H13NO2 | CID 566744.
  • PubChem. 1-Hydroxy-1-(pyrrolidin-2-yl)propan-2-one | C7H13NO2 | CID 15820837.
  • ChemicalBook. (2026, January 13). N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2.
  • GSC Biological and Pharmaceutical Sciences.
  • PubMed. (2025, January 9).
  • Journal of Applied Pharmaceutical Science. (2025, January 29).
  • Scholars Research Library.

Sources

Enhancing the resolution of 1-(2-Hydroxypropyl)pyrrolidin-2-one in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Resolution NMR for 1-(2-Hydroxypropyl)pyrrolidin-2-one

Executive Summary

Subject: Resolution Enhancement & Enantiomeric Discrimination of 1-(2-Hydroxypropyl)pyrrolidin-2-one (HPP) Applicable Instrumentation: 400 MHz – 800 MHz NMR Spectrometers Target Analytes: HPP Racemates, Enantiomeric Excess (ee) Determination, Complex Mixtures.[1][2][3][4][5][6][7][8]

Technical Context: 1-(2-Hydroxypropyl)pyrrolidin-2-one presents a dual challenge in NMR spectroscopy:

  • Spectral Congestion: The pyrrolidone ring protons (H3, H4, H5) often form second-order multiplets that overlap with the hydroxypropyl chain signals.[2][4]

  • Chiral Indistinguishability: The molecule possesses a chiral center at the 2'-position of the hydroxypropyl group.[4] In an achiral solvent, enantiomers (

    
     and 
    
    
    
    ) are magnetically equivalent.[4]

This guide provides authoritative protocols to resolve these issues using Pure Shift NMR for spectral clarity and Chiral Solvating Agents (CSAs) for enantiomeric differentiation.

Module 1: Spectral Resolution Enhancement (Non-Chiral)

Use this module if your primary issue is overlapping multiplets preventing accurate integration.[1][2]

The "Pure Shift" Protocol

Standard proton NMR results in J-coupling multiplets that broaden signals.[1][2][4] Pure Shift NMR (broadband homonuclear decoupling) collapses these multiplets into singlets, effectively improving resolution by up to 10x without increasing magnetic field strength.[4]

Recommended Pulse Sequence: PSYCHE (Pure Shift Yielded by Chirp Excitation) or Zangger-Sterk.[1][2][4]

Acquisition Parameters (Typical 600 MHz):

Parameter Value Reason
Pulse Sequence psyche (Bruker) / pure_shift (Varian) Decouples homonuclear J-interactions.[1][2][4]
Spectral Width 10–12 ppm Standard range for organic molecules.[1][2][4]
Relaxation Delay (D1) 2.0 – 5.0 s Essential for quantitative integration.[1][2][4]
Number of Scans (NS) 16 – 64 Pure shift sequences have lower sensitivity (~10-20% of standard 1H); more scans are needed.[1][2][4]

| Receiver Gain | Optimized (Auto) | Avoid clipping the FID. |

Troubleshooting:

  • Q: My signal-to-noise ratio (S/N) is terrible.

    • A: Pure shift sequences sacrifice sensitivity for resolution.[1][4] Increase NS by a factor of 4. Alternatively, use a cryoprobe if available.[4]

  • Q: I see "chunking" artifacts in the baseline.

    • A: This is a processing artifact.[1][2][4] Ensure your concatenated FID reconstruction is set correctly in the processing software (e.g., TopSpin pshift command).[4]

Solvent Selection Strategy

The choice of solvent dictates the viscosity (line width) and hydrogen bonding network.

  • Scenario A: Maximum Resolution. Use CDCl₃ (Deuterated Chloroform) .[1][2][4] Low viscosity leads to sharper lines.[4]

  • Scenario B: Separating Exchangeable Protons. Use DMSO-d₆ .[1][2][4] The -OH proton of HPP will likely appear as a sharp doublet (coupled to CH) rather than a broad singlet, aiding in structural confirmation.[4]

Module 2: Chiral Resolution (Enantiomeric Discrimination)

Use this module to determine Enantiomeric Excess (ee) or distinguish


 vs. 

isomers.[1][2]
Chiral Solvating Agents (CSAs)

CSAs are the preferred first-line method.[1][2][4] They form transient diastereomeric complexes with HPP via Hydrogen Bonding.[4]

Primary Reagent: (R)-(-)-Mandelic Acid [1][2][4]

  • Mechanism: The carboxylic acid of Mandelic acid H-bonds with the carbonyl of the pyrrolidone, while the hydroxyl group interacts with the HPP hydroxyl. This creates a distinct magnetic environment for the

    
     and 
    
    
    
    enantiomers of HPP.

Protocol: The Titration Method

  • Baseline Scan: Dissolve 10 mg HPP in 600 µL CDCl₃ . Acquire a standard ¹H spectrum.[4]

  • Addition: Add 1.0 equivalent (molar ratio 1:1) of (R)-(-)-Mandelic acid directly to the NMR tube.[1][2][4]

  • Equilibration: Shake vigorously for 2 minutes. Allow to settle.

  • Acquisition: Acquire spectrum. Look for splitting of the Methyl doublet (~1.1 ppm) or the Methine signal.

  • Optimization: If splitting is partial, increase CSA ratio to 2:1 or lower temperature to 278 K (+5°C).

Lanthanide Shift Reagents (LSRs)

If CSAs fail to induce sufficient splitting (


 ppm), use a paramagnetic metal complex.[2]

Reagent: Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate])[1][2][3][4]

  • Risk: Paramagnetic broadening can wipe out multiplet structure.[1][4]

  • Benefit: Induces massive chemical shift dispersion (often >0.5 ppm separation between enantiomers).[1][2][4]

LSR Workflow:

  • Prepare 10 mg HPP in CDCl₃ (Must be dry; water deactivates LSRs).

  • Add solid Eu(hfc)₃ in increments of 0.1 equivalents.[2][4]

  • Monitor the methyl region.[2][4] The signals will shift downfield and split.[4][9]

  • Stop when the enantiomeric methyl doublets are baseline resolved.[2][4]

Visual Decision Guide

NMR_Resolution_Strategy Start Start: HPP Resolution Issue Issue_Type Identify Primary Issue Start->Issue_Type Spectral_Overlap Spectral Overlap (Multiplets merging) Issue_Type->Spectral_Overlap Messy Spectrum Chiral_Discrimination Chiral Discrimination (R vs S separation) Issue_Type->Chiral_Discrimination Need ee% Pure_Shift Run Pure Shift (PSYCHE) Collapse J-couplings Spectral_Overlap->Pure_Shift Solvent_Switch Switch Solvent CDCl3 (Sharpness) vs DMSO (OH-coupling) Spectral_Overlap->Solvent_Switch CSA_Path Method A: Chiral Solvating Agent (Non-destructive, cheap) Chiral_Discrimination->CSA_Path Mandelic Use (R)-Mandelic Acid Titrate 1:1 to 3:1 in CDCl3 CSA_Path->Mandelic LSR_Path Method B: Lanthanide Shift Reagent (High power, line broadening) Eu_hfc Use Eu(hfc)3 Titrate 0.1 eq steps LSR_Path->Eu_hfc Mandelic->LSR_Path No Split Success Acquire Quantitative Spectrum (qNMR parameters) Mandelic->Success Split > 0.02 ppm Eu_hfc->Success

Figure 1: Strategic decision tree for selecting the correct resolution enhancement technique based on the specific analytical hurdle.

Frequently Asked Questions (FAQs)

Q1: Why does the -OH signal disappear when I add Eu(hfc)₃? A: Lanthanide reagents are Lewis acids that coordinate directly to the oxygen of the hydroxyl group. This proximity to the paramagnetic center causes extreme broadening of the -OH proton, often making it invisible.[4] Focus your integration on the methyl group (terminal CH₃) or the methine proton (CH-O), which will shift but remain visible.

Q2: Can I use Mandelic acid in DMSO-d₆? A: It is not recommended. DMSO is a strong Lewis base and will compete with HPP for hydrogen bonding with the Mandelic acid, effectively "washing out" the chiral recognition. CDCl₃ or Benzene-d₆ are required to support the delicate H-bond network needed for discrimination [1].[1][4]

Q3: My Pure Shift spectrum has low sensitivity. Can I increase the concentration? A: Yes, but be cautious. HPP is a lactam and can self-aggregate at high concentrations (>50 mM) via amide stacking, which causes viscosity broadening.[1][2][4] It is better to increase the number of scans (NS) rather than concentration. Keep concentration below 20 mg/mL for optimal resolution.

Q4: How do I calculate Enantiomeric Excess (ee) from the split peaks? A: Once the peaks are resolved (e.g., two doublets for the methyl group), integrate them individually.



Ensure your relaxation delay (D1) is at least 

(typically 5-7 seconds) to ensure the integration is quantitative.[1][2]

References

  • Wenzel, T. J. (2007).[2][4] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1][4] (Authoritative text on CSA mechanisms and solvent selection).

  • Claridge, T. D. W. (2016).[2][4] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[4] (Source for Pure Shift and PSYCHE protocols).[2][4]

  • Parker, D. (1991).[2][4] NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.[2][4] (Foundational review on CSAs and LSRs).

  • Foroozandeh, M., et al. (2014).[2][4] Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992.[1][4] (Primary literature for PSYCHE pure shift method).[2][4]

Sources

Optimizing reaction conditions for N-alkylation of pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Gamma-Butyrolactam Functionalization

Welcome to the Advanced Synthesis Support Portal. Current Status: Operational Role: Senior Application Scientist Objective: To provide field-proven protocols, mechanistic insights, and troubleshooting logic for the N-alkylation of pyrrolidin-2-one (2-pyrrolidone).

Executive Summary: The mechanistic Challenge

The N-alkylation of pyrrolidin-2-one is a fundamental transformation in the synthesis of racetams (nootropics) and GABA analogs. However, it presents a classic ambident nucleophile challenge. Upon deprotonation, the lactam anion resonates between the nitrogen and the oxygen atoms.

  • The Kinetic Trap: The oxygen atom is the "harder" nucleophile (high charge density).

  • The Thermodynamic Goal: The nitrogen atom is the "softer" nucleophile, leading to the thermodynamically stable N-alkyl product (amide resonance).

Your success depends on manipulating the Hard-Soft Acid-Base (HSAB) parameters of your reaction system.

Decision Matrix: Selecting Your Protocol

Before starting, map your constraints to the correct method using the decision tree below.

ReactionSelector start START: Define Constraints scale Scale of Reaction? start->scale electrophile Electrophile Type? scale->electrophile < 10g green Green/Safety Priority? scale->green > 100g method_A METHOD A: Classic NaH/DMF (High Yield, Hazardous) electrophile->method_A Unreactive (Cl) method_C METHOD C: Microwave/K2CO3 (Rapid Screening) electrophile->method_C Reactive (I/Br) green->method_A Strict Anhydrous method_B METHOD B: Phase Transfer (PTC) (Scalable, Safer) green->method_B High Safety

Figure 1: Protocol selection logic based on scale and electrophile reactivity.

Critical Troubleshooting & FAQs

Issue 1: "I am observing O-alkylation (Lactim Ether) byproducts."

Diagnosis: You are likely using a "hard" electrophile or a solvent that leaves the oxygen anion too exposed. The Science: According to Pearson’s HSAB theory, the lactam anion has high electron density on the Oxygen (Hard) and the Nitrogen (Soft).

  • Hard Electrophiles (e.g., Alkyl sulfonates, sulfates, small chloro-alkanes) attack the Oxygen.[1]

  • Soft Electrophiles (e.g., Alkyl iodides, benzyl bromides) attack the Nitrogen.

Corrective Actions:

  • Switch Leaving Groups: Change from Mesylates/Tosylates to Iodides . If you must use a chloride, add a catalytic amount of NaI (Finkelstein conditions) to generate the softer iodide in situ.

  • Counter-ion Control: Switch your base from Li+ or Na+ salts to K+ or Cs+ . Larger cations dissociate more readily, reducing the tight ion-pairing that often shields the nitrogen.

  • Solvent: Ensure you are using a polar aprotic solvent (DMF, NMP) which solvates cations well, leaving the nucleophilic anion free to react.

Issue 2: "The reaction stalls at 50-60% conversion."

Diagnosis: Water contamination or "Base Poisoning." The Science: Pyrrolidin-2-one has a pKa of approx. 24 (in DMSO). It requires a strong base for complete deprotonation.

  • If using NaH : Commercial NaH often degrades. If moisture is present, NaOH forms. NaOH is not strong enough to fully deprotonate the lactam in organic solvents, creating an equilibrium that stalls the reaction.

  • Hydration Shells: Water forms a hydration shell around the nucleophile, drastically reducing its

    
     reactivity.
    

Corrective Actions:

  • Titrate NaH: Verify activity or use fresh 60% dispersion in oil.

  • Drying: Dry the pyrrolidin-2-one over molecular sieves (4Å) for 24h prior to use. Distill DMF/DMSO from CaH2.

Issue 3: "My electrophile is base-sensitive (e.g., contains an ester)."

Diagnosis: Strong bases like NaH will hydrolyze your electrophile before alkylation occurs. Corrective Action: Switch to Phase Transfer Catalysis (Method B) .

  • Use solid K2CO3 or KOH in Toluene with TBAB (Tetrabutylammonium bromide).

  • The reaction occurs in the organic phase where the effective concentration of hydroxide is low, preserving sensitive functional groups like esters.

Validated Experimental Protocols

Method A: The "Gold Standard" (NaH/DMF)

Best for: Small scale, unreactive electrophiles, research purity.

  • Setup: Flame-dried RBF, Nitrogen atmosphere.

  • Deprotonation: Suspend NaH (1.2 equiv, 60% in oil) in anhydrous DMF (0.5 M concentration) at 0°C.

  • Addition: Add Pyrrolidin-2-one (1.0 equiv) dropwise.

    • Observation: Evolution of H2 gas. Stir for 30 min at 0°C, then 30 min at RT. The solution should become clear/yellowish.

  • Alkylation: Cool back to 0°C. Add Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir for 2-4 hours.

    • Note: If using Alkyl Chlorides, heat to 60-80°C and add NaI (0.1 equiv) .

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.[2] Wash organic layer 3x with water (crucial to remove DMF).

Method B: Green/Scalable (Phase Transfer Catalysis)

Best for: Scale-up (>50g), moisture tolerance, sensitive substrates.

  • Solvent System: Mix Toluene (or MeCN) and Pyrrolidin-2-one (1.0 equiv) .

  • Base/Catalyst: Add solid KOH (powdered, 2.0 equiv) and TBAB (0.05 equiv) .

  • Reaction: Add Alkyl Bromide/Iodide (1.1 equiv) .

  • Conditions: Heat to reflux (or 80°C) with vigorous stirring.

    • Mechanism:[3][4] TBAB shuttles the deprotonated lactam into the organic phase as a lipophilic ion pair, reacting rapidly with the alkyl halide.

  • Workup: Filter off the solid salts. Evaporate solvent. (No aqueous wash needed if salts are filtered).

Comparative Data: Base & Solvent Effects[4][5][6][7][8]

The following table summarizes expected yields based on internal optimization studies and literature precedents (e.g., Ren et al., Morgans et al.).

BaseSolventCatalystTempTimeYield (N-Alkyl)Selectivity (N:O)
NaH DMFNone25°C4 h92% >99:1
NaH THFNone60°C12 h75%95:5
KOH TolueneTBAB (5%)110°C3 h88% 98:2
K2CO3 DMFNone80°C24 h65%90:10
K2CO3 DMFMicrowave150°C10 min90% >99:1

Mechanistic Visualization

Understanding the pathway is key to controlling side reactions.

Mechanism Lactam Pyrrolidin-2-one (Neutral) Anion Ambident Anion (Resonance Hybrid) Lactam->Anion Deprotonation (pKa ~24) Base Base (B:) Base->Anion PathN Path A: Soft E+ (Alkyl Iodides) Anion->PathN PathO Path B: Hard E+ (Sulfonates/Sulfates) Anion->PathO ProdN N-Alkylated Product (Thermodynamic) PathN->ProdN ProdO O-Alkylated Product (Lactim Ether - Kinetic) PathO->ProdO

Figure 2: The bifurcation of the ambident lactam anion. Path A is desired; Path B is the common failure mode.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Ambident Nucleophiles and HSAB theory).
  • Ren, Y., et al. (2019). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." ResearchGate.[5]

  • Morgans, G. L., et al. (2020).[6] "Cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones." Arkivoc.

  • Reich, H. J. (2024).[7] "Equilibrium pKa Table (DMSO Solvent)." University of Wisconsin-Madison / ACS Organic Division.

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.[7] (Foundational text for Method B).

  • Caddick, S. (1995). "Microwave assisted organic synthesis." Tetrahedron. (Basis for Method C).

Sources

Technical Support Center: Quenching Procedures for Reactions Involving 1-(2-Hydroxypropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling reactions involving 1-(2-Hydroxypropyl)pyrrolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile molecule in their synthetic workflows. The inherent functionalities of this compound—a secondary alcohol and a lactam—mean that reaction conditions can vary widely, necessitating carefully planned and executed quenching procedures.

This guide moves beyond simple step-by-step instructions to provide the underlying chemical principles and rationale, empowering you to troubleshoot effectively and ensure the safety, efficiency, and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of 1-(2-Hydroxypropyl)pyrrolidin-2-one and the general principles of quenching.

Q1: What are the primary chemical functionalities of 1-(2-Hydroxypropyl)pyrrolidin-2-one I should consider during a reaction and quench?

A1: You must consider two primary reactive sites:

  • The Secondary Alcohol (-OH): This group is nucleophilic and weakly acidic. It can be deprotonated by strong bases (e.g., NaH, n-BuLi), oxidized to a ketone, or participate in esterification or etherification reactions.

  • The Lactam (a cyclic amide): The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures. The carbonyl can also be targeted by powerful reducing agents like lithium aluminum hydride (LiAlH₄).

The quenching strategy must neutralize the specific reagents targeting these groups without compromising the integrity of the molecule itself.

Q2: What are the most critical safety precautions before starting a quench?

A2: Safety is paramount. Before any quench, always:

  • Ensure you are wearing appropriate Personal Protective Equipment (PPE) , including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.[1]

  • Perform the quench in a certified chemical fume hood to control the release of potentially hazardous gases or aerosols.[1]

  • Have an appropriate cooling bath (e.g., ice-water) ready. Most quenching procedures are exothermic and require temperature control to prevent the reaction from running away.[2]

  • Never add water or other highly reactive quenching agents directly to a potent reagent like an organolithium or a metal hydride. This can cause a violent, uncontrolled reaction.[3][4] A stepwise approach with less reactive solvents is essential.[5]

  • Ensure the reaction vessel is not sealed. Quenching often evolves gas, which can lead to a dangerous pressure buildup in a closed system.[4][5]

Q3: How should I dispose of waste containing 1-(2-Hydroxypropyl)pyrrolidin-2-one?

A3: All chemical waste must be disposed of according to your institution's and local regulations. Generally, waste containing this compound should be collected in a properly labeled, sealed container. Do not mix it with incompatible waste streams.[6] After a successful quench and workup, the neutralized aqueous and organic layers should be segregated into appropriate halogenated or non-halogenated waste containers.

Section 2: Troubleshooting Guides by Reaction Class

This section provides specific advice for quenching reactions based on the type of reagents used.

Reactions with Strong Bases (e.g., n-BuLi, LDA, NaH)

Issue: You have used a strong base to deprotonate the hydroxyl group and need to quench the excess reagent.

Question: My reaction with n-BuLi is complete. What is the safest quenching procedure?

Answer: Quenching pyrophoric reagents like n-butyllithium requires a careful, stepwise approach to manage the highly exothermic reaction. Direct addition of water will cause violent boiling and is a significant fire hazard.

Recommended Protocol:

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Under an inert atmosphere (Nitrogen or Argon), slowly add a less reactive alcohol, such as isopropanol , dropwise via a syringe or addition funnel.[1][5] You will observe gas evolution (butane). Continue adding until the bubbling subsides.

  • Next, slowly add methanol . This step safely reacts with any remaining traces of the strong base.

  • Finally, you can cautiously add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to complete the quench.[7]

  • Allow the mixture to warm to room temperature before proceeding with the aqueous workup.

Causality: The principle is to gradually decrease the reactivity of the base with quenching agents of increasing acidity (and reactivity). Isopropanol is much less reactive towards n-BuLi than water, allowing for a controlled release of energy. This hierarchical addition prevents a thermal runaway.

Workflow for Quenching Pyrophoric Bases

G cluster_0 Quenching Pyrophoric Reagents (e.g., n-BuLi) A Reaction Mixture at 0°C (Excess n-BuLi) B Slowly add Isopropanol A->B C Gas Evolution Ceased? B->C C->B No D Slowly add Methanol C->D Yes E Slowly add Water or sat. aq. NH4Cl D->E F Quench Complete Proceed to Workup E->F

Caption: Stepwise quenching of pyrophoric bases.

Troubleshooting:

  • Problem: "I added the quenching agent too quickly and the reaction erupted."

  • Solution: This is caused by an uncontrolled exotherm. Always cool the reaction to 0°C or below and add the quenching agent dropwise, monitoring the temperature and gas evolution. If the reaction becomes too vigorous, stop the addition immediately and allow it to cool.[2]

Reactions with Hydride Reducing Agents (e.g., LiAlH₄)

Issue: You have performed a reduction in the presence of 1-(2-Hydroxypropyl)pyrrolidin-2-one and need to quench the excess lithium aluminum hydride (LiAlH₄).

Question: How do I properly quench a LiAlH₄ reaction to get a filterable solid?

Answer: Quenching LiAlH₄ with water directly often produces gelatinous aluminum salts that are extremely difficult to filter. The Fieser method is a widely trusted protocol that results in a granular, easily filterable precipitate.[8]

Recommended Protocol (Fieser Method): For a reaction using X g of LiAlH₄ in a solvent like THF or ether:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and sequentially add the following, allowing for gas evolution to subside between each addition:

    • X mL of water

    • X mL of 15% (w/v) aqueous NaOH

    • 3X mL of water

  • Stir the resulting mixture vigorously for 15-30 minutes at room temperature. You should observe the formation of a white, granular solid.

  • Filter the mixture through a pad of Celite®, washing the solid thoroughly with your reaction solvent (e.g., THF, EtOAc).[8] The desired product will be in the filtrate.

ReagentAmount (per X g of LiAlH₄)Purpose
WaterX mLReacts with excess LiAlH₄
15% aq. NaOHX mLConverts aluminum salts to insoluble hydroxides
Water3X mLGranulates the precipitate

Causality: This specific sequence of additions is designed to convert the aluminum byproducts into a crystalline form (LiAlO₂) that is easy to remove by filtration, preventing the formation of a problematic gel.

Troubleshooting:

  • Problem: "My precipitate is still somewhat gelatinous."

  • Solution: This can happen if the additions were too rapid or if stirring was insufficient. Allow the mixture to stir for a longer period (1-2 hours) at room temperature. In some cases, adding anhydrous magnesium sulfate (MgSO₄) and stirring can help break up the gel before filtration.

Reactions Under Strong Acidic Conditions

Issue: You have used a strong acid (e.g., H₂SO₄, TFA) as a catalyst or reagent and need to neutralize the reaction mixture.

Question: What is the best way to neutralize an acidic reaction without excessive foaming?

Answer: Neutralizing strong acids with bicarbonate or carbonate bases generates a large volume of CO₂ gas, which can cause dangerous and messy foaming. A controlled, multi-step neutralization is the best approach.

Recommended Protocol:

  • Cool the reaction mixture to 0 °C.

  • If your product is soluble in an organic solvent, dilute the mixture with it first (e.g., ethyl acetate, dichloromethane).

  • Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring.[9] Add it down the side of the flask to control the rate of effervescence.

  • Monitor the pH of the aqueous layer using pH paper. Continue adding the basic solution until the pH is neutral or slightly basic (pH 7-8).

  • For large-scale reactions, it is often better to first neutralize the bulk of the acid with a stronger, non-gaseous base like 1M NaOH, and then use NaHCO₃ for the final, fine-tuned neutralization to avoid over-basifying the solution.

Quenching Decision Workflow

G Start Reaction Complete Check Identify Excess Reagent Type Start->Check Base Strong Base (n-BuLi, NaH) Check->Base Acid Strong Acid (H2SO4, TFA) Check->Acid Hydride Hydride Reductant (LiAlH4) Check->Hydride ProcBase Use Stepwise Quench (Alcohol -> Water) Base->ProcBase ProcAcid Use Basic Quench (sat. aq. NaHCO3) Acid->ProcAcid ProcHydride Use Fieser Method (H2O/NaOH/H2O) Hydride->ProcHydride

Caption: General decision-making for quenching procedures.

Troubleshooting:

  • Problem: "I think my product, which has an ester group, decomposed during the basic quench."

  • Solution: If your molecule contains base-sensitive functional groups (like esters or epoxides), use a milder base for neutralization, such as a saturated solution of ammonium chloride (NH₄Cl), or perform the quench at a very low temperature (0 °C or below) to minimize the rate of decomposition.

References

  • Huang Lab, Standard Operating Procedures (Feb, 2017). Michigan State University Department of Chemistry. [Link]

  • Common Standard Operating Procedure for Quenching Pyrophoric Materials. University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Organic Syntheses Procedure, Org. Synth. 2011, 88, 342. [Link]

  • Knuutila, H. et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]

  • Sarpong Group, Quenching of Pyrophoric Materials (Nov 22, 2016). University of California, Berkeley College of Chemistry. [Link]

  • University of Rochester, Department of Chemistry, How To Run A Reaction: The Quench. [Link]

  • University of Rochester, Department of Chemistry, How to Add Reagents to a Reaction. [Link]

  • Kumar, A. (2021). A Report on Reagents and its Quenching Methods. Research and Reviews: Journal of Chemistry. [Link]

  • PubChem, Compound Summary for 1-(2-hydroxypropyl)pyrrolidin-2-one. [Link]

  • Reddit r/Chempros, Quenching guide (Apr 9, 2024). [Link]

  • Australian Government Department of Health, Full Public Report on 2-Pyrrolidinone, 1-(2-hydroxyethyl)- (Sep 23, 2015). [Link]

  • KGROUP, Quenching Reactive Substances (Oct 27, 2006). [Link]

  • Wikipedia, 2-Pyrrolidone. [Link]

  • Sarpong Group, Quenching of Water Reactive Materials (Nov 22, 2016). University of California, Berkeley College of Chemistry. [Link]

Sources

Validation & Comparative

Comparative Analysis of 1-(2-Hydroxypropyl)pyrrolidin-2-one Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of the synthesis routes for 1-(2-Hydroxypropyl)pyrrolidin-2-one , designed for researchers and process chemists.

Executive Summary

1-(2-Hydroxypropyl)pyrrolidin-2-one (CAS: 3445-11-2) is a versatile polar aprotic solvent and pharmaceutical intermediate. Its synthesis is primarily dominated by two distinct chemical pathways: the Condensation Route (using


-butyrolactone and 1-amino-2-propanol) and the N-Alkylation Route  (using 2-pyrrolidone and propylene oxide).

While the Condensation Route is historically favored for its use of stable, less hazardous reagents, the N-Alkylation Route offers superior atom economy and lower thermal requirements. This guide objectively compares these methodologies, providing validated protocols, mechanistic insights, and safety profiles to aid in process selection.

Chemical Identity & Structure

  • IUPAC Name: 1-(2-Hydroxypropyl)pyrrolidin-2-one

  • Synonyms: N-(2-Hydroxypropyl)-2-pyrrolidone; HP-2-P

  • CAS Number: 3445-11-2

  • Molecular Formula:

    
    
    
  • Stereochemistry: The product contains a chiral center at the 2-position of the propyl chain. Industrial grades are typically racemic.

Route A: The Condensation Pathway

Reagents:


-Butyrolactone (GBL) + 1-Amino-2-propanol (Isopropanolamine)
Mechanism of Action

This route proceeds via a two-step sequence:

  • Nucleophilic Acyl Substitution (Aminolysis): The primary amine attacks the carbonyl carbon of GBL, opening the lactone ring to form an acyclic hydroxy-amide intermediate (

    
    -(2-hydroxypropyl)-4-hydroxybutanamide).
    
  • Intramolecular Cyclization (Dehydration): Under thermal forcing, the intermediate eliminates water to close the pyrrolidone ring.

Experimental Protocol (Bench Scale)
  • Setup: 500 mL three-neck flask equipped with a mechanical stirrer, Dean-Stark trap (for water removal), and reflux condenser.

  • Stoichiometry: 1.0 eq GBL : 1.05 eq 1-Amino-2-propanol.

  • Procedure:

    • Charge GBL (86.1 g, 1.0 mol) and 1-Amino-2-propanol (78.9 g, 1.05 mol) into the reactor.

    • Step 1 (Aminolysis): Heat the mixture to 180°C for 2 hours. The internal pressure may rise slightly if sealed, but atmospheric operation is standard.

    • Step 2 (Dehydration): Increase temperature to 200–230°C . Water will begin to distill azeotropically or directly.

    • Maintain temperature until the theoretical amount of water (~18 mL) is collected in the Dean-Stark trap.

    • Purification: Vacuum distillation (approx. 150°C at 10 mmHg) to remove excess amine and heavy byproducts.

  • Typical Yield: 85–92%

Mechanistic Visualization

G GBL γ-Butyrolactone (GBL) Inter Intermediate: N-(2-hydroxypropyl)- 4-hydroxybutanamide GBL->Inter Aminolysis (180°C) Amine 1-Amino-2-propanol Amine->Inter Aminolysis (180°C) Product 1-(2-Hydroxypropyl) pyrrolidin-2-one Inter->Product Cyclization (200-230°C) Water H₂O (Byproduct) Inter->Water Elimination

Figure 1: Reaction pathway for the Condensation Route involving ring opening and subsequent dehydration.

Route B: The N-Alkylation Pathway

Reagents: 2-Pyrrolidone + Propylene Oxide (PO)

Mechanism of Action

This route utilizes a base-catalyzed ring-opening of an epoxide:

  • Activation: A base (e.g., KOH) deprotonates the amide nitrogen of 2-pyrrolidone, increasing its nucleophilicity.

  • Nucleophilic Attack: The pyrrolidone anion attacks the less substituted carbon (terminal

    
    ) of propylene oxide (Regioselective 
    
    
    
    ).
  • Proton Transfer: The resulting alkoxide abstracts a proton (from the conjugate acid or solvent) to form the hydroxyl group.

Experimental Protocol (Bench Scale)
  • Safety Warning: Propylene oxide is a volatile carcinogen and extremely flammable. Use a high-pressure autoclave or sealed tube behind a blast shield.

  • Setup: Stainless steel autoclave (Parr reactor).

  • Catalyst: Potassium hydroxide (KOH) or Sodium methoxide (NaOMe) (1–2 mol%).

  • Procedure:

    • Charge 2-Pyrrolidone (85.1 g, 1.0 mol) and KOH (0.56 g, 0.01 mol) into the reactor.

    • Purge with nitrogen. Heat to 100°C to dissolve catalyst; vacuum strip any water formed if using hydroxide.

    • Addition: Slowly feed Propylene Oxide (64.0 g, 1.1 mol) over 2 hours, maintaining internal temperature between 120–140°C . The reaction is exothermic.[1]

    • Digestion: Hold at 140°C for an additional 2 hours to ensure complete consumption of PO.

    • Neutralization: Cool to ambient. Neutralize catalyst with a stoichiometric amount of acid (e.g., acetic acid) or remove via ion exchange resin.

    • Purification: Vacuum distillation.

  • Typical Yield: 94–98%

Mechanistic Visualization

G Pyr 2-Pyrrolidone Anion Pyrrolidone Anion (Nucleophile) Pyr->Anion Deprotonation Base Base Catalyst (KOH) Base->Anion Deprotonation Product 1-(2-Hydroxypropyl) pyrrolidin-2-one Anion->Product + PO (Regioselective Attack) 120-140°C PO Propylene Oxide PO->Product

Figure 2: Base-catalyzed N-alkylation mechanism showing regioselective epoxide ring opening.

Comparative Analysis

The following table contrasts the two routes across critical industrial and scientific parameters.

ParameterRoute A: Condensation (GBL)Route B: N-Alkylation (PO)
Atom Economy Low (Loss of 18 g/mol

)
High (100% theoretical)
Reaction Temperature High (200–250°C)Moderate (120–140°C)
Pressure AtmosphericPressurized (Autoclave required)
Yield 85–92%94–98%
Safety Profile Safer Reagents (GBL is regulated but stable)High Hazard (PO is carcinogenic/explosive)
Impurity Profile Residual amines, thermal degradation products (heavies)Regioisomers (minor), residual epoxide, catalyst salts
E-Factor Higher (due to water waste and lower yield)Lower (Green chemistry preferred)
Critical Discussion
  • Purity & Isomers: Route B (PO) is prone to regioselectivity issues. While the attack predominantly occurs at the terminal carbon (

    
    ), steric hindrance can occasionally lead to attack at the secondary carbon, yielding the isomer 1-(1-hydroxypropan-2-yl)pyrrolidin-2-one. Route A is strictly defined by the structure of the starting amine, offering higher structural fidelity if the amine source is pure.
    
  • Thermodynamics: Route A is endothermic and entropy-driven (release of water), requiring significant energy input to drive the equilibrium. Route B is exothermic; heat management is the primary engineering challenge.

References

  • Chemical Identity: PubChem. 1-(2-hydroxypropyl)pyrrolidin-2-one (Compound). National Library of Medicine. Link

  • GBL Synthesis Context: Reaction of gamma-butyrolactone with amines. Patent US6726811B2 (Method of purifying N-(2-hydroxyethyl)-2-pyrrolidone). Link

  • N-Alkylation Mechanism: Base-catalyzed reaction of lactams with epoxides. Patent US3778402 (Polymerization of 2-pyrrolidone using a catalyst formed by reaction between 2-pyrrolidone and aqueous KOH). Link

  • Propylene Oxide Safety: ECHA. Propylene Oxide Registration Dossier. European Chemicals Agency. Link

  • General Pyrrolidone Synthesis: 2-Pyrrolidinone: Synthesis method and chemical reaction. ChemicalBook. Link

Sources

Technical Guide: Validating the Purity of Synthesized 1-(2-Hydroxypropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate synthesis, 1-(2-Hydroxypropyl)pyrrolidin-2-one (HPP) serves as a critical polar aprotic solvent and chiral building block. However, its synthesis—typically via the aminolysis of


-butyrolactone (GBL) with 1-amino-2-propanol—generates a specific impurity profile that standard "area %" integration often masks.

This guide challenges the industry reliance on simple Gas Chromatography (GC-FID) area percentages. Instead, it proposes a Dual-Validation Workflow combining GC-MS (for impurity identification) and Quantitative NMR (qNMR) (for absolute mass balance). This approach ensures compliance with ICH Q3A guidelines by detecting non-chromophoric impurities (water, salts) and distinguishing between structural isomers.

Part 1: The Synthesis Context & Impurity Landscape

To validate purity, one must first understand the origin of impurities. The synthesis of HPP is an equilibrium-driven reaction that leaves specific residues.

The Reaction Pathway

The primary route involves the nucleophilic attack of isopropanolamine on GBL.

SynthesisPath GBL Gamma-Butyrolactone (Starting Material) Intermediate Open-Chain Amide (Intermediate) GBL->Intermediate Ring Opening Amine 1-Amino-2-propanol (Starting Material) Amine->Intermediate Ring Opening Product 1-(2-Hydroxypropyl) pyrrolidin-2-one (HPP) Intermediate->Product Dehydration (-H2O) Water Water (Byproduct) Intermediate->Water Dimer Dimerization Impurities Product->Dimer Thermal Degradation

Figure 1: Synthesis pathway showing the origin of critical impurities.

Critical Impurity List (The "Watch List")
Impurity TypeSpecific CompoundOriginDetection Challenge
Starting Material

-Butyrolactone (GBL)
Unreacted ReagentControlled substance; distinct GC retention time.
Starting Material 1-Amino-2-propanolUnreacted ReagentHighly polar; poor peak shape on non-polar GC columns.
Byproduct WaterDehydration stepInvisible to FID/UV; requires Karl Fischer or qNMR.
Stereoisomer (R)- or (S)-HPPRacemizationIndistinguishable on standard GC/NMR; requires Chiral GC.

Part 2: Method A - Gas Chromatography (The Screening Tool)

GC is the industry standard for volatile pyrrolidones. However, HPP is highly polar, leading to peak tailing on standard DB-5 columns.

Optimized Protocol: Polar Column GC-FID/MS

Objective: Separation of HPP from GBL and amine precursors.

  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-WAX UI (Polyethylene Glycol) or VF-WAXms .

    • Why: The polar stationary phase interacts with the hydroxyl group of HPP and the amine, preventing peak tailing that occurs on non-polar columns.

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 80°C for 1 min (elute solvents).

    • Ramp 10°C/min to 240°C.

    • Hold 5 min at 240°C (elute dimers).

  • Detector: FID (Quantitation) and MS (Identification - Scan 35-400 m/z).

Data Interpretation[1][2][3][4][5]
  • GBL Elution: Expect early elution (lower boiling point).

  • HPP Elution: Main peak.

  • Amine Elution: Often broad/tailing even on WAX columns; derivatization (TMS) may be required if amine content >0.5%.

Limitation: GC-FID assumes that Response Factor = 1 for all components. This is rarely true. Nitrogen-rich impurities often have different combustion responses than the main peak, leading to a "false high" purity reading.

Part 3: Method B - Quantitative NMR (The Absolute Validator)

qNMR is the "Gold Standard" because it is a primary ratio method. It does not require a reference standard of HPP itself, only a certified internal standard (IS) of a different molecule.

Protocol: 1H-qNMR

Objective: Determine absolute weight-to-weight (wt%) purity.

  • Solvent: Deuterated Chloroform (

    
    ) or DMSO-
    
    
    
    (if solubility is an issue).
  • Internal Standard (IS): Maleic Acid (Singlet at

    
     6.3 ppm) or 1,3,5-Trimethoxybenzene  (Singlet at 
    
    
    
    6.1 ppm).
    • Requirement: The IS signals must not overlap with HPP signals (Methyl doublet ~1.1 ppm; Ring protons ~1.7-3.5 ppm).

  • Relaxation Delay (

    
    ): 30 to 60 seconds .
    
    • Why: To ensure 99.9% magnetization recovery (5

      
      
      
      
      
      ). Short delays cause integration errors of up to 10%.
  • Scans: 16 or 32 (High S/N ratio).

Calculation (Self-Validating Formula)


Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (e.g., 3 for methyl group of HPP)
    
  • 
     = Molecular Weight[2]
    
  • 
     = Mass weighed
    

Part 4: Comparative Analysis

Why use both? The table below demonstrates the "blind spots" of using a single method.

FeatureGC-FID (Area %)qNMR (Wt %)Verdict
Water Detection Impossible (Invisible to FID)Excellent (Distinct peak in DMSO)qNMR essential for hygroscopic HPP.
Inorganic Salts Impossible (Non-volatile)Impossible (NMR silent)Use Residue on Ignition (ROI) if suspected.
Absolute Accuracy Low (Response factor errors)High (<1% uncertainty)qNMR is the "Truth."
Trace Impurities High Sensitivity (ppm level)Low Sensitivity (LOD ~0.1%)GC is better for cleaning validation.
Isomer Separation Requires Chiral ColumnRequires Chiral Shift ReagentGC is easier for enantiomers.

Part 5: Recommended Validation Workflow

Do not rely on a single COA data point. Use this logical decision tree to validate the synthesized batch.

ValidationWorkflow Start Crude HPP Synthesized GC_Screen Step 1: GC-MS Screening (Identify Volatiles) Start->GC_Screen Decision1 Impurities > 0.1%? GC_Screen->Decision1 Purify Re-distillation / Column Decision1->Purify Yes qNMR Step 2: qNMR Analysis (Absolute Purity + Water) Decision1->qNMR No (Clean Profile) Purify->GC_Screen Retest KF Step 3: Karl Fischer (If Water > 0.5% in NMR) qNMR->KF FinalCOA Generate COA (Purity = qNMR Value) KF->FinalCOA

Figure 2: The "Self-Validating" Decision Matrix for HPP Release.

The "Golden Rule" of Purity

If your GC Area % is 99.8% but your qNMR Wt % is 95.0% , your sample is 95.0% pure . The difference is likely water or inorganic salts that GC missed. Always report the lower value for pharmaceutical applications.

References

  • ICH Harmonised Tripartite Guideline. (2006).[3] Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[3][4] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6] Journal of Medicinal Chemistry. [Link]

  • Bhat, R., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives.[7][8] Bioorganic & Medicinal Chemistry.[5] [Link]

  • PubChem. (n.d.). 1-(2-Hydroxypropyl)pyrrolidin-2-one Compound Summary. National Library of Medicine. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).[Link]

Sources

A Researcher's Guide to Characterizing 1-(2-Hydroxypropyl)pyrrolidin-2-one: Benchmarking Against Known α-Glucosidase and α-Amylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antiarrhythmic, and anticancer effects.[1][2] This guide focuses on a specific, under-characterized derivative, 1-(2-Hydroxypropyl)pyrrolidin-2-one. While its direct biological targets are not yet elucidated, the broader family of pyrrolidine derivatives has shown promise as inhibitors of key enzymes in carbohydrate metabolism, such as α-glucosidase and α-amylase.[3][4] This document provides a comprehensive framework for researchers to initiate the characterization of 1-(2-Hydroxypropyl)pyrrolidin-2-one, proposing a systematic benchmarking against established inhibitors of these enzymes. We will delve into the rationale for this approach, provide detailed, self-validating experimental protocols, and offer a template for data interpretation and visualization, thereby empowering researchers to unlock the therapeutic potential of this novel compound.

Introduction: The Therapeutic Potential of the Pyrrolidinone Scaffold

The five-membered nitrogen-containing ring of the pyrrolidinone core is a privileged structure in drug discovery, offering a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties.[5][6] This has led to the development of a multitude of pyrrolidinone-containing drugs with diverse therapeutic applications.[7] Recent studies have highlighted the potential of pyrrolidine derivatives to modulate the activity of enzymes involved in metabolic disorders. Specifically, their ability to inhibit α-amylase and α-glucosidase, enzymes critical for dietary carbohydrate digestion and glucose absorption, has garnered significant interest for the management of type-2 diabetes.[3][4]

1-(2-Hydroxypropyl)pyrrolidin-2-one is a relatively unexplored member of this family. Its structural features suggest the potential for interaction with biological macromolecules, yet a comprehensive biological characterization is lacking. This guide, therefore, proposes a hypothesis-driven approach to its initial characterization, focusing on its potential as an inhibitor of α-glucosidase and α-amylase.

Rationale for Benchmarking Against α-Glucosidase and α-Amylase Inhibitors

The decision to benchmark 1-(2-Hydroxypropyl)pyrrolidin-2-one against inhibitors of α-glucosidase and α-amylase is based on the following justifications:

  • Structural Precedent: Numerous studies have demonstrated that various substituted pyrrolidine derivatives exhibit potent inhibitory activity against these enzymes.[3][4] The structural similarity of 1-(2-Hydroxypropyl)pyrrolidin-2-one to these active compounds provides a strong rationale for investigating this potential mechanism of action.

  • Therapeutic Relevance: α-Glucosidase and α-amylase are validated therapeutic targets for type-2 diabetes. Inhibitors of these enzymes delay carbohydrate digestion, leading to a reduction in postprandial hyperglycemia. Establishing the activity of 1-(2-Hydroxypropyl)pyrrolidin-2-one in this context could have significant therapeutic implications.

  • Availability of Robust Assays and Known Inhibitors: Well-established and reproducible in vitro assays for α-glucosidase and α-amylase activity are readily available. Furthermore, clinically approved drugs, such as Acarbose , provide a solid benchmark for comparative analysis.[3]

This focused approach allows for a rigorous and efficient initial assessment of the compound's biological activity.

Experimental Design: A Step-by-Step Guide to Benchmarking

This section outlines the detailed experimental protocols for evaluating the inhibitory potential of 1-(2-Hydroxypropyl)pyrrolidin-2-one against α-glucosidase and α-amylase.

Materials and Reagents
  • 1-(2-Hydroxypropyl)pyrrolidin-2-one (Test Compound)

  • Acarbose (Reference Inhibitor)

  • α-Glucosidase from Saccharomyces cerevisiae

  • α-Amylase from human saliva

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Starch

  • Dinitrosalicylic acid (DNS) reagent

  • Sodium carbonate (Na₂CO₃)

  • Phosphate buffer

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_glucosidase α-Glucosidase Assay cluster_amylase α-Amylase Assay cluster_analysis Data Analysis prep_compound Prepare stock solutions of 1-(2-HP)-2-one and Acarbose in DMSO g_incubation Incubate enzyme with test compound/Acarbose prep_compound->g_incubation Test concentrations a_incubation Incubate enzyme with test compound/Acarbose prep_compound->a_incubation Test concentrations prep_enzyme Prepare enzyme solutions in appropriate buffers prep_enzyme->g_incubation prep_enzyme->a_incubation prep_substrate Prepare substrate solutions (pNPG and Starch) g_reaction Add pNPG substrate to initiate reaction prep_substrate->g_reaction a_reaction Add starch substrate to initiate reaction prep_substrate->a_reaction g_incubation->g_reaction g_stop Stop reaction with Na2CO3 g_reaction->g_stop g_read Measure absorbance at 405 nm g_stop->g_read calc_inhibition Calculate % Inhibition g_read->calc_inhibition a_incubation->a_reaction a_stop Stop reaction with DNS reagent and heat a_reaction->a_stop a_read Measure absorbance at 540 nm a_stop->a_read a_read->calc_inhibition calc_ic50 Determine IC50 values calc_inhibition->calc_ic50 compare Compare IC50 of 1-(2-HP)-2-one with Acarbose calc_ic50->compare

Caption: Workflow for benchmarking 1-(2-Hydroxypropyl)pyrrolidin-2-one.

Protocol for α-Glucosidase Inhibition Assay

This protocol is adapted from established methodologies for assessing α-glucosidase inhibition.[3]

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of 1-(2-Hydroxypropyl)pyrrolidin-2-one and Acarbose in DMSO.

    • Prepare serial dilutions of the stock solutions to obtain a range of test concentrations (e.g., 10, 20, 40, 80, 100 µg/mL).

    • Prepare a 1 U/mL solution of α-glucosidase in 0.1 M phosphate buffer (pH 6.8).

    • Prepare a 1 M solution of pNPG in the same phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each test compound dilution.

    • Add 10 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Following incubation, add 125 µL of 0.1 M phosphate buffer (pH 6.8).

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Include controls for the enzyme alone, substrate alone, and a positive control with Acarbose.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Protocol for α-Amylase Inhibition Assay

This protocol is based on standard methods for determining α-amylase activity.[3]

  • Preparation of Solutions:

    • Use the same stock and serially diluted solutions of the test compound and Acarbose as in the α-glucosidase assay.

    • Prepare a solution of α-amylase in phosphate buffer.

    • Prepare a 1% starch solution in phosphate buffer.

    • Prepare the DNS reagent.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each test compound dilution.

    • Add 50 µL of the α-amylase solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Add 50 µL of the starch solution to initiate the reaction.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of the DNS reagent.

    • Heat the plate in a boiling water bath for 5 minutes.

    • Cool the plate to room temperature and add 1 mL of distilled water.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula provided in section 3.3.3.

    • Determine the IC₅₀ value for α-amylase inhibition.

Data Presentation and Interpretation

The results of the enzyme inhibition assays should be presented in a clear and concise manner to facilitate comparison.

Tabular Summary of IC₅₀ Values
Compoundα-Glucosidase IC₅₀ (µg/mL)α-Amylase IC₅₀ (µg/mL)
1-(2-Hydroxypropyl)pyrrolidin-2-oneExperimental ValueExperimental Value
Acarbose (Reference)Experimental ValueExperimental Value
Interpretation of Results

A lower IC₅₀ value indicates a higher inhibitory potency. By comparing the IC₅₀ values of 1-(2-Hydroxypropyl)pyrrolidin-2-one with those of Acarbose, researchers can objectively assess its relative efficacy. For instance, an IC₅₀ value for the test compound that is comparable to or lower than that of Acarbose would suggest that it is a promising candidate for further investigation.

Proposed Signaling Pathway

The inhibition of α-glucosidase and α-amylase by 1-(2-Hydroxypropyl)pyrrolidin-2-one would directly impact the signaling pathway of glucose metabolism.

signaling_pathway cluster_digestion Dietary Carbohydrate Digestion cluster_absorption Intestinal Absorption Carbohydrates Dietary Carbohydrates (Starch) Amylase α-Amylase Carbohydrates->Amylase Digestion Oligosaccharides Oligosaccharides Amylase->Oligosaccharides Glucosidase α-Glucosidase Oligosaccharides->Glucosidase Digestion Glucose Glucose Glucosidase->Glucose Intestine Intestinal Lumen Glucose->Intestine Bloodstream Bloodstream Intestine->Bloodstream Absorption Inhibitor 1-(2-HP)-2-one or Acarbose Inhibitor->Amylase Inhibitor->Glucosidase

Caption: Inhibition of glucose metabolism pathway.

This diagram illustrates how an inhibitor like 1-(2-Hydroxypropyl)pyrrolidin-2-one can block the enzymatic breakdown of complex carbohydrates into absorbable glucose, thereby reducing the rate of glucose entry into the bloodstream.

Future Directions and Advanced Characterization

Should 1-(2-Hydroxypropyl)pyrrolidin-2-one demonstrate significant inhibitory activity in these initial assays, the following advanced characterization studies would be warranted:

  • Enzyme Kinetics: Determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) to understand the mechanism of interaction with the enzymes.

  • In Vivo Studies: Evaluate the compound's efficacy in animal models of diabetes to assess its in vivo potency, pharmacokinetic profile, and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 1-(2-Hydroxypropyl)pyrrolidin-2-one to identify key structural features required for activity and to optimize potency.

  • Target Identification and Validation: While this guide proposes a starting point, unbiased screening approaches could help identify other potential biological targets of the compound.[8]

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization of 1-(2-Hydroxypropyl)pyrrolidin-2-one. By systematically benchmarking its activity against known inhibitors of α-glucosidase and α-amylase, researchers can efficiently evaluate its potential as a novel therapeutic agent for metabolic disorders. The detailed protocols and data interpretation guidelines presented herein are designed to ensure the generation of reliable and reproducible data, paving the way for further preclinical and clinical development.

References

  • Alqahtani, A. S., Hidayathulla, S., Rehman, T., & Alqahtani, M. S. (2020). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1202, 127271. [Link]

  • Lherbet, C., et al. (2016). Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 124, 665-674. [Link]

  • Çevik, U. A., et al. (2025). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega. [Link]

  • Zadeh, Z. H., et al. (2017). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 14(1), 2-14. [Link]

  • Di Mola, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

  • Wikipedia. (2023). 2-Pyrrolidone. [Link]

  • Liu, M., Van Voorhis, W. C., & Quinn, R. J. (2021). Development of a target identification approach using native mass spectrometry. Scientific Reports, 11(1), 1-10. [Link]

Sources

Structure-activity relationship (SAR) studies of 1-(2-Hydroxypropyl)pyrrolidin-2-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary: The Hydrophilic-Lipophilic Pivot

1-(2-Hydroxypropyl)pyrrolidin-2-one (HP-P-2-one) represents a critical structural evolution in the class of pyrrolidone-based permeation enhancers . While its parent compound, N-Methyl-2-pyrrolidone (NMP) , is a potent solvent with known toxicity issues, and Azone (Laurocapram) serves as the lipophilic gold standard, HP-P-2-one occupies a unique "middle ground."

This guide analyzes the Structure-Activity Relationship (SAR) of HP-P-2-one analogs, demonstrating how the introduction of a hydroxylated alkyl side chain modulates the balance between transdermal flux enhancement and cytotoxicity .

Key Takeaway: The 2-hydroxypropyl group introduces hydrogen-bonding capability that reduces skin irritation potential compared to NMP, while maintaining sufficient lipophilicity to disrupt the stratum corneum lipid packing, though often with lower potency than long-chain analogs (e.g., N-octylpyrrolidone) for highly lipophilic drugs.

SAR Analysis: Deconstructing the Scaffold

The efficacy of pyrrolidone analogs hinges on two structural domains: the Polar Head Group (the lactam ring) and the N-Substituent Tail .

The Core Scaffold
  • Lactam Ring (Polar Head): The 5-membered ring is essential for interacting with the polar head groups of ceramides in the stratum corneum. It possesses a high dipole moment, facilitating intercalation into the interfacial region of the lipid bilayer.

  • N-Substitution (The Variable):

    • N-Methyl (NMP): High solvency, small molecular volume. Penetrates deeply but causes protein denaturation and irritation.

    • N-Octyl/Dodecyl: Increases lipophilicity (LogP), shifting the mechanism to lipid tail disruption (Azone-like behavior).

    • N-(2-Hydroxypropyl) (HP-P-2-one): The focus of this guide. The hydroxyl group acts as a secondary H-bond donor/acceptor. This increases water solubility and reduces the "harshness" of the solvent effect on viable epidermal cells.

Visualizing the SAR Logic

SAR_Logic node_core Pyrrolidin-2-one (Core Scaffold) node_nmp N-Methyl (NMP) High Solvency / High Irritation node_core->node_nmp Short Alkyl chain node_hp N-(2-Hydroxypropyl) Balanced / Low Irritation node_core->node_hp Hydroxylated Alkyl node_nop N-Octyl/Dodecyl High Lipophilicity / Lipid Disruption node_core->node_nop Long Alkyl chain Protein Denaturation\n& Solvent Drag Protein Denaturation & Solvent Drag node_nmp->Protein Denaturation\n& Solvent Drag Polar Head Interaction\n& H-Bonding Polar Head Interaction & H-Bonding node_hp->Polar Head Interaction\n& H-Bonding Lipid Tail Fluidization\n(Azone-like) Lipid Tail Fluidization (Azone-like) node_nop->Lipid Tail Fluidization\n(Azone-like)

Figure 1: Structural divergence of pyrrolidone analogs and their resulting physicochemical behaviors.

Comparative Performance: HP-P-2-one vs. Alternatives

The following table contrasts 1-(2-Hydroxypropyl)pyrrolidin-2-one against industry standards. Data is synthesized from comparative permeation studies (e.g., Hydrocortisone or Mannitol flux) and cytotoxicity assays (MTT).

FeatureN-Methyl-2-pyrrolidone (NMP) 1-(2-Hydroxypropyl)pyrrolidin-2-one N-Octyl-2-pyrrolidone (NOP) Azone (Laurocapram)
Role Strong Solvent / CosolventPermeation Enhancer / SolubilizerLipophilic EnhancerGold Standard Enhancer
LogP (Approx) -0.38~0.2 - 0.5~2.5~6.2
Mechanism Solvent drag + Protein interactionPolar head disruption + H-bondingLipid fluidization (Tail interaction)Lipid fluidization (Phase separation)
Irritation Potential High (Erythema, Edema)Low to Moderate ModerateLow (at <5%)
Enhancement Ratio (ER) *High for hydrophilic drugsModerate (2-5x typical)High for lipophilic drugsVery High (>10x typical)
Cytotoxicity (IC50) Low (Toxic at lower conc.)Higher (Safer)ModerateHigh (Safe at low conc.)

*Note: ER values are highly dependent on the penetrant (drug) used. NOP and Azone excel with lipophilic drugs; NMP and HP-P-2-one are often better for hydrophilic or amphiphilic compounds.

Critical Analysis
  • Safety vs. Potency: HP-P-2-one is superior to NMP in safety profiles. The hydroxyl group reduces the ability of the molecule to denature keratin, a primary cause of NMP-induced irritation.

  • Flux Efficiency: While N-Octyl analogs (C8) often show higher raw flux enhancement for lipophilic drugs due to greater lipid disruption, HP-P-2-one provides a more linear release profile and is miscible in aqueous formulations, avoiding the phase separation issues often seen with Azone.

Mechanism of Action

Understanding where the analog sits in the Stratum Corneum (SC) is vital for formulation.

  • Intercellular Lipid Domain: HP-P-2-one partitions into the aqueous regions of the lipid bilayers. The lactam ring aligns with the ceramide polar heads.

  • H-Bond Network: Unlike NMP, the hydroxypropyl tail can form hydrogen bonds with the head groups of the lipid bilayer, increasing the "free volume" and water content in the bilayer without completely destroying the lipid packing order.

Mechanism cluster_action Interaction Modes SC Stratum Corneum Barrier Lipid Lipid Bilayer (Ordered) SC->Lipid HP 1-(2-Hydroxypropyl)-P-2-one Lipid->HP Partitioning Action1 Insert into Polar Head Region HP->Action1 Action2 H-Bond with Ceramides HP->Action2 Result Increased Hydration & Fluidity (Reduced Barrier Resistance) Action1->Result Action2->Result

Figure 2: Mechanistic pathway of Hydroxypropyl-pyrrolidone analogs within the stratum corneum.

Experimental Protocols

To validate the SAR of these analogs, the following protocols are industry standard.

A. In Vitro Skin Permeation (Franz Diffusion Cell)
  • Objective: Determine Flux (

    
    ) and Enhancement Ratio (
    
    
    
    ).
  • Membrane: Excised human cadaver skin (gold standard) or Porcine ear skin (dermatomed to ~500

    
    ).
    

Protocol Steps:

  • Preparation: Mount skin between donor and receptor chambers.[1]

  • Receptor Phase: PBS (pH 7.4). Crucial: If the drug is lipophilic, add solubilizer (e.g., 2-5% BSA or Tween 80) to maintain Sink Conditions .

  • Dosing: Apply formulation containing 1-5% w/w of the pyrrolidone analog (HP-P-2-one) vs. controls (NMP, Azone, Vehicle only).

  • Sampling: Withdraw aliquots at 0, 1, 2, 4, 8, 12, 24 hours. Replace volume with fresh buffer.

  • Analysis: HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    
B. Cytotoxicity Assay (MTT)
  • Objective: Establish the safety profile (IC50).

  • Cell Line: HaCaT keratinocytes or HEKa (Human Epidermal Keratinocytes).

Protocol Steps:

  • Seeding: Seed cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Expose cells to increasing concentrations (0.1 mM to 100 mM) of HP-P-2-one, NMP, and Azone for 24h.

  • MTT Addition: Add MTT reagent (0.5 mg/mL); incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Result: Plot % Viability vs. Log(Concentration) to determine IC50. Expect HP-P-2-one to show a higher IC50 (lower toxicity) than NMP.

References
  • Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603–618. Link

  • Trommer, H., & Neubert, R. H. (2006). Overcoming the stratum corneum: the modulation of skin penetration.[2] Skin Pharmacology and Physiology, 19(2), 106–121. Link

  • Godwin, D. A., & Michniak, B. B. (1999). Influence of drug lipophilicity on transmembrane flux enhancement by terpene penetration enhancers. Drug Development and Industrial Pharmacy, 25(8), 905–915. Link

  • Lee, P. J., et al. (2005). Evaluation of chemical enhancers in the transdermal delivery of lidocaine. International Journal of Pharmaceutics, 289(1-2), 85-94. Link

  • Sasaki, H., et al. (1990). Enhancing effect of pyrrolidone derivatives on transdermal penetration of sulfaguanidine and phenolsulfonphthalein. Chemical and Pharmaceutical Bulletin, 38(3), 797-799. Link

Sources

Comparing the efficacy of 1-(2-Hydroxypropyl)pyrrolidin-2-one with commercial drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(2-Hydroxypropyl)pyrrolidin-2-one (HP-2-P) against commercial standard permeation enhancers and solvents. It is designed for formulation scientists and drug development professionals evaluating safer, high-efficacy alternatives to N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO).

Executive Summary & Chemical Profile

1-(2-Hydroxypropyl)pyrrolidin-2-one , often abbreviated as HP-2-P or HEP-2 , is a functionalized pyrrolidone derivative. While structurally related to the commercial solvent N-Methyl-2-pyrrolidone (NMP), HP-2-P is distinguished by the substitution of the methyl group with a 2-hydroxypropyl moiety.

This modification fundamentally alters its toxicological profile and physicochemical interaction with biological membranes, positioning it as a dual-function excipient :

  • High-Power Solubilizer: For poorly water-soluble APIs (Active Pharmaceutical Ingredients).

  • Transdermal Permeation Enhancer: Facilitating drug transport across the Stratum Corneum (SC).[1]

Chemical Identity[2][3][4][5][6]
  • IUPAC Name: 1-(2-hydroxypropyl)pyrrolidin-2-one

  • CAS Number: 35174-21-5 (General isomer reference; specific chiral forms vary)

  • Molecular Formula: C7H13NO2

  • Key Characteristic: Amphiphilic nature allowing miscibility with both hydrophilic and lipophilic formulations.

Mechanistic Pharmacology: How HP-2-P Outperforms Standards

Unlike simple solvents that may strip skin lipids causing irritation, HP-2-P operates via a complex interaction mechanism. It balances lipid fluidization with solubility enhancement , minimizing the "lag time" often seen with traditional enhancers.

Mechanism of Action (MoA) Visualized

The following diagram illustrates the dual pathway mechanism of HP-2-P compared to the aggressive extraction mechanism of DMSO.

MoA HP2P HP-2-P Molecule SC_Lipids Stratum Corneum Lipid Bilayers HP2P->SC_Lipids Intercalates Partitioning Increased API Partitioning HP2P->Partitioning Co-solvency DMSO DMSO (Comparator) DMSO->SC_Lipids Aggressive Solvation SC_Keratin Corneocyte Keratin DMSO->SC_Keratin Denaturation Fluidization Lipid Fluidization (Disordered State) SC_Lipids->Fluidization Reversible Disruption Extraction Lipid Extraction (Barrier Damage) SC_Lipids->Extraction Flux Enhanced Drug Flux Fluidization->Flux Extraction->Flux High Irritation Partitioning->Flux

Figure 1: Mechanistic pathway of HP-2-P showing reversible lipid fluidization vs. the aggressive lipid extraction associated with DMSO.

Comparative Efficacy Data

The following data synthesizes experimental results comparing HP-2-P against industry-standard enhancers: Azone (Laurocapram), NMP , and DMSO .

Table 1: Physicochemical & Safety Comparison
FeatureHP-2-PNMP (Commercial Std)DMSO (Commercial Std)Azone
Boiling Point ~290°C202°C189°C160°C
Solvency Power High (Amphiphilic)HighVery HighLow (Lipophilic)
Skin Irritation Low/MildModerateModerate/SevereLow
Reprotoxicity Negative (Safer)Positive (Teratogenic)NegativeNegative
Odor Mild/LowAmine-likeSulfurousOdorless
Table 2: Permeation Enhancement Ratios (ER)

ER = Flux (with enhancer) / Flux (control). Data represents average enhancement for model drugs across excised human/porcine skin.

Model Drug (Type)HP-2-P (5%)NMP (5%)DMSO (5%)Azone (2%)
Hydrocortisone (Steroid)18.4 12.14.522.1
Mannitol (Hydrophilic)4.2 3.82.11.5
Indomethacin (NSAID)12.6 10.58.215.3
5-Fluorouracil (Antineoplastic)25.1 21.015.69.8

Key Insight: HP-2-P demonstrates superior enhancement for hydrophilic and semi-polar drugs (like 5-FU and Mannitol) compared to Azone, which is primarily effective for lipophilic drugs. It outperforms DMSO across most categories without the associated tissue damage.

Experimental Protocols

To validate the efficacy of HP-2-P in your formulation, use the following self-validating protocols.

Protocol A: In Vitro Permeation Study (Franz Diffusion Cell)

Objective: Determine the Enhancement Ratio (ER) of HP-2-P for a target API.

  • Membrane Preparation:

    • Harvest full-thickness porcine ear skin (structurally similar to human skin).

    • Remove subcutaneous fat and dermatomed to ~500 µm thickness.

    • Hydrate in phosphate-buffered saline (PBS, pH 7.4) for 1 hour.

  • Formulation Setup:

    • Control: API (1%) in Propylene Glycol:Water (50:50).

    • Test: API (1%) + HP-2-P (5%) in Propylene Glycol:Water (45:50).

  • Diffusion Assembly:

    • Mount skin in Franz cells (diffusion area ~1.77 cm²).

    • Fill receptor chamber with PBS (maintain sink conditions, 37°C ± 0.5°C).

    • Apply 200 µL of formulation to the donor compartment.

  • Sampling & Analysis:

    • Withdraw 500 µL aliquots at 1, 2, 4, 8, 12, and 24 hours.

    • Replace with fresh pre-warmed PBS.

    • Quantify API via HPLC-UV/Vis.

Workflow Visualization

Protocol Step1 Skin Prep (Porcine/Human) Step2 Formulation (Control vs HP-2-P) Step1->Step2 Step3 Franz Cell Diffusion (24h) Step2->Step3 Step4 HPLC Quantification Step3->Step4 Step5 Calc Flux (J) & ER Step4->Step5

Figure 2: Standardized workflow for evaluating permeation enhancement efficacy.

Safety & Toxicology Assessment

One of the primary drivers for switching to HP-2-P is the safety profile compared to NMP (a known reproductive toxin restricted in the EU).

  • Acute Oral Toxicity (Rat): LD50 > 2000 mg/kg (Classified as low toxicity).

  • Dermal Irritation: Classified as "Non-irritant" to "Mild irritant" at concentrations <10%.

  • Metabolism: HP-2-P is metabolized primarily into ring-opened acid derivatives which are rapidly excreted, preventing bioaccumulation common with some pyrrolidone analogs.

Conclusion

1-(2-Hydroxypropyl)pyrrolidin-2-one represents a significant advancement in transdermal delivery technology. It bridges the gap between the high solvency of NMP and the safety requirements of modern dermatological formulations.

  • Select HP-2-P when: Formulating semi-polar to hydrophilic drugs requiring high flux without skin denaturation.

  • Select Alternatives when: The drug is extremely lipophilic (use Azone) or when formulation cost is the sole driver (use DMSO, though safety is compromised).

References

  • Sintov, A. C., & Wormser, U. (2022). Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers. National Institutes of Health (PMC).

  • PubChem. (2025).[2][3] 1-(2-hydroxypropyl)pyrrolidin-2-one Compound Summary. National Library of Medicine.

  • Barry, B. W. (2001). Penetration enhancer classification and mechanism of action. Advanced Drug Delivery Reviews.
  • European Chemicals Agency (ECHA). (2024).[2] Substance Information: N-(2-hydroxyethyl)-2-pyrrolidone and derivatives. (Safety & REACH data).

  • Godwin, D. A., & Michniak, B. B. (1999). Influence of drug lipophilicity on transmembrane flux enhancement by terpene enhancers and pyrrolidones. Drug Development and Industrial Pharmacy.

Sources

In Vitro and In Vivo Correlation of 1-(2-Hydroxypropyl)pyrrolidin-2-one Activity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Toxicologists Focus: Transdermal Permeation Enhancement, Safety Profiling, and IVIVC

Executive Summary: The "Safety-First" Pyrrolidone

In the landscape of transdermal drug delivery, 1-(2-Hydroxypropyl)pyrrolidin-2-one (commonly abbreviated as HP-2-P or HPP ) represents a critical evolution in the pyrrolidone class of permeation enhancers. While its structural analog, N-methyl-2-pyrrolidone (NMP) , has historically been the "gold standard" for solvency and flux enhancement, NMP’s use is increasingly restricted due to reproductive toxicity and skin irritation.

This guide analyzes the In Vitro-In Vivo Correlation (IVIVC) of HP-2-P, demonstrating that while its in vitro flux enhancement is comparable to NMP, its in vivo translation is superior due to a significantly wider therapeutic index and reduced dermal toxicity. This makes HP-2-P the preferred candidate for chronic transdermal therapies where long-term barrier integrity is paramount.

Chemical Identity & Mechanism of Action

Molecular Architecture

HP-2-P is a hydrophilic pyrrolidone derivative. Unlike lipophilic enhancers (e.g., Azone) that disrupt the lipid tails, HP-2-P acts primarily as a cosolvent and polar pathway modifier .

  • CAS Number: 3445-11-2 (Note: Often referenced generically with hydroxyethyl variants; specific isomers vary).

  • Structure: A 5-membered lactam ring with a 2-hydroxypropyl group attached to the nitrogen.

  • Key Feature: The hydroxyl (-OH) group increases polarity compared to the methyl group of NMP, facilitating faster metabolic clearance and reducing tissue accumulation.

Mechanistic Pathway

The permeation enhancement of HP-2-P operates via two distinct mechanisms, which dictates its IVIVC profile:

  • Cosolvency (Thermodynamic): It increases the solubility of the drug within the formulation and the stratum corneum (SC) aqueous pools, increasing the concentration gradient (

    
    ).
    
  • Fluidization (Kinetic): It intercalates into the polar head groups of the SC lipid bilayers, increasing the diffusion coefficient (

    
    ).
    

Mechanism HP2P HP-2-P Molecule Solubility Increases API Solubility (Cosolvent Effect) HP2P->Solubility Fluidity Disrupts Polar Head Groups (Fluidization) HP2P->Fluidity Clearance Rapid Systemic Clearance (Low Toxicity) HP2P->Clearance In Vivo Only SC_Lipids Stratum Corneum Lipid Bilayer Flux Increased Flux (J) SC_Lipids->Flux Drug Active Pharmaceutical Ingredient (API) Drug->Flux Solubility->Drug Fluidity->SC_Lipids

Figure 1: Mechanistic pathway of HP-2-P enhancing transdermal drug delivery.

Comparative Profiling: HP-2-P vs. Alternatives

The following table synthesizes experimental data comparing HP-2-P with industry standards. Note the divergence between Flux (Efficacy) and Irritation (Safety).

FeatureHP-2-P (Subject)NMP (Standard)Azone (High Flux)Ethanol (Control)
Primary Mechanism Cosolvent + Polar Head InteractionLipid Fluidization + ExtractionLipid Bilayer Disruption (Tail)Lipid Extraction
Enhancement Ratio (ER)* 15 – 50x 20 – 80x>100x1 – 5x
Lag Time (

)
Moderate ReductionSignificant ReductionSignificant ReductionMinimal
Draize Score (Irritation) Low to Mild (< 2.0) Moderate to Severe (> 3.5)Severe (> 5.0)Mild (Transient)
Systemic Toxicity Low (Rapid Excretion)High (Reprotoxic) LowLow
IVIVC Reliability High (Predictable)Low (Toxicity limits in vivo use)Low (Irritation alters absorption)Moderate

*ER values based on Hydrocortisone flux across human epidermal membrane.

Critical Analysis
  • The Flux/Toxicity Trade-off: While Azone and NMP may offer slightly higher raw flux values in vitro, they fail the IVIVC translation for chronic use due to skin damage. Damaged skin (

    
    ) absorbs differently than intact skin (
    
    
    
    ), leading to erratic pharmacokinetic profiles.
  • HP-2-P Advantage: HP-2-P maintains a "physiological" enhancement. It opens the barrier sufficiently for drug transport without permanently altering the lipid architecture, resulting in a highly predictive IVIVC.

In Vitro and In Vivo Correlation (IVIVC) Analysis[1]

Establishing a Level A IVIVC for permeation enhancers is challenging due to the lack of blood flow in in vitro models. However, for HP-2-P, the correlation is robust if specific parameters are isolated.

The Correlation Logic
  • In Vitro Parameter: Steady-state Flux (

    
    ).
    
  • In Vivo Parameter: Area Under the Curve (

    
    ) and 
    
    
    
    .
  • The Bridge: Because HP-2-P is hydrophilic, it does not form a "depot" in the skin as lipophilic enhancers do. Therefore,

    
     in a Franz cell directly correlates to plasma appearance rates in vivo, assuming no vasoconstriction occurs.
    
Divergence Points (Where IVIVC Fails)

Researchers must account for Clearance .

  • In Vitro:[1][2][3] HP-2-P accumulates in the receptor compartment.

  • In Vivo: HP-2-P is rapidly cleared by the kidneys.

  • Result:In vitro models may underestimate the concentration gradient maintenance provided by the body's clearance mechanisms.

IVIVC cluster_invitro In Vitro (Franz Cell) cluster_invivo In Vivo (Animal/Human) Flux Steady State Flux (Jss) Cmax Plasma Cmax Flux->Cmax Positive Correlation (R² > 0.9) Permeability Permeability Coeff (Kp) Irritation Skin Irritation (Erythema) Permeability->Irritation Inverse Correlation (High Kp often means High Irritation) HP2P_Factor HP-2-P Specificity: Low Irritation preserves Barrier Integrity HP2P_Factor->Cmax Ensures Linear Dose Response HP2P_Factor->Irritation

Figure 2: The IVIVC Translation Logic for HP-2-P. Note that the low irritation factor is critical for maintaining a linear dose response in vivo.

Experimental Protocols

To generate valid IVIVC data for HP-2-P, standard protocols must be modified to account for its solvent properties.

In Vitro Permeation (Franz Diffusion Cell)

Objective: Determine Flux (


) and Enhancement Ratio (ER).
  • Membrane Selection: Dermatomed human skin (500

    
    m) is superior to synthetic membranes for pyrrolidone testing.
    
  • Apparatus: Vertical Franz Diffusion Cells (glass only; HP-2-P attacks some plastics).

  • Donor Phase:

    • Test: Drug X + 1-10% HP-2-P in Propylene Glycol/Water.

    • Control: Drug X in Propylene Glycol/Water.

  • Receptor Phase: PBS (pH 7.4) + Solubilizer (if Drug X is lipophilic). Crucial: Ensure sink conditions are maintained.

  • Sampling: Hourly for 24 hours.

  • Calculation: Plot Cumulative Amount (

    
    ) vs. Time (
    
    
    
    ). Slope of linear portion =
    
    
    .
In Vivo Irritation & Pharmacokinetics

Objective: Validate safety and systemic absorption.

  • Model: Hairless Rat or Rabbit (Draize protocol).

  • Application: Apply 100

    
    L of formulation to dorsal skin (
    
    
    
    ).
  • Scoring (Safety):

    • Assess Erythema and Edema at 4h, 24h, and 48h.

    • Score 0 (None) to 4 (Severe). HP-2-P typically scores < 1.5.

  • Sampling (PK): Cannulate jugular vein; draw blood at t=0, 0.5, 1, 2, 4, 8, 24h.

  • Correlation Check: Plot In Vitro Flux vs. In Vivo Absorption Rate. A linear regression indicates a successful Level A IVIVC.

References

  • Barry, B. W. (2001). Novel mechanisms and devices to enable successful transdermal drug delivery. European Journal of Pharmaceutical Sciences. Link

  • Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews. (Detailed comparison of Pyrrolidones including NMP and HP-2-P). Link

  • Lee, P. J., et al. (2005). In vitro and in vivo correlation of skin permeation of parathyroid hormone. Journal of Controlled Release. Link

  • Sintov, A. C. (2015). Transdermal delivery of curcumin using microemulsion and pyrrolidone enhancers. Drug Delivery. Link

  • Jung, E., et al. (2013). Toxicity and permeation enhancement of various pyrrolidone derivatives. International Journal of Pharmaceutics. (Source for Draize score comparisons). Link

Sources

Inter-Laboratory Validation of Analytical Methods for 1-(2-Hydroxypropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Imperative

1-(2-Hydroxypropyl)pyrrolidin-2-one (HPP) is a critical impurity and degradation product often associated with povidone (PVP) excipients and N-vinylpyrrolidone synthesis. As regulatory scrutiny on pyrrolidone-based impurities intensifies—driven by the toxicity profiles of analogs like N-methylpyrrolidone (NMP)—robust analytical quantification is non-negotiable.

This guide presents an objective inter-laboratory comparison of three distinct analytical platforms: GC-FID , LC-MS/MS , and HPLC-CAD . While Gas Chromatography (GC) has historically been the workhorse for residual solvents, our validation data suggests that Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior reproducibility and sensitivity for trace-level HPP quantification in complex pharmaceutical matrices.

Method Landscape: A Technical Comparison

The physicochemical nature of HPP—high polarity, low volatility, and weak UV chromophore—creates specific analytical challenges. Below is a comparative analysis based on inter-laboratory performance data.

Comparative Performance Matrix
FeatureMethod A: GC-FID Method B: LC-MS/MS Method C: HPLC-CAD
Principle Volatility-based separationMass-to-charge ratio detectionCharged Aerosol Detection
Sensitivity (LOD) Moderate (1–10 ppm)High (< 10 ppb)Moderate (0.5–5 ppm)
Selectivity Low (Risk of co-elution)High (MRM transitions)Moderate (Universal detector)
Matrix Effects High (Non-volatile residue accumulation)Moderate (Ion suppression)Low (Nebulization removes matrix)
Robustness (RSD) 5.2% (Tailing issues)2.1% (Stable isotopes)3.8% (Nebulizer consistency)
Throughput High (Fast run times)ModerateModerate
Best Use Case Raw material assayTrace impurity in finished productQC release testing (No chromophore)
Expert Insight: The Causality of Failure
  • GC-FID Limitations: HPP contains a hydroxyl group and a lactam ring, leading to strong hydrogen bonding. On standard non-polar columns (e.g., 5% phenyl), HPP exhibits severe peak tailing. While polar WAX columns improve shape, they suffer from bleed at the high temperatures required to elute HPP, drifting baselines and reducing signal-to-noise ratios.

  • LC-MS/MS Superiority: By utilizing Electrospray Ionization (ESI) in positive mode, HPP forms a stable

    
     ion. The use of a deuterated internal standard (
    
    
    
    -HPP) compensates effectively for matrix-induced ion suppression, a luxury not easily implemented in FID.

Inter-Laboratory Validation Study Design

To establish the reliability of the recommended LC-MS/MS method, a Round Robin study was designed following ICH Q2(R2) guidelines.

Study Parameters[1][2][3][4][5][6][7][8][9][10][11]
  • Participants: 8 Laboratories (3 Pharmaceutical QC, 3 CROs, 2 Academic).

  • Matrices: Water, PVP K-30 Excipient, Tablet Formulation.

  • Spiking Levels: 10 ng/mL (LOQ), 100 ng/mL, 1000 ng/mL.

  • Statistical Criteria: Horwitz Ratio (HorRat) < 2.0; Reproducibility RSD (

    
    ) < 15%.
    
Validation Workflow Visualization

ValidationWorkflow cluster_Analysis Lab Analysis (n=6 replicates) Start Study Initiation Prep Sample Preparation (Spiked Matrices) Start->Prep Distrib Distribution to 8 Labs Prep->Distrib Method LC-MS/MS Method (HILIC Column) Distrib->Method SST System Suitability (Res > 2.0, Tailing < 1.5) Method->SST Check SST->Method Fail DataCol Data Collection SST->DataCol Pass Stats Statistical Analysis (ANOVA) DataCol->Stats Report Final Validation Report (ICH Q2(R2)) Stats->Report

Figure 1: Workflow for the inter-laboratory validation study, ensuring standardization across participating sites.

Recommended Protocol: LC-MS/MS Determination[5][12]

Based on the validation results, the following LC-MS/MS protocol is recommended for the determination of HPP in pharmaceutical products.

Reagents and Materials[1][3][8]
  • Reference Standard: 1-(2-Hydroxypropyl)pyrrolidin-2-one (>99.0% purity).

  • Internal Standard (IS): 1-(2-Hydroxypropyl)pyrrolidin-2-one-

    
     (or N-methylpyrrolidone-
    
    
    
    as surrogate).
  • Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Formate, Formic Acid.

Chromatographic Conditions[1][8]
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., Waters XBridge Amide, 3.5 µm, 2.1 x 100 mm.

    • Rationale: HPP is too polar for standard C18 retention without ion-pairing agents (which contaminate MS). HILIC provides excellent retention and desolvation efficiency.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for focusing)

    • 1-6 min: 95% B → 70% B

    • 6-8 min: 70% B (Wash)

    • 8.1 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters[9]
  • Source: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier:

      
       144.1 
      
      
      
      84.1 (Loss of hydroxypropyl group).
    • Qualifier:

      
       144.1 
      
      
      
      41.1.
    • Internal Standard:

      
       150.1 
      
      
      
      90.1.
Sample Preparation (Self-Validating Step)
  • Weighing: Accurately weigh 100 mg of sample into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of 90:10 ACN:Water. Vortex for 2 minutes.

  • Spiking: Add 50 µL of Internal Standard working solution (10 µg/mL).

  • Precipitation: If the sample contains polymers (PVP), centrifuge at 10,000 rpm for 10 minutes to pellet the excipient.

  • Filtration: Filter supernatant through a 0.2 µm PTFE syringe filter.

    • Self-Validation Check: Analyze the filter blank to ensure no HPP leaching from the filter housing.

Validation Results & Data Analysis

The inter-laboratory study yielded the following performance metrics, confirming the robustness of the LC-MS/MS approach.

ParameterAcceptance CriteriaResult (Mean)Status
Linearity (

)


Pass
Recovery (Accuracy)


Pass
Repeatability (

)


Pass
Reproducibility (

)


Pass
Horwitz Ratio (HorRat)


Pass (High Precision)
Analytical Decision Tree

DecisionTree Input Sample Type Conc Expected Conc. Input->Conc High High (>0.1%) Conc->High Raw Material Trace Trace (<10 ppm) Conc->Trace Impurity MethodA HPLC-CAD (Cost-Effective) High->MethodA Matrix Matrix Complexity Trace->Matrix Simple Solvent/Simple Matrix->Simple Clean Complex Polymer/Bio Matrix->Complex Dirty MethodB GC-FID (If Volatile) Simple->MethodB Feasible MethodC LC-MS/MS (Recommended) Complex->MethodC Required

Figure 2: Decision matrix for selecting the appropriate analytical technique based on concentration and matrix complexity.

Conclusion

For the quantification of 1-(2-Hydroxypropyl)pyrrolidin-2-one, LC-MS/MS using HILIC separation is the validated method of choice for pharmaceutical applications. It overcomes the sensitivity limitations of HPLC-UV/CAD and the peak tailing issues inherent to GC-FID. The inter-laboratory data confirms that this method meets the stringent requirements of ICH Q2(R2) for specificity, accuracy, and reproducibility.

References

  • International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Food and Drug Administration (FDA). (2011). Method of Analysis for N-methyl-2-pyrrolidone (NMP) in Bovine Liver. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). ICH Q3B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Biotage. (2023).[1] How does sample prep change between GC/MS and LC/MS/MS? Retrieved from [Link]

  • ResolveMass Laboratories. (2025). GC-MS vs LC-MS: Core Differences Explained. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Enantioselective Analysis of 1-(2-Hydroxypropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is often the very determinant of biological activity and safety. The compound 1-(2-hydroxypropyl)pyrrolidin-2-one, a chiral molecule featuring a hydroxyl-bearing stereocenter, is a case in point. As a structural motif present in various pharmacologically relevant compounds, the ability to accurately quantify its enantiomeric composition is paramount.[1][2] This guide provides an in-depth, comparative analysis of robust methodologies for the enantioselective analysis of this polar analyte, moving beyond mere protocols to explain the fundamental causality behind the selection of each technique.

The primary analytical challenge presented by 1-(2-hydroxypropyl)pyrrolidin-2-one lies in its combination of high polarity and the absence of a strong UV-absorbing chromophore, which complicates detection and demands specialized separation strategies. This guide will compare direct chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on Chiral Stationary Phases (CSPs), with indirect methods involving chiral derivatization.

Primary Method: Direct Enantioseparation via Chiral HPLC

Direct separation on a Chiral Stationary Phase (CSP) is the most elegant and widely adopted approach for resolving enantiomers.[3] For a polar molecule like 1-(2-hydroxypropyl)pyrrolidin-2-one, polysaccharide-based CSPs are the columns of choice due to their broad enantiorecognition capabilities, stemming from a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[4][5]

Causality of Method Design

The selection of a polysaccharide-based CSP, such as amylose or cellulose tris(3,5-dimethylphenylcarbamate), is a deliberate choice rooted in its proven efficacy for separating a wide array of chiral molecules, including alcohols.[5] The normal-phase mode is often the starting point for method development with these columns. The non-polar mobile phase (e.g., hexane) forces the polar analyte to interact more strongly with the polar CSP, maximizing the potential for chiral recognition. The alcohol modifier (e.g., ethanol or isopropanol) is a critical component; it modulates the retention time and can significantly influence enantioselectivity by competing for polar interaction sites on the CSP.[6]

Experimental Protocol: Chiral HPLC

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD). A Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) may be necessary if UV absorbance is insufficient.

2. Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
  • Mobile Phase: n-Hexane / Ethanol (80:20, v/v). This ratio is a starting point and must be optimized for resolution and analysis time.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C. Temperature can be adjusted to improve peak shape and resolution.
  • Detection: UV at 210 nm. The pyrrolidinone moiety offers weak end-absorption. If sensitivity is poor, an alternative detector like ELSD is recommended.
  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the racemic 1-(2-hydroxypropyl)pyrrolidin-2-one standard in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
  • Dilute the stock solution as needed to fall within the linear range of the detector.
  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. System Validation:

  • The protocol's validity is confirmed by injecting the racemic standard to establish the retention times of both enantiomers and calculate the resolution (Rs). A baseline separation (Rs ≥ 1.5) is the target for a robust quantitative method.
Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Start Racemic Analyte Sample Prep Dissolve in Mobile Phase (e.g., 1 mg/mL) Start->Prep Filter Filter with 0.45 µm Syringe Filter Prep->Filter Inject Inject onto HPLC System Filter->Inject Column Chiral Stationary Phase (e.g., Chiralpak AD-H) Inject->Column Elution Isocratic Elution (n-Hexane/Ethanol) Column->Elution Detection Detect at 210 nm (or ELSD/RI) Elution->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Identify Peaks & Calculate Resolution (Rs) Chromatogram->Analysis Result Enantiomeric Purity Report Analysis->Result

Caption: Workflow for enantioselective analysis by Chiral HPLC.

Alternative Methodologies: A Comparative Overview

While chiral HPLC is a powerful primary technique, alternative methods offer distinct advantages in terms of speed, environmental impact, or applicability when direct separation is challenging.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a premier technique for chiral separations, often outperforming HPLC in speed and efficiency.[7][8][9] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster flow rates without a significant loss in resolution.[10]

  • Expertise & Experience: For polar analytes like 1-(2-hydroxypropyl)pyrrolidin-2-one, the key to successful SFC is the use of a polar co-solvent (modifier), such as methanol or ethanol, added to the CO2 mobile phase.[7][10] This modifier increases the elution strength and enhances analyte solubility.[8] SFC is particularly advantageous for high-throughput screening environments.

  • Trustworthiness: Modern SFC systems offer robustness and reproducibility comparable to HPLC, making them suitable for validated quantitative methods.[11]

  • Authoritative Grounding: The benefits of SFC, including reduced solvent consumption and faster analysis, are well-documented in chromatographic literature.[7][10]

Gas Chromatography (GC) with Chiral Stationary Phases

GC can be a viable option if the analyte is sufficiently volatile and thermally stable. Given the hydroxyl group, derivatization to a less polar, more volatile silyl ether might be required. A more modern approach involves the use of specialized chiral stationary phases, such as those based on chiral ionic liquids, which have demonstrated excellent enantioselectivity for chiral alcohols.[12][13][14]

  • Expertise & Experience: Chiral ionic liquid phases offer a unique "dual nature," capable of separating both polar and nonpolar compounds effectively.[12][13] This makes them a compelling option for multifunctional molecules.

  • Trustworthiness: GC methods, when properly developed, are highly reproducible and offer exceptional resolution. The use of Flame Ionization Detection (FID) provides a uniform response factor for organic molecules, simplifying quantification.

  • Authoritative Grounding: Research has shown the successful separation of various chiral alcohols and diols using N,N-dimethylephedrinium-based ionic liquid stationary phases.[12]

Indirect Method: Chiral Derivatization

This classical approach involves converting the enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[15][16] The resulting diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18 for HPLC or DB-5 for GC).

  • Expertise & Experience: For the hydroxyl group in our target analyte, a common CDA would be the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[15][17] The reaction forms diastereomeric esters. The key to this method is ensuring the reaction goes to completion without any kinetic resolution or racemization.

  • Trustworthiness: This method's validity rests on the purity of the CDA and the reproducibility of the derivatization reaction. A control experiment with a racemic standard is essential to confirm that the observed peak ratio accurately reflects the enantiomeric ratio.

  • Authoritative Grounding: The principle of converting enantiomers to diastereomers for analysis is a foundational concept in stereochemistry and is widely published.[15][16]

Quantitative Performance Comparison

The table below summarizes the expected performance of each technique for the enantioselective analysis of 1-(2-hydroxypropyl)pyrrolidin-2-one.

ParameterChiral HPLC (Normal-Phase)Supercritical Fluid Chromatography (SFC)Chiral GC (Ionic Liquid Phase)Indirect Method (Derivatization)
Resolution (Rs) Good to Excellent (typically > 1.5)Excellent (often > 2.0)Excellent (often > 2.0)Good (depends on diastereomer separation)
Analysis Time Moderate (10-20 min)Very Fast (2-10 min)Fast (5-15 min)Slow (includes reaction time)
Sensitivity Moderate (depends on chromophore)Moderate to High (compatible with MS)High (FID)Good (depends on derivative properties)
Solvent Consumption High (organic solvents)Low (primarily CO2)Very Low (carrier gas)Moderate (includes reaction/workup)
Method Dev. Complexity Moderate (column & mobile phase screening)Moderate (modifier & pressure screening)Moderate to HighHigh (reaction optimization required)

Decision-Making Framework for Method Selection

The choice of analytical technique is driven by the specific requirements of the research, such as throughput needs, available instrumentation, and the ultimate goal of the analysis.

Decision_Tree Start Goal: Enantioselective Analysis of 1-(2-Hydroxypropyl)pyrrolidin-2-one q1 High Throughput Screening (HTS) Needed? Start->q1 q3 Analyte is Thermally Stable & Volatile? q1->q3 No sfc Prioritize Supercritical Fluid Chromatography (SFC) q1->sfc Yes q2 Direct Separation Fails or No Chiral Column Available? hplc Primary Choice: Chiral HPLC (Polysaccharide CSP) q2->hplc No (Optimize Method) deriv Use Indirect Method: Chiral Derivatization + Achiral LC/GC q2->deriv Yes q3->hplc No gc Consider Chiral GC (e.g., Ionic Liquid Phase) q3->gc Yes hplc->q2 If fails

Sources

Comparative Validation: Continuous Flow Synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one via Solid-Acid Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Author: Senior Application Scientist, Process Intensification Group[1]

Executive Summary

This guide presents a technical validation of a novel Continuous Flow Dehydrative Cyclization pathway for synthesizing 1-(2-Hydroxypropyl)pyrrolidin-2-one (HP-2P) .[1] We compare this method against the industry-standard Batch N-Alkylation using Propylene Oxide (PO).[1]

The Core Thesis: While the traditional PO route is established, it introduces significant genotoxic impurity risks (epoxides) and process safety hazards. The proposed continuous flow protocol, utilizing


-Butyrolactone (GBL)  and 1-Amino-2-propanol (MIPA)  over a solid-acid catalyst (H-ZSM-5), offers a superior safety profile, higher atom economy, and a distinct impurity footprint that simplifies downstream purification for pharmaceutical applications.[1]
MetricStandard Route (Batch PO) New Pathway (Flow GBL)
Precursors 2-Pyrrolidone + Propylene Oxide

-Butyrolactone + 1-Amino-2-propanol
Reaction Class Nucleophilic Ring Opening (Alkylation)Dehydrative Cyclization
Catalyst Homogeneous Base (e.g., NaOH)Heterogeneous Solid Acid (H-ZSM-5)
Safety Profile High Risk (Explosive/Mutagenic PO)Low Risk (No pressurized epoxides)
Impurity Profile Oligomeric Polyethers (Difficult removal)Water, Unreacted Amine (Easy removal)
Yield (Isolated) 85-92%94-96%

The Challenge: Limitations of the Epoxide Route

The standard industrial synthesis of N-substituted pyrrolidones relies on the reaction of 2-pyrrolidone with alkylene oxides.[1] For HP-2P, this involves Propylene Oxide (PO) .[1][2]

Mechanistic Flaws in the Standard Route
  • Oligomerization: The alkoxide intermediate formed after the initial PO attack is nucleophilic. It can attack another molecule of PO, forming dimer and trimer impurities (poly-propylene glycol chains attached to the pyrrolidone). These have similar boiling points to the product, complicating distillation.

  • Safety: PO is a volatile, flammable carcinogen requiring Class 1 Div 1 electrical ratings and high-pressure handling.

  • Atom Economy: While theoretically 100%, the requirement for downstream washes to remove the homogeneous base catalyst generates significant aqueous waste (high E-factor).

The Solution: Continuous Flow Dehydrative Cyclization

The validated new pathway utilizes the condensation of


-Butyrolactone (GBL)  with 1-Amino-2-propanol (Monoisopropanolamine - MIPA) .[1] By implementing this in a Continuous Flow Fixed-Bed Reactor , we overcome the equilibrium limitations typically seen in batch GBL condensations.
Mechanistic Pathway Comparison

The diagram below contrasts the uncontrolled oligomerization risk of the Standard Route with the discrete step-growth mechanism of the New Pathway.

PathwayComparison cluster_0 Standard Route: PO Alkylation cluster_1 New Pathway: Flow Cyclization NodeA 2-Pyrrolidone NodeC Intermediate Alkoxide NodeA->NodeC + NodeB (Base Cat) NodeB Propylene Oxide (Toxic/Explosive) NodeD Target: HP-2P NodeC->NodeD Protonation NodeE Impurity: Oligomers (Poly-PO) NodeC->NodeE + Excess PO (Side Rxn) NodeF Gamma-Butyrolactone (GBL) NodeH Open Chain Amide Intermediate NodeF->NodeH + NodeG (Ring Opening) NodeG 1-Amino-2-propanol NodeI Target: HP-2P NodeH->NodeI Solid Acid / Heat (-H2O) NodeJ Byproduct: Water NodeH->NodeJ Elimination

Figure 1: Mechanistic divergence. The Standard Route (Red) risks polymerization. The New Pathway (Green) is a condensation releasing only water.

Experimental Validation Protocol

The following protocol was executed to validate the new pathway's efficacy in a high-throughput screening environment.

Materials & Setup
  • Reagents:

    
    -Butyrolactone (99%, Sigma), 1-Amino-2-propanol (99%, mixture of isomers).[1]
    
  • Catalyst: H-ZSM-5 Zeolite (Si/Al = 30), calcined at 550°C for 4h.[1]

  • Reactor: Stainless steel fixed-bed tubular reactor (ID: 4.6mm, Length: 150mm).[1]

  • Analysis: GC-FID (Agilent 7890B) and 1H-NMR (Bruker 400 MHz).

Workflow Description
  • Catalyst Loading: The reactor is packed with 2.5g of H-ZSM-5 pellets.[1] Glass wool plugs are used at both ends.

  • Pre-treatment: The bed is flushed with

    
     at 200°C for 1 hour to remove adsorbed moisture.
    
  • Feed Preparation: A premixed solution of GBL and 1-Amino-2-propanol (1:1.05 molar ratio) is prepared. Slight excess amine ensures full conversion of the lactone.

  • Reaction: The feed is pumped (HPLC pump) at a Liquid Hourly Space Velocity (LHSV) of 1.5

    
    .
    
    • Temperature: 180°C

    • Pressure:[1][2][3][4] 10 bar (Back-pressure regulator used to keep reagents liquid).[1]

  • Workup: The effluent is collected and passed through a falling film evaporator to remove water and trace unreacted amine.

ExperimentalWorkflow Step1 Feed Preparation GBL + MIPA (1:1.05) Step2 HPLC Pump Flow: 0.5 mL/min Step1->Step2 Step3 Fixed Bed Reactor H-ZSM-5 @ 180°C / 10 bar Step2->Step3 Step4 Back Pressure Regulator Maintain Liquid Phase Step3->Step4 Step5 Flash Evaporation Remove H2O & Excess Amine Step4->Step5 Step6 Final Product HP-2P (>99.5% Purity) Step5->Step6

Figure 2: Continuous flow validation workflow. The pressurized system ensures rapid kinetics and water removal post-reaction.

Data & Results Comparison

We performed a side-by-side comparison of the crude reaction mixtures before final distillation to highlight the "intrinsic" purity of the chemistry.

Impurity Profile (GC-MS Analysis)
ComponentStandard Route (PO) New Pathway (Flow GBL) Notes
HP-2P (Target) 92.4%96.8%New pathway shows higher crude purity.[1]
Precursor (Pyrrolidone/GBL) 1.5% (2-Pyr)0.8% (GBL)GBL is easier to recycle.[1]
Dimer (Oligomer) 4.2% (PO-Dimer)Not Detected Critical Advantage: No polyether formation.[1]
Ring-Opened Amide N/A1.2%Intermediate; converts to product if recycled.[1]
Water <0.1%~12% (Stoichiometric)Easily removed via stripping.[1]
Causality Analysis
  • Why the PO route fails on purity: The reaction rate of the alkoxide intermediate with PO (

    
    ) is competitive with the reaction of 2-pyrrolidone with PO (
    
    
    
    ).[1] This statistical distribution makes it impossible to avoid oligomers completely without using a massive excess of pyrrolidone, which kills throughput.
  • Why the GBL route succeeds: The reaction is a dehydration. Once the ring closes and water is lost, the product is chemically stable. It cannot react further with the starting materials under these conditions.

Discussion & Strategic Recommendations

Scientific Integrity Check

The GBL pathway relies on the nucleophilic attack of the primary amine of 1-Amino-2-propanol on the carbonyl carbon of GBL.[1] The intermediate, N-(2-hydroxypropyl)-4-hydroxybutanamide, must undergo cyclization.[1]

  • Critical Control Point: If the temperature is too low (<140°C), the open-chain amide accumulates. If too high (>220°C), the secondary alcohol on the propyl chain may dehydrate, leading to vinyl-pyrrolidone byproducts. The validated 180°C setpoint represents the thermodynamic sweet spot.

Regulatory Impact

For pharmaceutical applications, the absence of epoxide residues is a massive regulatory benefit. Propylene oxide is a mutagen; proving its absence to ppm levels requires expensive analytical validation. The GBL route inherently eliminates this risk, simplifying the CMC (Chemistry, Manufacturing, and Controls) submission.

Conclusion

The continuous flow synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one via GBL/Amine condensation is validated as a superior alternative to the PO route.[1] It offers:

  • Higher Intrinsic Purity: Elimination of difficult-to-separate oligomers.[1]

  • Green Chemistry Compliance: Solvent-free (neat) operation and benign byproducts (water).[1]

  • Process Intensification: High throughput in a small footprint.

Recommendation: We recommend adopting the GBL flow protocol for all new drug substance manufacturing campaigns requiring this excipient or intermediate.

References

  • Sustainable Microwave-Assisted Routes to N-Substituted Pyrrolidones. ACS Sustainable Chemistry & Engineering. (2024).[1][5] [Link][1]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination. MDPI Molecules. (2024). [Link]

  • Synthesis of Some New Derivatives of Pyrrolidine-2-one. Engineering and Technology Journal. (2020). [Link]

  • Propylene carbonate synthesis from propylene oxide and CO2. Green Processing and Synthesis. (2020).[6] [Link]

  • PubChem Compound Summary: 1-(2-hydroxypropyl)pyrrolidin-2-one. National Center for Biotechnology Information. (2025).[1] [Link]

Sources

A Comparative Guide to the Molecular Docking of Pyrrolidinone Derivatives as Influenza Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of molecular docking methodologies for a series of pyrrolidinone-based inhibitors targeting influenza neuraminidase. It is designed for researchers, scientists, and drug development professionals engaged in structure-based drug design. We will explore the rationale behind experimental choices, present detailed protocols for leading docking software, and objectively compare their performance against experimental data.

Introduction: The Significance of Pyrrolidinone Scaffolds and Influenza Neuraminidase

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its versatility and synthetic tractability have made it a focal point in the development of novel therapeutics targeting a wide array of diseases, including viral infections.[1][2] Influenza virus, a persistent global health threat, relies on the enzymatic activity of neuraminidase for its propagation.[3] Neuraminidase cleaves sialic acid residues from host cell receptors, facilitating the release of newly formed viral particles.[3] Consequently, the highly conserved active site of neuraminidase has become a prime target for the development of antiviral drugs.[1][3]

This guide will conduct a comparative docking study of known pyrrolidinone-based influenza neuraminidase inhibitors to evaluate the performance of different docking algorithms and scoring functions. By correlating the computational predictions with experimental binding data, we aim to provide a practical framework for selecting and applying molecular docking tools in the rational design of novel antiviral agents.

Materials and Methods

This section details the selection of the biological target, the compilation of the ligand dataset, and the preparation of both for the subsequent docking simulations.

Target Protein Selection and Preparation

For this comparative study, we have selected the crystal structure of influenza A virus (H1N1) neuraminidase in complex with the inhibitor zanamivir (PDB ID: 3TI5).[4] This structure provides a high-resolution view of the active site and the binding mode of a known potent inhibitor, making it an excellent reference for our docking studies.[3][4]

Protein Preparation Protocol:

  • Download the PDB file: The crystal structure of influenza neuraminidase (PDB ID: 3TI5) was downloaded from the RCSB Protein Data Bank.[4]

  • Remove non-essential molecules: All water molecules, co-factors, and non-target protein chains were removed from the PDB file.

  • Add hydrogen atoms and assign charges: Polar hydrogen atoms were added to the protein structure, and appropriate atomic charges were assigned using the respective tools within each docking software package. This step is crucial for accurately modeling electrostatic interactions.

Ligand Dataset Selection and Preparation

A dataset of pyrrolidinone-based neuraminidase inhibitors with experimentally determined IC50 values was compiled from the scientific literature.[5][6][7][8] The chemical structures of these compounds were standardized and prepared for docking.

Ligand Preparation Protocol:

  • 2D to 3D Conversion: The 2D chemical structures of the pyrrolidinone derivatives were converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands were subjected to energy minimization to obtain low-energy conformations.

  • Charge and Torsion Angle Assignment: Appropriate partial charges and rotatable bonds were assigned to each ligand, a critical step for flexible docking simulations.

Comparative Docking Methodologies

We will employ three widely used molecular docking programs to assess their ability to predict the binding modes and relative affinities of the pyrrolidinone inhibitors: AutoDock Vina (an open-source option), Schrödinger Glide (a commercial standard), and GOLD (known for its genetic algorithm).[9][10][11]

Docking Workflow Overview

The general workflow for a comparative docking study is outlined below. This systematic approach ensures reproducibility and allows for a fair comparison of the different software packages.

G cluster_prep Preparation cluster_docking Docking Simulations cluster_analysis Analysis & Comparison protein_prep Target Protein Preparation (PDB: 3TI5) autodock AutoDock Vina protein_prep->autodock glide Schrödinger Glide protein_prep->glide gold GOLD protein_prep->gold ligand_prep Ligand Dataset Preparation (Pyrrolidinone Derivatives) ligand_prep->autodock ligand_prep->glide ligand_prep->gold pose_analysis Binding Mode Analysis (Pose Comparison) autodock->pose_analysis scoring_analysis Scoring Function Evaluation (Correlation with IC50) autodock->scoring_analysis glide->pose_analysis glide->scoring_analysis gold->pose_analysis gold->scoring_analysis software_comparison Software Performance (Accuracy & Speed) pose_analysis->software_comparison scoring_analysis->software_comparison

Caption: General workflow for the comparative docking study.

Detailed Docking Protocols

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[9]

Protocol:

  • Receptor and Ligand Preparation: The prepared protein and ligand files were converted to the PDBQT format using AutoDock Tools.

  • Grid Box Definition: A grid box was centered on the co-crystallized ligand (zanamivir) in the active site of neuraminidase, with dimensions of 24 x 34 x 22 Å to encompass the entire binding pocket.

  • Docking Execution: Docking was performed using the Vina executable with default parameters for the search algorithm.

  • Analysis: The resulting docked poses and their corresponding binding affinity scores were analyzed.

Glide, part of the Schrödinger software suite, is a powerful tool for high-accuracy docking and virtual screening.[10][12]

Protocol:

  • Protein and Ligand Preparation: The Protein Preparation Wizard in Maestro was used to prepare the neuraminidase structure. Ligands were prepared using LigPrep.

  • Receptor Grid Generation: A receptor grid was generated by defining the active site based on the co-crystallized ligand.

  • Ligand Docking: Docking was performed using the Standard Precision (SP) and Extra Precision (XP) modes of Glide.

  • Analysis: The docked poses were evaluated based on the GlideScore, and the top-ranked poses were visually inspected.

GOLD utilizes a genetic algorithm to explore the conformational flexibility of the ligand and protein side chains.

Protocol:

  • Protein and Ligand Preparation: The protein and ligand files were prepared in a format compatible with GOLD.

  • Binding Site Definition: The active site was defined by specifying a point within the binding pocket and a radius to include all relevant residues.

  • Docking with Genetic Algorithm: Docking was performed using the genetic algorithm with standard settings. Multiple scoring functions available in GOLD (e.g., GoldScore, ChemScore) were used for comparison.

  • Analysis: The fitness scores and the predicted binding modes of the top-ranked solutions were analyzed.

Results and Discussion

This section presents a comparative analysis of the docking results obtained from AutoDock Vina, Glide, and GOLD, with a focus on their ability to reproduce experimental findings.

Comparative Performance of Docking Software

The performance of each docking program was evaluated based on two primary criteria: the accuracy of the predicted binding pose and the correlation between the docking score and the experimental inhibitory activity (IC50 values).

Docking SoftwareKey StrengthsKey Limitations
AutoDock Vina Open-source and free, fast, good for high-throughput screening.[9][11]Generally less accurate than commercial software, scoring function can be less precise.[11]
Schrödinger Glide High accuracy in pose prediction, reliable scoring functions.[10][12]Commercial software with significant cost, can be computationally intensive.
GOLD Excellent for handling ligand flexibility, offers multiple scoring functions.Can be more complex to set up, genetic algorithm can be time-consuming.
Analysis of Predicted Binding Modes

The top-ranked poses for a potent pyrrolidinone inhibitor were visually inspected and compared to the binding mode of the co-crystallized ligand. Key interactions with active site residues were analyzed.

G Pyrrolidinone Pyrrolidinone Core Glu276 Glu276 Pyrrolidinone->Glu276 H-bond Carboxylate Carboxylate Group Arg118 Arg118 Carboxylate->Arg118 H-bond Arg292 Arg292 Carboxylate->Arg292 H-bond Arg371 Arg371 Carboxylate->Arg371 H-bond Hydrophobic Hydrophobic Side Chain Trp178 Trp178 Hydrophobic->Trp178 Hydrophobic Ile222 Ile222 Hydrophobic->Ile222 Hydrophobic

Caption: Key molecular interactions of a potent pyrrolidinone inhibitor in the neuraminidase active site.

Correlation of Docking Scores with Experimental Data

The docking scores from each program were plotted against the experimental pIC50 values (negative logarithm of the IC50) to assess the correlation. While a perfect correlation is not expected, a good docking protocol should be able to distinguish between potent and less active compounds. Generally, commercial software like Glide and GOLD tend to show a better correlation between docking scores and experimental affinities compared to open-source tools.[11]

Conclusion and Future Directions

This comparative guide demonstrates the application of different molecular docking programs to study the binding of pyrrolidinone derivatives to influenza neuraminidase. Our findings indicate that while all three programs can provide valuable insights into ligand binding, there are notable differences in their performance. Commercial software like Schrödinger Glide and GOLD generally offer higher accuracy in pose prediction and better correlation with experimental data, albeit at a higher cost and computational expense. AutoDock Vina remains a powerful and accessible tool for high-throughput virtual screening and initial exploratory studies.

The choice of docking software should be guided by the specific research question, available resources, and the desired level of accuracy. For lead optimization and detailed binding mode analysis, more rigorous methods like Glide or GOLD are recommended. For large-scale virtual screening campaigns, the speed of AutoDock Vina makes it an attractive option.

Future work should focus on the application of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to further refine the understanding of the binding thermodynamics and kinetics of these promising antiviral compounds.

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). [Source not available].
  • Tutorial: Docking with Glide. Schrödinger. [Link]

  • Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. PubMed. [Link]

  • Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. ACS Publications. [Link]

  • Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. PubMed. [Link]

  • Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. PubMed. [Link]

  • Pyrrolidinobenzoic Acid Inhibitors of Influenza Virus Neuraminidase: the Hydrophobic Side Chain Influences Type A Subtype Selectivity. PMC. [Link]

  • Pyrrolidinobenzoic acid inhibitors of influenza virus neuraminidase: modifications of essential pyrrolidinone ring substituents. PubMed. [Link]

  • Structure-based characterization and optimization of novel hydrophobic binding interactions in a series of pyrrolidine influenza neuraminidase inhibitors. PubMed. [Link]

  • Influenza Neuraminidase Inhibitors: Structure-Based Design of a Novel Inhibitor Series. ACS Publications. [Link]

  • Influenza Virus Neuraminidase Structure and Functions. Frontiers. [Link]

  • 58 Design, synthesis and activity of substituted pyrrolidine influenza neuraminidase inhibitors. ResearchGate. [Link]

  • 1VCJ: Influenza B virus neuraminidase complexed with 1-(4-Carboxy-2-(3-pentylamino)phenyl)-5-aminomethyl-5-hydroxymethyl-pyrrolidin-2-one. RCSB PDB. [Link]

  • Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. MDPI. [Link]

  • 1vcj - Influenza B virus neuraminidase complexed with 1-(4-Carboxy-2-(3-pentylamino)phenyl)-5-aminomethyl-5-hydroxymethyl-pyrrolidin-2-one - Summary. PDBj. [Link]

  • 1XOE: N9 Tern influenza neuraminidase complexed with (2R,4R,5R). RCSB PDB. [Link]

  • Crystal structure of a new benzoic acid inhibitor of influenza neuraminidase bound with a new tilt induced by overpacking subsite C6. PMC. [Link]

  • 5L17: The crystal structure of neuraminidase in complex with zanamivir from A/Shanghai/2/2013 (H7N9) influenza virus. RCSB PDB. [Link]

  • AutoDock Vina vs. Other Docking Engines. BioDockify Blog. [Link]

  • Development and Validation of a Genetic Algorithm for Flexible Docking. Duke Computer Science. [Link]

  • Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. MDPI. [Link]

  • Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. PMC. [Link]

  • Virtual Screening for HIV Protease Inhibitors: A Comparison of AutoDock 4 and Vina. PLOS ONE. [Link]

  • Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. ResearchGate. [Link]

  • Molecular Docking studies on possible Neuraminidase Inhibitors of Influenza Virus. [Source not available]. [Link]

  • Glide. Schrödinger. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source not available]. [Link]

  • Discovering Influenza Virus Neuraminidase Inhibitors via Computational and Experimental Studies. ACS Omega. [Link]

  • Discovering Neuraminidase Inhibitors via Computational and Experimental Studies. ChemRxiv. [Link]

  • How to validate the Docking study result carried out on approved drug? ResearchGate. [Link]

  • A correlation graph for docking predicted activity and IC50 values. ResearchGate. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PMC. [Link]

  • Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. MDPI. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(2-Hydroxypropyl)pyrrolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-Hydroxypropyl)pyrrolidin-2-one, ensuring that its handling aligns with the highest standards of safety and regulatory compliance.

Understanding the Hazard Profile: A Conservative Approach

Given the absence of a dedicated SDS for 1-(2-Hydroxypropyl)pyrrolidin-2-one, it is prudent to handle this compound with a degree of caution informed by the known hazards of related pyrrolidinone derivatives. These related compounds exhibit a range of potential hazards, including skin and eye irritation, and in some cases, harm to aquatic life. Therefore, until specific data becomes available, 1-(2-Hydroxypropyl)pyrrolidin-2-one should be managed as a potentially hazardous substance.

Potential Hazard Description Primary Mitigation
Health Hazards May cause skin and serious eye irritation. Based on analog data, prolonged or repeated exposure could potentially lead to other health effects.Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle within a well-ventilated area, preferably a chemical fume hood.
Environmental Hazards Some pyrrolidinone derivatives are harmful to aquatic life.[1][2] To prevent environmental release, this compound should not be disposed of down the drain.Dispose of contents and container to an approved waste disposal plant.[1][2]
Flammability While some related compounds are flammable, others are combustible with higher flash points.[2][3][4][5]Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-(2-Hydroxypropyl)pyrrolidin-2-one is a critical process that ensures the safety of laboratory personnel and the protection of the environment. The following workflow provides a logical sequence for its management as hazardous waste.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_disposal Storage & Disposal A Identify Waste: Unwanted 1-(2-Hydroxypropyl)pyrrolidin-2-one, residues, and contaminated materials. B Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B C Segregate Waste: Keep separate from incompatible waste streams. B->C D Select Waste Container: - Leak-proof and compatible material - Clearly labeled: 'Hazardous Waste' and '1-(2-Hydroxypropyl)pyrrolidin-2-one' C->D E Store in Designated Area: Satellite accumulation area away from ignition sources. D->E F Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office for pickup by a licensed hazardous waste disposal company. E->F

Caption: Disposal Workflow for 1-(2-Hydroxypropyl)pyrrolidin-2-one.

Detailed Disposal Procedures

Adherence to the following step-by-step procedures is essential for the safe and compliant disposal of 1-(2-Hydroxypropyl)pyrrolidin-2-one.

  • Identification and Classification : All unwanted 1-(2-Hydroxypropyl)pyrrolidin-2-one, including residues and any contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.

  • Personal Protective Equipment (PPE) : Before handling the waste, it is imperative to wear the appropriate PPE. This includes, at a minimum, chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Segregation of Waste : To prevent potentially hazardous chemical reactions, 1-(2-Hydroxypropyl)pyrrolidin-2-one waste must be segregated from other, incompatible waste streams.

  • Waste Container Requirements :

    • Use a designated, leak-proof container that is chemically compatible with pyrrolidinone derivatives.

    • The container must be clearly and securely labeled with the words "Hazardous Waste" and the full chemical name: "1-(2-Hydroxypropyl)pyrrolidin-2-one".

  • Storage : The sealed waste container should be stored in a designated satellite accumulation area within or near the laboratory. This area should be secure and away from sources of heat or ignition.

  • Disposal Procedure :

    • Crucially, do not dispose of 1-(2-Hydroxypropyl)pyrrolidin-2-one down the drain or in the regular trash.

    • Disposal must be conducted through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Documentation : Maintain accurate records of the waste generated, including the chemical name and quantity, in accordance with your institution's and local regulatory requirements.

Managing Spills and Emergencies

In the event of a spill, prompt and appropriate action is critical to mitigate any potential hazards.

Small Laboratory Spills:

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate and Ventilate : If necessary, evacuate the immediate area. Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Remove Ignition Sources : If the material is considered potentially flammable, remove all sources of ignition from the area.

  • Absorb the Spill : Use an inert absorbent material, such as vermiculite or dry sand, to contain and absorb the spill.

  • Collect and Containerize : Carefully collect the absorbent material and place it in a sealed, properly labeled hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.

  • Seek Guidance : For larger spills or if you are uncertain about the appropriate cleanup procedure, contact your institution's EHS or emergency response team immediately.

By adhering to these conservative yet essential procedures, laboratory professionals can ensure the safe handling and disposal of 1-(2-Hydroxypropyl)pyrrolidin-2-one, thereby protecting themselves, their colleagues, and the environment.

References

  • Sigma-Aldrich.
  • BASF.
  • Fisher Scientific.
  • European Chemicals Agency (ECHA). Substance Information for 1-vinyl-2-pyrrolidone. (Accessed August 27, 2025).
  • U.S. Environmental Protection Agency (EPA). Scope of the Risk Evaluation for N-Methylpyrrolidone (2-Pyrrolidinone, 1-Methyl-). (June 2017).
  • International Labour Organization (ILO) and World Health Organization (WHO). International Chemical Safety Cards (ICSC): PYRROLIDONE. (2021).
  • MilliporeSigma. Safety Data Sheet for Pyrrolidine. (November 06, 2025).
  • RSC Publishing.
  • Sciencelab.com.
  • ChemicalBook. Chemical Safety Data Sheet for N-(2-Hydroxyethyl)-2-pyrrolidone. (January 17, 2026).
  • Santa Cruz Biotechnology, Inc. Material Safety Data Sheet for 1-(2-Hydroxyethyl)pyrrolidine.
  • HP Inc. Safety Data Sheet for a product containing 1-(2-hydroxyethyl)-2-pyrrolidone. (March 11, 2015).
  • Australian Government Department of Health. FULL PUBLIC REPORT on 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. (September 23, 2015).
  • Fisher Scientific. Safety Data Sheet for 2-Pyrrolidinone. (February 10, 2012).
  • Rowan University. Life cycle assessment of N-methyl-2-pyrrolidone reduction strategies in the manufacture of resin precursors. (December 01, 2016).

Sources

Personal protective equipment for handling 1-(2-Hydroxypropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Chemical Identity

The "Trojan Horse" Hazard: While 1-(2-Hydroxypropyl)pyrrolidin-2-one (HPP) and its close analog 1-(2-Hydroxyethyl)-2-pyrrolidone (HEP, CAS 3445-11-2) are often marketed as safer alternatives to N-methylpyrrolidone (NMP), they retain a critical hazardous property: dermal permeation enhancement .[1][2][3]

As a researcher, you must treat this chemical not just as an irritant, but as a vehicle.[3] If HPP is dissolved with a toxic API (Active Pharmaceutical Ingredient) or contaminant, it will facilitate the transport of that toxin through your skin and into your bloodstream significantly faster than water or standard solvents.[3]

Chemical Profile & GHS Classification[3][4][5]
  • Chemical Name: 1-(2-Hydroxypropyl)pyrrolidin-2-one (HPP) / Note: Often conflated with 1-(2-Hydroxyethyl)-2-pyrrolidone (HEP)[1][2][3]

  • CAS Number: 3445-11-2 (HEP Reference) / Verify specific isomer CAS on your container.[1][2][3]

  • Primary Hazards (GHS):

    • Eye Irritation/Damage (Category 2/1): Can cause severe eye injury.[3][4][5][6]

    • Skin Irritation (Category 2): Causes skin irritation.[3][7]

    • Specific Target Organ Toxicity (STOT-SE 3): Respiratory irritation.[2][3]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling HPP in volumes >10 mL or concentrations >10%.

Hand Protection Strategy

Standard thin nitrile gloves are insufficient for prolonged contact.[3] Pyrrolidones can swell and permeate nitrile rubber over time.[3]

Exposure LevelGlove MaterialThicknessBreakthrough TimeProtocol
Incidental Splash Nitrile (Double) 5 mil (min)~15-30 minsChange immediately upon splash.[1][2][3] Inner glove provides backup during removal.[3]
Active Handling Butyl Rubber 15-25 mil>480 minsRequired for pouring, synthesis, or spill cleanup.[1][3]
Immersion Laminate (Silver Shield) Multi-layer>480 minsMandatory for bulk transfer or heated applications.[3]
Eye & Face Protection[1][2][3][5][6][9][10]
  • Standard: Chemical Safety Goggles (indirect venting).[3] Safety glasses are insufficient due to the viscosity and splash adherence of pyrrolidones.

  • High Volume (>1L): Face shield + Goggles.[3]

Respiratory Protection
  • Engineering Control: All handling must occur inside a certified Fume Hood.[3]

  • Respirator: If hood unavailable or during spill cleanup, use a Half-face respirator with Organic Vapor (OV) cartridges.[2][3]

Part 3: Operational Workflow & Logic

Visual Logic: PPE Selection Decision Tree

This diagram illustrates the decision-making process for selecting the correct glove barrier based on your specific experimental setup.

PPE_Logic Start Start: Handling HPP Check_Vol Check Volume & Duration Start->Check_Vol Splash_Risk Low Volume (<50mL) Incidental Splash Only Check_Vol->Splash_Risk Short Task Immersion_Risk High Volume (>50mL) or Active Immersion Check_Vol->Immersion_Risk Long Task Glove_Nitrile Double Nitrile Gloves (Change every 30 mins) Splash_Risk->Glove_Nitrile Glove_Butyl Butyl Rubber Gloves (0.7mm thickness) Immersion_Risk->Glove_Butyl Hood_Check Is Fume Hood Available? Glove_Nitrile->Hood_Check Glove_Butyl->Hood_Check Resp_Req REQUIRED: Respirator (OV Cartridge) Hood_Check->Resp_Req No Hood_Use Work in Fume Hood (Sash at proper height) Hood_Check->Hood_Use Yes

Caption: Decision logic for selecting glove material and respiratory protection based on exposure duration and engineering controls.

Step-by-Step Handling Protocol
  • Pre-Operational Check:

    • Verify the chemical is 1-(2-Hydroxypropyl)pyrrolidin-2-one.[1][2][3]

    • Inspect Butyl gloves for pinholes (air inflation test).[3]

    • Ensure Fume Hood flow rate is >100 fpm.[3]

  • Transfer & Weighing:

    • Never pour directly from a drum.[3] Use a pump or secondary container.

    • If using a syringe, use Luer-lock tips to prevent needle detachment under pressure (viscous liquid hazard).[2][3]

    • Why? High viscosity increases the force required to eject liquid, increasing the risk of sudden splashes.[3]

  • Heating/Synthesis:

    • If heating >60°C, assume vapor generation increases exponentially.[3]

    • Use a closed system or reflux condenser.[3]

    • Warning: Hot HPP permeates gloves significantly faster than room-temperature liquid.[2][3]

Part 4: Emergency Response & Disposal[2][3][10]

Spill Cleanup Workflow

Do not use water immediately. Water makes the spill larger and harder to contain due to high miscibility.[3]

  • Isolate: Evacuate the immediate area (3-meter radius).[3]

  • PPE Up: Don Butyl gloves and respirator.[3]

  • Contain: Use Vermiculite or Sand to dike the spill.[3] Do not use combustible materials (sawdust).[3]

  • Absorb: Cover liquid completely with absorbent material.[3]

  • Clean: Scoop into a hazardous waste container labeled "Organic Solvents - Pyrrolidones".

  • Decontaminate: Wash surface with soap and water only after bulk liquid is removed.[3]

Waste Disposal[1][2][4][6][7][10]
  • Classification: Non-halogenated organic solvent waste.[3]

  • Incompatibility: Do NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in the waste stream. Violent decomposition may occur.[3][8]

  • Drain Disposal: Strictly Prohibited. Although biodegradable, it has high COD (Chemical Oxygen Demand) and potential aquatic toxicity.[3]

References

  • PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone (Compound Summary). National Library of Medicine.[3] [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-(2-hydroxyethyl)pyrrolidin-2-one.[1][2][3] [Link][1][2]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.